Scopolamine butylbromide
Descripción
Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.
BUTYLSCOPOLAMINE BROMIDE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022718 | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>66.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-64-4 | |
| Record name | Butylscopolamine bromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylhyoscinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLSCOPOLAMINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Scopolamine Butylbromide on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely utilized for its spasmolytic properties on the smooth muscle of the gastrointestinal (GI) and genitourinary tracts.[1][2] It is a quaternary ammonium (B1175870) compound, a structural feature that confers low lipid solubility and limits its passage across the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with other anticholinergics like atropine.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which scopolamine butylbromide exerts its relaxant effects on smooth muscle, details the experimental protocols used to characterize its activity, and presents quantitative data on its antagonist potency.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][4] In smooth muscle tissues, particularly in the GI tract, two main subtypes of muscarinic receptors are co-expressed: M2 and M3, with M2 receptors often being more abundant.[5][6] However, the M3 receptor subtype is considered the key mediator of the direct contractile response to acetylcholine.[5][7]
This compound exhibits a high affinity for muscarinic receptors located on smooth muscle cells.[8] By binding to these receptors, it competitively inhibits the action of the endogenous neurotransmitter, acetylcholine (ACh).[1][2] This blockade prevents the series of intracellular events that lead to smooth muscle contraction, resulting in a spasmolytic or muscle-relaxing effect.[8][9]
Signaling Pathways in Smooth Muscle Contraction
Acetylcholine-induced smooth muscle contraction is a complex process mediated by distinct but interconnected signaling pathways initiated by the activation of M3 and M2 muscarinic receptors. This compound's efficacy lies in its ability to interrupt these cascades at their origin.
M3 Receptor-Mediated Contraction: The Gq/PLC Pathway
The canonical pathway for smooth muscle contraction is initiated by the coupling of ACh to M3 receptors, which are linked to the Gq/11 family of G-proteins.[6][10][11] This activation triggers a cascade that increases intracellular calcium concentration ([Ca²⁺]i), the primary trigger for contraction.
-
Gq Protein Activation: ACh binding to the M3 receptor causes a conformational change, activating the associated Gq protein.[11]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[10][12]
-
IP₃ and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13][14]
-
Intracellular Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), inducing the release of stored Ca²⁺ into the cytoplasm.[10][14]
-
Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM). The Ca²⁺-CaM complex then binds to and activates Myosin Light Chain Kinase (MLCK).[11]
-
Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the 20 kDa regulatory light chain of myosin II (MLC₂₀). This phosphorylation enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.[14][15]
This compound, by blocking the M3 receptor, prevents this entire sequence of events from occurring, thereby inhibiting contraction.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pharmacological profile of hyoscine butylbromide
An In-depth Technical Guide on the Pharmacological Profile of Hyoscine Butylbromide
Introduction
Hyoscine butylbromide, also known as scopolamine (B1681570) butylbromide, is a semisynthetic quaternary ammonium (B1175870) derivative of hyoscine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1][2] First registered in Germany in 1951, it has become a widely utilized antispasmodic agent for the symptomatic relief of abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal (GI), biliary, and genitourinary tracts.[3][4] Its clinical application extends to irritable bowel syndrome (IBS), biliary and renal colic, and reducing GI motility during diagnostic procedures.[1][2] As a quaternary ammonium compound, its structure confers distinct pharmacological properties, primarily a peripherally restricted action with minimal central nervous system (CNS) penetration, which distinguishes it from its parent compound, hyoscine.[1][5] This document provides a comprehensive overview of the pharmacological profile of hyoscine butylbromide, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Hyoscine butylbromide exerts its spasmolytic effect primarily through competitive antagonism of muscarinic acetylcholine (B1216132) receptors.[3] Its secondary mechanism involves a ganglion-blocking effect through binding to nicotinic acetylcholine receptors.[3][6]
Muscarinic Receptor Antagonism
The primary mechanism of action is the blockade of muscarinic receptors on smooth muscle cells of the gastrointestinal tract.[3][7] It acts as a competitive antagonist, competing with acetylcholine for binding sites on M1, M2, and M3 receptor subtypes.[7] By preventing acetylcholine from binding and activating these G-protein coupled receptors, it inhibits the downstream signaling pathways that lead to smooth muscle contraction, resulting in muscle relaxation and spasmolysis.[7][8][9] This action is the basis for its therapeutic use in relieving abdominal pain secondary to cramping.[3]
Nicotinic Receptor Antagonism
In addition to its potent antimuscarinic activity, hyoscine butylbromide also exhibits a ganglion-blocking effect by binding to nicotinic acetylcholine receptors.[3][6] In vitro studies on human SH-SY5Y cells demonstrated that hyoscine butylbromide potently blocks neuronal nicotinic acetylcholine receptors in a similar concentration range to its muscarinic receptor inhibition.[10] This effect is suggested to be non-competitive and could contribute to its overall spasmolytic activity by modulating neurotransmission within the enteric nervous system.[10][11]
The quaternary ammonium structure of hyoscine butylbromide is critical to its pharmacological profile. The attachment of the butyl-bromide moiety results in high polarity, which limits its ability to cross the blood-brain barrier.[1] This effectively minimizes the undesirable CNS side effects, such as drowsiness, confusion, and hallucinations, that are commonly associated with tertiary amine anticholinergics like scopolamine.[1][12]
Pharmacokinetics
The pharmacokinetic profile of hyoscine butylbromide is characterized by low systemic absorption after oral administration and rapid distribution to tissues following intravenous injection.
Absorption
As a highly polar quaternary ammonium compound, hyoscine butylbromide is poorly absorbed from the gastrointestinal tract.[2]
-
Oral Bioavailability: Systemic bioavailability following oral administration is very low, generally estimated to be less than 1%.[3][6][9] Some estimates range from 0.25% to 8%.[2][13] Plasma concentrations are often below the limit of quantitation.[3]
-
Rectal Absorption: Absorption after rectal administration is also partial, at approximately 3%.[14]
-
Parenteral Administration: Intravenous or intramuscular administration results in immediate systemic availability.[2] The onset of action after injection is typically within 15 minutes.[13]
Distribution
Following intravenous administration, hyoscine butylbromide is rapidly distributed into the tissues.[5]
-
Volume of Distribution (Vss): The volume of distribution at steady state is approximately 128 L, corresponding to about 1.7 L/kg.[5][9]
-
Tissue Affinity: Due to its high affinity for muscarinic and nicotinic receptors, it is primarily distributed to muscle cells of the abdominal and pelvic areas, as well as in the intramural ganglia of the abdominal organs.[5][14] This high tissue affinity ensures that despite low plasma levels, the drug remains available at its site of action.[3][15]
-
Plasma Protein Binding: Plasma protein binding (primarily to albumin) is low, at approximately 4.4%.[5][14]
-
Blood-Brain Barrier: Animal studies and its chemical structure confirm that hyoscine butylbromide does not significantly cross the blood-brain barrier.[1][5]
Metabolism
The main metabolic pathway for hyoscine butylbromide is the hydrolytic cleavage of the ester bond.[2][5] This process yields metabolites, such as tropic acid derivatives, that have a low affinity for muscarinic receptors and are not considered to contribute significantly to the drug's effect.[2][5][16] Approximately 50% of the drug is metabolized by the liver.[9]
Elimination
-
Half-Life: After intravenous administration, the drug shows a rapid initial distribution phase (t½α = 4 min) and a subsequent elimination phase (t½β = 29 min).[5] The terminal elimination half-life (t½γ) is approximately 5 hours.[2][5] Following oral administration, the terminal half-life can range from 6.2 to 10.6 hours due to slower absorption.[2][14]
-
Clearance: The total clearance is 1.2 L/min.[5]
-
Excretion Routes: After an intravenous injection, 42% to 61% of the radioactive dose is excreted renally, and 28.3% to 37% is excreted faecally.[5][14] Approximately 50% of the drug excreted in the urine is unchanged.[5] After oral administration, over 90% of the dose is eliminated unchanged in the faeces, with less than 0.1% of the dose excreted in the urine, reflecting its poor absorption.[9][16]
Table 1: Pharmacokinetic Parameters of Hyoscine Butylbromide
| Parameter | Value | Route of Administration | Reference(s) |
|---|---|---|---|
| Bioavailability | <1% - 8% | Oral | [3][9][13] |
| ~3% | Rectal | [14] | |
| Time to Peak (Tmax) | Not applicable (rapid onset) | Intravenous | [2] |
| Volume of Distribution (Vss) | 128 L (~1.7 L/kg) | Intravenous | [5][9] |
| Plasma Protein Binding | ~4.4% (to albumin) | - | [5][14] |
| Total Clearance | 1.2 L/min | Intravenous | [5] |
| Terminal Elimination Half-Life (t½γ) | ~5 hours | Intravenous | [2][5] |
| 6.2 - 10.6 hours | Oral | [14] | |
| Primary Metabolism | Hydrolysis of ester bond | - | [2][5] |
| Excretion (IV) | 42-61% renal; 28-37% faecal | Intravenous | [5][14] |
| Excretion (Oral) | >90% faecal; <0.1% urinary | Oral |[9][16] |
Pharmacodynamics
Hyoscine butylbromide is a potent antispasmodic agent that acts as a smooth muscle relaxant.[15] Its pharmacodynamic effects are primarily localized to the gastrointestinal, biliary, and genitourinary tracts.[5]
-
Gastrointestinal Tract: It effectively reduces smooth muscle contractions and spasms, alleviating cramp-associated abdominal pain.[8] This makes it effective for conditions like IBS and gastroenteritis.[2][17]
-
Genitourinary Tract: The drug relaxes smooth muscle in the urinary system, making it useful for treating bladder spasms and renal colic.[2][16] It has also been shown to be effective in relieving dysmenorrhea.[2]
-
Biliary Tract: It provides relief from biliary spasms and colic.[15]
-
Secretions: As an anticholinergic, it can reduce the production of respiratory and gastrointestinal secretions.[1] In vitro studies on human intestinal tissue have highlighted a previously unknown antisecretory action that may be beneficial in secretory disorders.[11]
-
Lack of CNS Effects: Due to its inability to cross the blood-brain barrier, central anticholinergic effects are minimal at therapeutic doses.[1][5]
Table 2: In Vitro Inhibitory Concentrations of Hyoscine Butylbromide
| Parameter | Target/Agonist | Tissue/Cell Line | Value | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | Bethanechol (B1168659) (Muscle Contraction) | Human Intestine | 429 nmol/L | [11] |
| IC₅₀ | Bethanechol (Calcium Mobilization) | Human Intestine | 121 nmol/L | [11] |
| IC₅₀ | Bethanechol (Epithelial Secretion) | Human Intestine | 224 nmol/L | [11] |
| IC₅₀ | Acetylcholine (Nicotinic Current) | Human SH-SY5Y Cells | 0.19 µmol/L (190 nmol/L) | [10] |
| Interaction | Choline Transport | Human Placental Epithelial Cells | 1.4 nM (Ki) at 1 mM HBB |[5][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize hyoscine butylbromide.
Bioequivalence Clinical Trial Protocol
This protocol describes a typical single-dose, crossover study to assess the bioequivalence of two oral formulations of hyoscine butylbromide.
-
Study Design: A single-center, randomized, two-period, two-treatment, two-sequence, crossover bioequivalence study.[18]
-
Subjects: Healthy adult male and female volunteers (e.g., 28 subjects, aged 35-49 years).[18] Inclusion criteria include being healthy, while exclusion criteria include known hypersensitivity, pregnancy, or alcohol/drug abuse.[19]
-
Treatment: Subjects receive a single oral dose (e.g., 20 mg, as 2 x 10 mg tablets) of the test formulation and the reference formulation (e.g., Buscopan®) in randomized order.[18]
-
Administration: The dose is administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[18]
-
Washout Period: A washout period of at least 7 days separates the two dosing periods to ensure complete elimination of the drug from the previous period.[18]
-
Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes at specified time points: pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1.0, 1.3, 1.7, 2, 2.3, 2.7, 3, 3.5, 4, 5, 6, 8, 10, 12, 24, and 48 hours).[18]
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Plasma concentrations of hyoscine butylbromide are determined using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUCt, AUC∞) are calculated from the plasma concentration-time profiles for each subject and formulation using non-compartmental analysis.
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the geometric mean ratios (Test/Reference) for Cmax and AUC are calculated to determine if they fall within the conventional bioequivalence acceptance range (e.g., 80.00% to 125.00%).
In Vitro Smooth Muscle Contractility Assay
This protocol outlines a method to assess the spasmolytic effect of hyoscine butylbromide on isolated human intestinal tissue.
-
Tissue Preparation: Fresh human intestinal tissue samples (e.g., from surgical resections) are obtained. The longitudinal or circular smooth muscle layer is dissected in cold, oxygenated Krebs-Ringer bicarbonate solution. Muscle strips of a standardized size are prepared.
-
Experimental Setup: Each muscle strip is mounted vertically in an organ bath (tissue bath) containing Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period (e.g., 60 minutes), with the buffer being replaced every 15 minutes.
-
Induction of Contraction: A stable baseline contraction is induced using a contractile agent. This can be a muscarinic agonist like bethanechol or carbachol, or a depolarizing agent like potassium chloride (KCl).[11][20]
-
Drug Application: Once a stable contractile plateau is reached, hyoscine butylbromide is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nmol/L to 10 µmol/L).[11] The relaxation response is recorded for each concentration.
-
Data Analysis: The relaxation induced by each concentration of hyoscine butylbromide is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is plotted, and the IC₅₀ (the concentration of drug that causes 50% inhibition of the induced contraction) is calculated using non-linear regression analysis.[11]
Clinical Efficacy and Safety
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of hyoscine butylbromide in treating conditions characterized by smooth muscle spasms.
-
Abdominal Pain and Cramping: Ten placebo-controlled studies confirmed that hyoscine butylbromide is beneficial in treating abdominal pain caused by cramping.[3][6] It has shown efficacy in reducing pain intensity in patients with acute gastroenteritis.[17][21]
-
Irritable Bowel Syndrome (IBS): The drug is commonly used to alleviate symptoms of IBS, such as abdominal pain and discomfort.[2]
-
Labor: Some studies suggest it may help shorten the duration of the first stage of labor, although its overall efficacy in this area remains under investigation.[12][17][22]
-
Diagnostic Procedures: It is used to reduce intestinal peristalsis during radiological imaging (e.g., MRI, CT colonography) and endoscopy, thereby improving image quality by reducing motion artifacts.[1]
Safety and Tolerability
Hyoscine butylbromide is generally well-tolerated, with a favorable safety profile primarily due to its limited systemic absorption and inability to cross the blood-brain barrier.[3][6]
-
Common Adverse Effects: The most frequently reported side effects are peripheral anticholinergic effects, including dry mouth (xerostomia), blurred vision, tachycardia, and urinary retention.[2][15] Constipation may also occur.[17] These effects are typically mild and transient.
-
Serious Adverse Events: Serious adverse events are rare. Anaphylactic reactions and shock have been observed in very rare cases, particularly after parenteral administration.[15]
-
Contraindications: It is contraindicated in patients with conditions that could be exacerbated by its anticholinergic effects, such as myasthenia gravis, megacolon, narrow-angle glaucoma, and prostatic hypertrophy with urinary retention.[2][15]
-
Special Populations: Safety during pregnancy and lactation has not been definitively established, and it should be used with caution.[15] Geriatric patients may be more susceptible to anticholinergic side effects.[14]
Table 3: Toxicological Data for Hyoscine Butylbromide
| Parameter | Species | Route | Value | Reference(s) |
|---|---|---|---|---|
| LD₅₀ | Mice | Oral | 1000 - 3000 mg/kg | [5] |
| LD₅₀ | Rats | Oral | 1040 - 3300 mg/kg | [5] |
| LD₅₀ | Dogs | Oral | 600 mg/kg | [5] |
| NOAEL | Rats | Oral (4 weeks) | 500 mg/kg | [5] |
| NOAEL | Dogs | Oral (39 weeks) | 30 mg/kg | [5] |
| Mutagenicity | Ames, HPRT, Chromosome Aberration | In vitro | Negative | [5] |
| Clastogenicity | Rat Micronucleus Assay | In vivo | Negative |[5] |
Conclusion
Hyoscine butylbromide possesses a well-defined pharmacological profile as a peripherally acting antispasmodic agent. Its primary mechanism of action, competitive antagonism of muscarinic receptors in smooth muscle, is complemented by a secondary nicotinic receptor-blocking effect. The quaternary ammonium structure is key to its favorable safety profile, restricting its action to the periphery and minimizing central nervous system side effects. Pharmacokinetic studies confirm its low oral bioavailability and targeted distribution to the abdominal and pelvic regions. Decades of clinical use and numerous studies support its efficacy and safety in the management of pain and discomfort arising from smooth muscle spasms in the gastrointestinal and genitourinary systems. This comprehensive profile makes it a valuable therapeutic option for a range of visceral spasmodic conditions.
References
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mims.com [mims.com]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. | Read by QxMD [read.qxmd.com]
- 7. prisminltd.com [prisminltd.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood [mdpi.com]
- 13. mims.com [mims.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. verification.fda.gov.ph [verification.fda.gov.ph]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. In vitro effect of hyoscine-N-butyl bromide and diclofenac sodium in human tuba uterina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. The effect of intravenous hyoscine butylbromide on slow progress in labor (BUSCLAB): A double-blind randomized placebo-controlled trial | PLOS Medicine [journals.plos.org]
Scopolamine Butylbromide: A Technical Deep Dive into Muscarinic Receptor Subtype Selectivity
For Immediate Release
This technical guide provides a comprehensive analysis of the muscarinic receptor subtype selectivity of scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on binding affinities and functional potencies, details relevant experimental methodologies, and illustrates key signaling pathways.
Executive Summary
Scopolamine butylbromide is a quaternary ammonium (B1175870) derivative of scopolamine, widely used as an antispasmodic agent. Its therapeutic effect is primarily mediated through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). While it is generally considered a non-selective muscarinic antagonist, a detailed understanding of its interaction with the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for a precise comprehension of its pharmacological profile. This guide explores its binding characteristics and the functional consequences of receptor blockade.
Muscarinic Receptor Subtype Overview and Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine. They are classified into five subtypes, M1 through M5, which exhibit distinct tissue distributions and couple to different intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes typically couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Signaling Pathway Diagrams
Quantitative Data: Binding Affinity Profile
Table 1: Binding Affinity (Ki) of Scopolamine for Human Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Scopolamine | ~1.1 | ~1.9 | ~1.3 | ~1.0 | ~1.2 |
Note: These values are approximate and compiled from various sources. The affinity of scopolamine is in the low nanomolar range for all five subtypes, indicating a lack of significant selectivity.
Experimental Protocols
The determination of binding affinity and functional potency of a compound like this compound at muscarinic receptors involves a series of well-established in vitro assays.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are thawed and diluted in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]NMS), and varying concentrations of this compound.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a compound, thereby determining its potency as an agonist or antagonist.
This assay is used to determine the functional potency of antagonists at Gq-coupled muscarinic receptors by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Cells expressing the M1, M3, or M5 receptor are seeded in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value for this compound is determined, representing the concentration that inhibits 50% of the agonist-induced calcium response.
This assay measures the activation of Gi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Protocol:
-
Membrane Preparation: Cell membranes expressing the M2 or M4 receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of a muscarinic agonist, GDP, and [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the unbound [³⁵S]GTPγS, typically by filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The IC50 value for this compound is determined, representing the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Logical Relationship of Selectivity Profile
The binding affinity (Ki) of a compound at different receptor subtypes determines its selectivity. A compound is considered non-selective if its Ki values are similar across all subtypes.
Conclusion
This compound exerts its pharmacological effects through the competitive antagonism of muscarinic acetylcholine receptors. Based on the available information for its parent compound, scopolamine, it is likely that this compound acts as a non-selective antagonist with similar affinity for all five muscarinic receptor subtypes. However, a definitive quantitative binding profile for this compound at each of the human M1-M5 receptors is not extensively documented in publicly available literature. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which would be invaluable for a more refined understanding of the compound's subtype selectivity and its full therapeutic and side-effect profile. Further research is warranted to precisely quantify the binding affinities and functional potencies of this compound at each human muscarinic receptor subtype.
A Technical Guide to the Discovery and Synthesis of Scopolamine Butylbromide for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Scopolamine (B1681570) butylbromide (also known as hyoscine butylbromide), a peripherally acting antimuscarinic agent. The document details its discovery, synthesis, mechanism of action, and applications in research, with a focus on providing actionable information for laboratory and drug development settings.
Discovery and Development
Scopolamine butylbromide was developed in the late 1940s by Boehringer Ingelheim and was first registered for medical use in Germany in 1951, followed by its market launch in 1952 under the trade name Buscopan.[1][2] The primary goal behind its development was to create a derivative of scopolamine (hyoscine) with potent antispasmodic effects on the smooth muscle of the gastrointestinal and genitourinary tracts, but with limited penetration across the blood-brain barrier.[1][3] This was achieved by converting the tertiary amine of the parent scopolamine molecule into a quaternary ammonium (B1175870) compound through the addition of a butyl group.[1][4] This structural modification results in a molecule that is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier, thereby minimizing the central nervous system side effects associated with scopolamine, such as drowsiness and confusion.[3][5]
Physicochemical and Pharmacokinetic Properties
This compound is a white crystalline powder with a molecular formula of C₂₁H₃₀BrNO₄ and a molecular weight of 440.37 g/mol .[1][6] It is highly soluble in water and soluble in ethanol.[7] The quaternary ammonium structure is key to its pharmacokinetic profile, leading to very low oral bioavailability.[8][9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₀BrNO₄ | [1] |
| Molecular Weight | 440.37 g/mol | [1][6] |
| Melting Point | 142-144 °C | |
| Solubility in Water | 50 mg/mL | |
| Appearance | White crystalline powder | [1][7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
| Bioavailability (Oral) | <1% - 8% | [8][9][10] |
| Time to Peak Plasma Concentration | 0.25 - 2 hours | [8][9] |
| Volume of Distribution | 128 L | [8][9] |
| Protein Binding | Low | [10] |
| Elimination Half-Life | 1 - 5 hours | [8][9][10] |
| Metabolism | Hydrolysis of the ester bond | [8][9] |
| Excretion | Primarily fecal | [8][9] |
Mechanism of Action: Anticholinergic Signaling Pathway
This compound exerts its therapeutic effects as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] These receptors are integral to the parasympathetic nervous system, which regulates involuntary bodily functions, including smooth muscle contraction.[5] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly the M3 subtype in the gastrointestinal tract, this compound inhibits parasympathetic stimulation.[8][9] This leads to the relaxation of smooth muscles, thereby alleviating spasms and associated pain in the digestive and genitourinary systems.[5] Its quaternary ammonium structure confines its action primarily to the periphery, with minimal central nervous system effects.[1][5]
Caption: Anticholinergic signaling pathway of this compound.
Synthesis of this compound
This compound is a semi-synthetic derivative of scopolamine, which is naturally found in plants of the Solanaceae family. The synthesis involves the quaternization of the tertiary amine of the scopolamine molecule with an n-butyl group, typically using n-butyl bromide.
Experimental Protocol
The following protocol is a synthesis of procedures described in various patents. Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.
Materials and Reagents:
-
Scopolamine base
-
n-Butyl bromide
-
Acetonitrile (B52724) or Tetrahydrofuran (THF) (reaction solvent)
-
Methanol (B129727) or Ethanol (recrystallization solvent)
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Scopolamine base in the chosen reaction solvent (e.g., acetonitrile or THF). A typical ratio is approximately 1g of Scopolamine to 0.5-1 mL of solvent.
-
Addition of Alkylating Agent: Add n-butyl bromide to the reaction mixture. The molar ratio of n-butyl bromide to Scopolamine is typically in excess to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction temperature and duration can vary, with typical conditions being 65-85°C for 20-160 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product. The crude this compound can be collected by filtration or by decanting the supernatant liquid. The remaining solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Research Applications
This compound is a valuable tool in various research areas due to its specific anticholinergic properties.
-
Gastrointestinal Motility Studies: It is used to induce smooth muscle relaxation in the gastrointestinal tract, which is useful for in vivo and in vitro studies of gut motility and pharmacology.
-
Urogenital System Research: Its antispasmodic effects on the bladder and ureters make it a useful compound for studying the physiology and pharmacology of the urinary system.
-
Preclinical Drug Development: As a well-characterized muscarinic antagonist, it serves as a reference compound in the development and screening of new antispasmodic drugs.
-
Radiology and Endoscopy: In clinical research settings, it is used to reduce gastrointestinal motility during imaging procedures like MRI and CT scans, as well as during endoscopy, to improve image quality and facilitate the procedure.[4]
-
Pain Research: It is used to investigate the mechanisms of visceral pain, particularly pain originating from cramping and smooth muscle spasms.
Caption: Logical relationship in the development of this compound.
Conclusion
This compound represents a successful example of targeted drug modification to enhance therapeutic efficacy while minimizing undesirable side effects. Its well-defined mechanism of action and specific peripheral effects make it an indispensable tool for both clinical applications and fundamental research in physiology and pharmacology. The synthesis from its natural precursor, scopolamine, is a straightforward process that can be readily implemented in a laboratory setting. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize and synthesize this compound in their work.
References
- 1. CN103864777A - Simple synthesis method of this compound - Google Patents [patents.google.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. alcheminternational.com [alcheminternational.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. CN102146079B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN101744816A - Hyoscine butylbromide compound preparation and preparation method thereof - Google Patents [patents.google.com]
- 9. LabXchange [labxchange.org]
- 10. CN102146079A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Scopolamine Butylbromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability profile of Scopolamine Butylbromide (also known as Hyoscine Butylbromide). The information is curated for professionals in research, and drug development, offering detailed data, experimental protocols, and mechanistic insights to support advanced applications.
Core Chemical Properties
This compound is a quaternary ammonium (B1175870) derivative of scopolamine, a tropane (B1204802) alkaloid.[1] Its chemical structure confers specific physicochemical properties that are crucial for its formulation and therapeutic action as a peripherally acting antimuscarinic agent.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀BrNO₄ | [1][3][4] |
| Molecular Weight | 440.4 g/mol | [1][3][4] |
| IUPAC Name | [(1S,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide | [1] |
| Appearance | White crystalline solid/powder | [5][6][7] |
| Melting Point | Approximately 140-144°C (with decomposition) | [5][6][8] |
| Solubility | Very soluble in water (50 mg/mL); soluble in ethanol | [5][6][7][8] |
| pH (1% solution) | 5.5 - 6.5 | [8] |
| Optical Rotation [α]D²⁰ | -20.8° (c=3 in water) | [5] |
Mechanism of Action: Muscarinic Antagonism
This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[9][10][11] By blocking the binding of the neurotransmitter acetylcholine, it inhibits the activation of the parasympathetic nervous system.[9][10][11] This blockade leads to the relaxation of smooth muscles in the gastrointestinal, urinary, and biliary tracts, which is the basis of its antispasmodic effect.[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[11]
Stability Profile
The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. Forced degradation studies have been conducted to elucidate its stability under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observations | Degradation Extent | Source |
| Acidic Hydrolysis (0.1 N HCl, 80°C) | Stable after 12 hours. | Minimal | [12][13] |
| Acidic Hydrolysis (5 N HCl, 80°C) | Moderate degradation. | ~35% | [12] |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C) | Significant degradation. | ~75% | [12][13] |
| Alkaline Hydrolysis (5 N NaOH, 80°C) | Extensive decomposition. | Complete | [12][13] |
| Oxidative (3% H₂O₂, 25°C) | Moderate degradation. | Moderate | [12] |
| Oxidative (30% H₂O₂, 25°C) | More significant degradation. | Significant | [12] |
| Photolytic (Direct Sunlight) | Stable. | No change | [7][12] |
| Thermal (Heating at 60°C) | Degradation observed. | Significant | [14] |
The primary degradation pathway under hydrolytic conditions, particularly in alkaline media, is the cleavage of the ester bond.[2][6][15] This results in the formation of scopine (B3395896) butylbromide and tropic acid.[15] The drug is highly susceptible to base-catalyzed hydrolysis.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing stability data. Below are protocols derived from published stability-indicating studies.
A typical workflow for assessing the stability of this compound involves subjecting the drug substance to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as HPLC or LC-MS.
References
- 1. This compound | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butylscopolamine Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound; Butylscopolamine bromide; (-)-N-Butylscopolamine bromide; Hyoscine N-butyl bromide | C21H30BrNO4 | CID 12959398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 149-64-4 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. bsu.edu.eg [bsu.edu.eg]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Scopolamine Butylbromide: A Technical Examination of its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopolamine (B1681570) Butylbromide, also known as Hyoscine Butylbromide (HBB), is a peripherally acting antimuscarinic agent widely employed for its spasmolytic properties on the smooth muscle of the gastrointestinal (GI) and genitourinary tracts.[1][2] This technical guide provides an in-depth analysis of the in vitro and in vivo pharmacological effects of Scopolamine Butylbromide, offering a valuable resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its primary effect as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] Its quaternary ammonium (B1175870) structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with other anticholinergic agents.[1] The therapeutic action of HBB is primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells, leading to muscle relaxation and the alleviation of spasms.[3]
Signaling Pathway of this compound
Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
This compound competitively inhibits the binding of acetylcholine to the M3 receptor, thereby interrupting this signaling cascade and preventing smooth muscle contraction.
Quantitative In Vitro Data
The in vitro effects of this compound have been quantified through various assays, primarily assessing its binding affinity to muscarinic receptors and its functional antagonism of agonist-induced smooth muscle contraction.
| Parameter | Value | Species/Tissue | Method | Reference |
| IC50 | 429 nmol L⁻¹ | Human Intestinal Muscle | Isometric Force Transducers (Bethanechol-induced contraction) | [4] |
| IC50 | 121 nmol L⁻¹ | Human Intestinal Muscle | Calcium Imaging (Bethanechol-induced Ca²⁺ mobilization) | [4] |
| IC50 | 224 nmol L⁻¹ | Human Intestinal Epithelium | Ussing Chamber (Bethanechol-induced secretion) | [4] |
| IC50 | 0.19 ± 0.04 µM | Human SH-SY5Y cells | Patch Clamp (Nicotinic ACh receptor-mediated currents) | [5] |
| IC50 | 3.1 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | Isometric Measurements (Muscarinic M2 receptor antagonism) | [6] |
| IC50 | 0.9 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | Isometric Measurements (Muscarinic M3 receptor antagonism) | [6] |
| Ki | 233 nM | Human Muscarinic M2 Receptor | Radioligand Binding Assay | [7] |
| Ki | 643 nM | Human Muscarinic M3 Receptor | Radioligand Binding Assay | [7] |
| pA2 | 9.09 ± 0.022 | Goat Ileum | Schild Plot (vs. Acetylcholine) | [8] |
| pA2 | 9.46 ± 0.05 | Guinea Pig Ileum | Schild Plot (vs. Acetylcholine) | [8] |
Quantitative In Vivo Data
In vivo studies in animal models and humans have provided valuable data on the pharmacokinetic and pharmacodynamic properties of this compound.
| Parameter | Value | Species | Route of Administration | Method | Reference |
| Cmax | 184.6 ± 60.8 pg/mL | Human | Oral (20 mg) | LC-MS/MS | [9] |
| AUC0-t | 1299 ± 74.2 pg.h/mL | Human | Oral (20 mg) | LC-MS/MS | [9] |
| tmax | 3.5 h (median) | Human | Oral (20 mg) | LC-MS/MS | [9] |
| Cmax | 528.6 ± 109.4 pg/ml | Human | Oral (0.4 mg) | Radioreceptor Binding Assay | [10] |
| Cmax | 2909.8 ± 240.9 pg/ml | Human | Intravenous (0.4 mg) | Radioreceptor Binding Assay | [10] |
| Half-life | 4.5 ± 1.7 h | Human | Intravenous | Radioreceptor Binding Assay | [10] |
| Bioavailability | 10.7 - 48.2% | Human | Oral | Radioreceptor Binding Assay | [10] |
| Bioavailability | <1% | Human | Oral | Renal Excretion | [2] |
| Half-life | 1-5 hours | Human | Intravenous | Not specified | [3] |
Experimental Protocols
In Vitro Methodologies
This technique is fundamental for assessing the direct effect of this compound on smooth muscle contractility.
Protocol:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon) is carefully dissected and cleaned.[11]
-
Mounting: The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[11] One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes), with periodic washing.[12]
-
Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath to induce a stable contraction.
-
Antagonist Addition: this compound is added in increasing concentrations to generate a cumulative concentration-response curve, or at a single concentration to assess its inhibitory effect.
-
Data Recording: The isometric contractions are recorded continuously.
-
Data Analysis: The data are analyzed to determine parameters such as IC50 or pA2 values.[8]
This method is employed to investigate the effects of this compound on epithelial ion transport and secretion.
Protocol:
-
Tissue Preparation: A section of intestinal mucosa is excised and mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.[13]
-
Chamber Setup: Both sides of the chamber are filled with identical physiological solutions, warmed to 37°C, and aerated.
-
Electrophysiological Measurements: The transepithelial potential difference is clamped to zero, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Secretagogue Addition: A secretagogue (e.g., bethanechol) is added to the serosal side to stimulate anion secretion.
-
HBB Application: this compound is added to the serosal or mucosal side to assess its effect on the stimulated Isc.
-
Data Analysis: Changes in Isc are analyzed to determine the inhibitory effect of HBB on epithelial secretion.[14]
This assay is used to determine the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes.
Protocol:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor of interest are prepared.[15]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.[15]
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.[15]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to construct a competition binding curve, from which the IC50 and subsequently the Ki value for this compound can be calculated.[16]
This technique allows for the visualization and quantification of changes in intracellular calcium concentration in smooth muscle cells in response to this compound.
Protocol:
-
Cell Loading: Isolated smooth muscle cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Agonist Stimulation: A contractile agonist (e.g., carbachol) is added to the cells to induce an increase in intracellular calcium.
-
HBB Application: this compound is then added to assess its ability to inhibit the agonist-induced calcium signal.
-
Image Acquisition and Analysis: Fluorescence images are captured over time, and the changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are quantified.[18]
In Vivo Methodologies
This is a common method to assess the effect of this compound on gastrointestinal motility in small animals.
Protocol:
-
Animal Fasting: Animals (typically mice or rats) are fasted for a specific period (e.g., 6-18 hours) with free access to water.[19]
-
Drug Administration: this compound or a vehicle control is administered orally or via injection.
-
Charcoal Meal Administration: After a predetermined time, a charcoal meal (a non-absorbable marker) is administered orally.[20]
-
Euthanasia and Dissection: At a specific time point after the charcoal meal administration, the animals are euthanized, and the small intestine is carefully dissected.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the charcoal.
Conclusion
This compound is a well-characterized antimuscarinic agent with a clear mechanism of action and a defined profile of in vitro and in vivo effects. Its peripheral action, resulting from its quaternary ammonium structure, makes it a valuable therapeutic option for the treatment of smooth muscle spasms with a favorable side effect profile. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of gastroenterology and urology. The continued application of these and more advanced techniques will further elucidate the therapeutic potential and nuances of this important medication.
References
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biology-journal.org [biology-journal.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijper.org [ijper.org]
Investigating the peripheral effects of Scopolamine butylbromide
An In-depth Technical Guide on the Peripheral Effects of Scopolamine (B1681570) Butylbromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scopolamine butylbromide, also known as hyoscine butylbromide (HBB), is a peripherally acting anticholinergic agent widely used for its antispasmodic properties.[1][2] Its quaternary ammonium (B1175870) structure restricts its passage across the blood-brain barrier, leading to a pharmacological profile characterized by potent peripheral effects with minimal central nervous system involvement.[3][4] This technical guide provides a comprehensive overview of the peripheral effects of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from pivotal studies, and employs visualizations to illustrate complex biological pathways and workflows, serving as a critical resource for professionals in pharmacology and drug development.
Introduction
This compound is a semi-synthetic derivative of the tropane (B1204802) alkaloid scopolamine, developed and introduced in the 1950s.[2] It is indicated for the treatment of pain and discomfort associated with abdominal cramps, irritable bowel syndrome (IBS), and spasms in the gastrointestinal and genitourinary tracts.[4][5] The addition of a butyl group to the scopolamine molecule creates a quaternary ammonium cation, a key structural feature that confers high polarity.[3][4] This polarity is responsible for its poor absorption from the gastrointestinal tract and its inability to cross the blood-brain barrier, thus confining its anticholinergic activity primarily to peripheral systems.[3][6]
Mechanism of Action
Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][6] It displays a high affinity for muscarinic receptors located on smooth muscle cells within the gastrointestinal tract, urinary system, and other peripheral organs.[1][2] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly the M3 subtype, it inhibits parasympathetic stimulation.[1][7] This blockade prevents the intracellular signaling cascade that leads to smooth muscle contraction, resulting in a potent spasmolytic or muscle-relaxing effect.[1][6][7] This action is the basis for its therapeutic use in alleviating pain secondary to cramping.[1][2]
Nicotinic Receptor Blockade
In addition to its potent antimuscarinic activity, this compound also exhibits an affinity for nicotinic acetylcholine receptors (nAChRs).[2][3] This interaction contributes to a ganglion-blocking effect within the parasympathetic nervous system, further enhancing its spasmolytic properties by inhibiting cholinergic transmission at the ganglionic level.[2][8][9] However, studies suggest that its nicotinic antagonism plays a more moderate, modulatory role compared to its strong antimuscarinic actions.[10]
Peripheral Selectivity
The drug's defining characteristic is its peripheral selectivity. The quaternary ammonium structure renders the molecule highly polar and limits its lipid solubility.[4][6] Consequently, it is poorly absorbed orally and cannot readily penetrate the blood-brain barrier.[3][6] This minimizes the central nervous system side effects—such as drowsiness, confusion, and hallucinations—that are commonly associated with tertiary amine anticholinergics like atropine (B194438) and scopolamine itself.[6][11]
Pharmacokinetics
The pharmacokinetic profile of this compound is defined by its low systemic availability and targeted peripheral action.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Oral Bioavailability | <1% - 8% | [2][7][11][12] |
| Time to Peak Plasma (Tmax) | 0.25 - 2 hours | [1][7] |
| Elimination Half-life (t½) | 1 - 5 hours | [1][7][11] |
| Volume of Distribution (Vd) | 128 L | [1][7] |
| Total Clearance | 1.2 L/min | [1][7] |
| Protein Binding | Low | [11][12] |
| Metabolism | Hydrolysis of the ester bond | [1][7] |
| Primary Excretion Route | Feces (69.7%), Urine (4.4%) |[1][7] |
Due to its high affinity for tissue receptors, this compound remains available at its site of action in the intestine, where it exerts a local spasmolytic effect despite low plasma concentrations.[2]
Pharmacodynamic Effects (Peripheral)
Gastrointestinal (GI) System
This compound exerts a pronounced effect on the GI tract by reducing smooth muscle motility and secretions.[6] This makes it effective for symptomatic relief of abdominal pain and cramping associated with conditions like Irritable Bowel Syndrome (IBS).[5][12] It is also used in diagnostic procedures such as gastroduodenal endoscopy to reduce spasm.[13]
Genitourinary System
The drug effectively alleviates spasms in the urinary system.[6] It is used clinically for conditions such as bladder spasms and to provide symptomatic relief from ureteral and renal colic, though its efficacy in facilitating stone passage is not established.[6][14]
Exocrine Glands
As an anticholinergic, this compound reduces secretions from various exocrine glands. This leads to common side effects like dry mouth due to decreased saliva production.[15][16] This property is also harnessed clinically to reduce excessive respiratory secretions in palliative care, particularly to manage the "death rattle" at the end of life.[11][17]
Cardiovascular System
The peripheral anticholinergic effects can extend to the cardiovascular system. Adverse effects such as tachycardia (increased heart rate) and hypotension have been reported, particularly with parenteral administration.[13][18] Caution is advised when using this compound injection in patients with underlying cardiac conditions like heart failure, coronary heart disease, or cardiac arrhythmia, as serious adverse effects can lead to fatal outcomes in this population.[13][19]
Key Experimental Protocols
In Vitro Functional Assays on Human Intestinal Tissue
A key study by Krueger et al. provided quantitative data on the effects of this compound in human intestinal tissue, elucidating its mechanism at the tissue and cellular level.[20]
-
Objective : To quantify the antimuscarinic and spasmolytic effects of HBB on human intestinal smooth muscle, epithelial secretion, and enteric neurons.[10][20]
-
Methodology :
-
Tissue Preparation : Full-thickness human intestinal segments were obtained from surgical resections. Longitudinal muscle-myenteric plexus (LMMP) preparations and mucosal-submucosal preparations were created.
-
Isometric Force Transduction : Muscle strips were mounted in organ baths to measure isometric contractions. The effect of HBB was tested against contractions induced by the muscarinic agonist bethanechol.
-
Ussing Chamber Electrophysiology : Epithelial tissue was mounted in Ussing chambers to measure short-circuit current (Isc), an indicator of active ion secretion. The inhibitory effect of HBB on bethanechol-induced secretion was quantified.
-
Calcium Imaging : The effect of HBB on bethanechol-induced intracellular calcium mobilization in isolated smooth muscle cells was measured using fluorescent calcium indicators.
-
Neuronal Activity Imaging : Fast neuroimaging was used to assess the effect of HBB on the action potential discharge in enteric neurons evoked by bethanechol.[20]
-
-
Results : The study yielded IC50 values for HBB's inhibitory effects.
Table 2: In Vitro Functional Activity of HBB in Human Intestinal Tissue[20]
| Parameter (Inhibition of Bethanechol-induced...) | IC50 Value (nmol/L) |
|---|---|
| Muscle Contractions | 429 |
| Calcium Mobilization | 121 |
| Epithelial Secretion | 224 |
Clinical Trial: The SILENCE Study
The SILENCE trial was a multicenter, randomized, double-blind, placebo-controlled study that investigated the prophylactic use of this compound for managing death rattle in patients at the end of life.[17][21][22]
-
Objective : To determine if prophylactic subcutaneous administration of this compound reduces the incidence of death rattle in dying patients.[17][23]
-
Methodology :
-
Participants : 162 patients in the dying phase with a life expectancy of three or more days were randomized across six hospices in the Netherlands.[17][22]
-
Intervention : Patients received either subcutaneous this compound (20 mg, four times a day) or a placebo.[22]
-
Primary Outcome : The occurrence of a death rattle of grade 2 or higher (on a 0-3 scale) measured at two consecutive time points four hours apart.[22]
-
Secondary Outcomes : Time to onset of death rattle and incidence of anticholinergic adverse events (e.g., restlessness, dry mouth, urinary retention).[17][22]
-
-
Results : The study demonstrated a significant reduction in the incidence of death rattle in the treatment group.
Table 3: Clinical Efficacy in Reducing Death Rattle (SILENCE Trial)[17][21][22][24]
| Outcome | This compound Group (n=79) | Placebo Group (n=78) | Difference (95% CI) | P-value |
|---|
| Incidence of Death Rattle | 10 patients (13%) | 21 patients (27%) | 14% (2% - 27%) | 0.02 |
Table 4: Incidence of Key Adverse Effects (SILENCE Trial)[17][21][22][24]
| Adverse Effect | This compound Group | Placebo Group |
|---|---|---|
| Restlessness | 28% (22 of 79) | 23% (18 of 78) |
| Dry Mouth | 10% (8 of 79) | 15% (12 of 78) |
| Urinary Retention | 23% (6 of 26)* | 17% (3 of 18)* |
*Denominator represents patients in whom urinary retention could be assessed.
Conclusion
This compound is a well-established antispasmodic agent whose peripheral effects are a direct consequence of its chemical structure. Its potent antagonism of muscarinic receptors in smooth muscle provides effective relief from gastrointestinal and genitourinary cramping, while its quaternary ammonium nature ensures peripheral selectivity by preventing entry into the central nervous system. Quantitative in vitro data confirms its strong inhibitory action on muscle contraction and epithelial secretion. Furthermore, robust clinical trial evidence supports its use in palliative care for reducing respiratory secretions. For drug development professionals, this compound serves as a prime example of how targeted chemical modification can optimize the therapeutic window of a compound by restricting its site of action and minimizing undesirable central side effects. Future research may continue to explore its utility in other conditions characterized by smooth muscle hypermotility or excessive glandular secretions.
References
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. altmeyers.org [altmeyers.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 12. Butylscopolamine [bionity.com]
- 13. gov.uk [gov.uk]
- 14. karger.com [karger.com]
- 15. What are the side effects of this compound? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Effect of Prophylactic Subcutaneous this compound on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Effect of esmolol on cardiovascular responses induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.eur.nl [pure.eur.nl]
- 22. Effect of Prophylactic Subcutaneous this compound on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. amsterdamumc.org [amsterdamumc.org]
Initial Studies of Scopolamine Butylbromide on Airway Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on the effects of scopolamine (B1681570) butylbromide (also known as hyoscine butylbromide) on airway smooth muscle. The document focuses on the core pharmacological principles, experimental methodologies, and quantitative data derived from early in vitro research.
Core Mechanism of Action
Scopolamine butylbromide is a quaternary ammonium (B1175870) derivative of scopolamine, classified as a competitive antimuscarinic agent. Its primary mechanism of action on airway smooth muscle is the blockade of acetylcholine (B1216132) (ACh) at muscarinic receptors. As a quaternary ammonium compound, it possesses low lipid solubility and does not readily cross the blood-brain barrier, leading to predominantly peripheral effects.
In the airways, smooth muscle tone is significantly regulated by parasympathetic cholinergic nerves that release ACh.[1] This neurotransmitter binds to M3 muscarinic receptors on airway smooth muscle cells, initiating a signaling cascade that results in muscle contraction and bronchoconstriction. This compound competitively antagonizes ACh at these M3 receptors, thereby inhibiting the contractile signaling pathway and promoting smooth muscle relaxation (bronchodilation).[2][3]
Signaling Pathway of this compound in Airway Smooth Muscle
The interaction of this compound with the M3 muscarinic receptor on airway smooth muscle cells interrupts the canonical Gq-protein coupled signaling pathway. The following diagram illustrates this mechanism.
Experimental Protocols for In Vitro Studies
The initial characterization of this compound's effects on airway smooth muscle was conducted using isolated organ bath techniques. The guinea pig trachea is a classical model for these studies.
Tissue Preparation
-
Animal Model: Male guinea pigs are typically used.
-
Dissection: The trachea is carefully dissected and placed in a physiological salt solution, such as Krebs-Henseleit solution.
-
Preparation of Tracheal Rings: The trachea is cut into rings, approximately 2-4 mm in width. In some protocols, the tracheal rings are cut open opposite the trachealis muscle to form a strip.
-
Epithelium Removal (Optional): For studies focusing solely on the smooth muscle, the epithelium may be gently removed by rubbing the luminal surface.
Organ Bath Setup
-
Mounting: Tracheal rings or strips are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
Tension Application: The tissue is connected to an isometric force transducer, and a resting tension of approximately 1 to 1.5 grams is applied.
-
Equilibration: The tissue is allowed to equilibrate for a period of 60 to 90 minutes, with periodic washing with fresh Krebs-Henseleit solution.
Experimental Procedure for Determining Antagonist Potency (Schild Analysis)
-
Contraction Induction: A contractile agonist, typically acetylcholine or carbachol, is added to the organ bath in a cumulative manner to establish a baseline concentration-response curve.
-
Antagonist Incubation: The tissue is washed, and a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Repeat Contraction: In the continued presence of the antagonist, a second cumulative concentration-response curve to the contractile agonist is generated.
-
Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, a measure of the antagonist's potency. This is typically done using a Schild plot.
The following diagram illustrates the general workflow for such an experiment.
Quantitative Data from Initial Studies
Quantitative data from early in vitro studies on the potency of this compound in airway smooth muscle is limited. However, data from related smooth muscle tissues and general receptor binding assays provide valuable insights.
| Parameter | Value | Species/Tissue | Agonist | Reference |
| pA2 | 7.55 | Guinea Pig Gallbladder | Methacholine | [4] |
| IC50 | 55.3 ± 4.3 nM | Not Specified (Muscarinic Acetylcholine Receptor) | Not Specified |
Note: The pA2 value is a logarithmic measure of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The IC50 value represents the concentration of an inhibitor where the response (or binding) is reduced by half.
Conclusion
Initial in vitro studies have established this compound as a competitive antagonist of muscarinic receptors in smooth muscle. While specific quantitative data for its action on airway smooth muscle from foundational studies are not abundant in readily available literature, the well-defined experimental protocols using tissues such as the guinea pig trachea have provided a robust framework for understanding its bronchodilatory potential. The primary mechanism of action, through the blockade of the M3 muscarinic receptor signaling pathway, is well-characterized and provides a clear rationale for its use in conditions involving airway smooth muscle constriction. Further research building upon these initial findings has solidified the understanding of its pharmacological profile.
References
- 1. Characterization of muscarinic receptors in guinea pig ileum longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of various spasmolytic drugs on guinea-pig isolated common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of excitatory non-adrenergic non-cholinergic bronchoconstriction in guinea-pig airways in vitro by activation of an atypical 5-HT receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on Scopolamine Butylbromide in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scopolamine (B1681570) butylbromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a peripherally acting antimuscarinic agent widely used for its spasmolytic properties on gastrointestinal and genitourinary smooth muscle.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] While its effects on visceral smooth muscle are well-documented, its specific actions on vascular smooth muscle are less characterized. This technical guide provides a preliminary research framework for investigating the effects of scopolamine butylbromide on vascular smooth muscle, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The dominant muscarinic receptor subtype in most smooth muscle, including vascular tissue, is the M3 receptor, which couples to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that results in muscle contraction.[4][5] this compound is expected to counteract this pathway, leading to vasorelaxation.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors. In vascular smooth muscle, the predominant muscarinic receptor subtype responsible for contraction is the M3 receptor.[4][5]
Muscarinic M3 Receptor Signaling in Vascular Smooth Muscle
The binding of acetylcholine to M3 receptors on vascular smooth muscle cells initiates a well-established signaling cascade:
-
Gq Protein Activation: The M3 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq class of G-proteins.[4][6]
-
Phospholipase C (PLC) Activation: Upon activation, the α-subunit of Gq activates the enzyme phospholipase C (PLC).
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]
-
Calcium-Calmodulin Complex Formation: The increase in intracellular Ca2+ leads to its binding with calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).
-
Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.[7]
Antagonistic Action of this compound
This compound, as a competitive antagonist, binds to the M3 receptor, thereby preventing acetylcholine from binding and initiating the aforementioned signaling cascade. This inhibition leads to a reduction in intracellular calcium release and subsequent relaxation of the vascular smooth muscle, particularly in vessels pre-contracted with a muscarinic agonist.
Quantitative Data
| Antagonist | Preparation | Agonist | pA2 Value (-log M) | Reference |
| Atropine | Rat Aorta | Acetylcholine | 9.48 ± 0.07 | [2] |
| 4-DAMP | Rat Aorta | Acetylcholine | 9.39 ± 0.22 | [2] |
| Pirenzepine (B46924) | Rat Aorta | Acetylcholine | 6.74 ± 0.22 | [2] |
| Methoctramine (B27182) | Rat Aorta | Acetylcholine | 6.30 ± 0.20 | [2] |
Note: 4-DAMP is a potent M3 selective antagonist, while pirenzepine is M1 selective and methoctramine is M2 selective. Atropine is non-selective.
Experimental Protocols
Isometric Tension Measurement in Isolated Vascular Rings (Wire Myography)
This protocol is adapted from standard wire myography procedures and is designed to assess the effect of this compound on acetylcholine-induced contractions in isolated arterial rings.[5][8][9][10]
4.1.1 Materials
-
Thoracic aorta from a rat
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
High potassium solution (KPSS, Krebs-Henseleit with equimolar substitution of NaCl with KCl)
-
Acetylcholine (ACh) chloride
-
This compound
-
Phenylephrine (B352888) (PE) or another vasoconstrictor
-
Wire myograph system with force transducers
-
Dissection microscope and tools
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
4.1.2 Protocol
-
Tissue Isolation: Euthanize a rat and carefully excise the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit solution.
-
Preparation of Aortic Rings: Under a dissection microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount each aortic ring on two stainless steel wires in the chamber of the wire myograph system. The chambers should be filled with Krebs-Henseleit solution and continuously gassed with carbogen at 37°C.[8]
-
Equilibration and Normalization: Allow the rings to equilibrate for at least 60 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes. Apply a passive tension (e.g., 2 g for rat aorta) and allow the tissue to stabilize.[11]
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KPSS to test for viability. After the contraction plateaus, wash with Krebs-Henseleit solution until the tension returns to baseline. Repeat three times.[8]
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once the contraction is stable, add a single high concentration of acetylcholine (e.g., 10 µM) to check for endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium. Wash thoroughly.[8]
-
-
Concentration-Response Curve for Acetylcholine:
-
After a stable baseline is achieved, add cumulative concentrations of acetylcholine to the bath to generate a concentration-response curve for contraction.
-
-
Antagonist Incubation:
-
Wash the tissues until the baseline is restored.
-
Incubate the rings with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).
-
-
Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Plot the contractile response (in mN) against the log concentration of acetylcholine. Compare the curves in the absence and presence of different concentrations of this compound to determine the rightward shift and calculate the pA2 value using a Schild plot analysis.
Intracellular Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)
This protocol outlines the measurement of intracellular calcium ([Ca2+]i) changes in cultured primary VSMCs in response to acetylcholine and its inhibition by this compound, using the fluorescent indicator Fluo-4 AM.[12][13][14]
4.2.1 Materials
-
Primary vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom culture dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Acetylcholine chloride
-
This compound
-
Fluorescence microscope with an appropriate filter set (Ex/Em ~490/515 nm) and time-lapse imaging capability
4.2.2 Protocol
-
Cell Culture: Plate primary VSMCs on glass-bottom dishes and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2.5-5 µM Fluo-4 AM with 0.01-0.02% Pluronic F-127 in HBSS).[12]
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 25-45 minutes at 37°C in the dark.[12]
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.
-
-
Imaging Setup:
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
-
Stimulation and Recording:
-
Begin time-lapse imaging.
-
Add acetylcholine to the dish to stimulate a calcium response and record the change in fluorescence intensity over time.
-
-
Inhibition Study:
-
In separate experiments, pre-incubate the Fluo-4 loaded cells with this compound for a specified duration (e.g., 15-30 minutes) before adding acetylcholine.
-
Record the fluorescence response to acetylcholine in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
Express the change in [Ca2+]i as a ratio of fluorescence intensity (F) to the baseline fluorescence (F0).
-
Compare the peak fluorescence response to acetylcholine in the absence and presence of this compound to quantify the inhibitory effect.
-
Mandatory Visualizations
Conclusion
This technical guide provides a foundational framework for the preliminary investigation of this compound's effects on vascular smooth muscle. The primary mechanism is anticipated to be the competitive antagonism of M3 muscarinic receptors, leading to the inhibition of the Gq/PLC/IP3 signaling pathway and subsequent vasorelaxation. The provided experimental protocols for wire myography and intracellular calcium imaging offer robust methods to quantify these effects. Further research is warranted to determine the specific affinity (pA2 or Ki) of this compound for muscarinic receptors in various vascular beds and to explore its potential therapeutic applications in vascular diseases characterized by excessive cholinergic-mediated vasoconstriction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Calcium Mediated Mechanism Coordinating Vascular Smooth Muscle Cell Adhesion During KCl Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
Foundational Pharmacology of Scopolamine Butylbromide on Bladder Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used for its spasmolytic properties.[1] As a quaternary ammonium (B1175870) derivative of scopolamine, its structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2] This technical guide provides an in-depth overview of the foundational studies of scopolamine butylbromide on bladder smooth muscle, also known as the detrusor muscle. The guide details its mechanism of action, the cellular signaling pathways it modulates, and the key experimental protocols used to characterize its effects, supported by quantitative data and visual diagrams to facilitate understanding for research and development professionals.
Mechanism of Action at the Receptor Level
The contractile function of the bladder's detrusor muscle is primarily regulated by the parasympathetic nervous system through the release of acetylcholine (B1216132) (ACh). ACh acts on muscarinic receptors located on the surface of smooth muscle cells.
Muscarinic Receptor Subtypes in the Bladder: The human detrusor muscle predominantly expresses M2 and M3 muscarinic receptor subtypes, with the M2 subtype being more numerous.[3][4] However, the M3 receptor is considered the primary mediator of bladder contraction (micturition).[3][5][6]
-
M3 Receptors: Coupled to Gq proteins, their activation directly leads to smooth muscle contraction.
-
M2 Receptors: Coupled to Gi proteins, they contribute to contraction indirectly by inhibiting the relaxation signals induced by cAMP and potentially by other secondary mechanisms.[4]
This compound as a Muscarinic Antagonist: this compound exerts its therapeutic effect by acting as a competitive antagonist at these muscarinic receptors.[7][8] By binding to these receptors, it prevents ACh from initiating the signaling cascade that leads to muscle contraction, resulting in a spasmolytic or muscle-relaxing effect on the detrusor.[8]
Quantitative Data: Receptor Binding and In Vitro Antagonism
| Antagonist | Preparation | Agonist | pA2 Value | Source |
| Scopolamine | Rat Bladder Muscle Strip | Acetylcholine | 8.41 ± 0.11 | [6] |
Note: The study cited did not specify "butylbromide". This value is for scopolamine and serves as a close pharmacological reference.
Cellular Signaling Pathways in Detrusor Contraction
The contraction of bladder smooth muscle is a calcium-dependent process initiated by the activation of M3 muscarinic receptors. This compound interrupts the initial step of this pathway.
M3 Receptor-Mediated Contraction Pathway:
-
Agonist Binding: Acetylcholine (ACh) binds to the M3 muscarinic receptor.
-
G-Protein Activation: The M3 receptor, a Gq-protein coupled receptor, activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.
-
Calcium-Calmodulin Complex: The increased intracellular Ca2+ binds to the protein calmodulin.
-
MLCK Activation: The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which then interacts with actin filaments, leading to smooth muscle contraction.
This compound, by blocking the M3 receptor, prevents this entire cascade from occurring.
In Vitro Pharmacological Profile: Isolated Organ Bath Studies
Isolated organ bath experiments are fundamental for characterizing the direct effects of a compound on smooth muscle tissue, independent of systemic influences.
Experimental Protocol: Isolated Detrusor Strip Preparation
-
Tissue Harvest: Euthanize a laboratory animal (e.g., Sprague-Dawley rat) via an approved method. Surgically expose and excise the urinary bladder. Place the bladder immediately into cold, oxygenated Krebs-Henseleit buffer.
-
Dissection: Remove extraneous fat and connective tissue. Open the bladder with a longitudinal incision and gently remove the urothelium by scraping. Cut longitudinal strips of the detrusor muscle approximately 2 mm wide and 8-10 mm long.
-
Mounting: Tie silk sutures to both ends of each muscle strip. Mount the strips vertically in an organ bath chamber (10-20 mL) filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Transducer Attachment: Attach the lower suture to a fixed hook in the chamber and the upper suture to an isometric force transducer to record muscle tension.
-
Equilibration: Allow the strips to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram (10 mN), with buffer changes every 15-20 minutes.
-
Viability Test: Contract the tissue with a high concentration of potassium chloride (e.g., 80 mM KCl) to confirm viability.
-
Experimentation: After washout and return to baseline, generate cumulative concentration-response curves to a contractile agonist like carbachol. To test the antagonist, incubate the tissue with this compound for a set period (e.g., 30 minutes) before repeating the agonist concentration-response curve.
In Vivo Effects on Bladder Function: Cystometry Studies
Cystometry is the gold-standard in vivo technique for assessing bladder function, measuring changes in intravesical pressure during filling and voiding.[9] It allows for the evaluation of a drug's integrated effect on the micturition reflex.
Experimental Protocol: Continuous Infusion Cystometry in Anesthetized Rats
-
Animal Preparation: Anesthetize a female Sprague-Dawley rat with urethane (B1682113) (1.2 g/kg, s.c. or i.p.).[9] Place the animal in a supine position on a heating pad to maintain body temperature.
-
Catheter Implantation: Perform a midline abdominal incision to expose the bladder. Insert a catheter (e.g., PE-50 tubing with a flared tip) into the dome of the bladder and secure it with a purse-string suture.[10]
-
Connection and Setup: Close the abdominal wall. Connect the external end of the bladder catheter to a three-way stopcock. One port is connected to a pressure transducer, and the other to a syringe infusion pump.
-
Baseline Recording: Begin continuous infusion of room-temperature saline into the bladder at a constant rate (e.g., 0.04-0.1 mL/min).[11][12] Allow the system to stabilize and record several reproducible micturition cycles.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenously via a cannulated jugular vein).
-
Post-Drug Recording: Continue the saline infusion and record changes in cystometric parameters for a defined period post-administration.
-
Data Analysis: Analyze the pressure recordings to determine key parameters before and after drug administration.
Key Cystometric Parameters Measured:
-
Bladder Capacity: The volume of infused saline required to elicit a voiding contraction.
-
Voiding Pressure (Micturition Pressure): The peak intravesical pressure reached during a voiding contraction.
-
Basal Pressure: The lowest pressure recorded between contractions.
-
Intercontraction Interval (ICI): The time between two consecutive voiding contractions.
-
Residual Volume: The volume of urine remaining in the bladder after a void.
-
Voiding Efficiency: The percentage of total bladder capacity that is voided.[9]
Quantitative Data: Expected In Vivo Effects
While specific dose-response data from foundational animal cystometry studies are sparse in the literature, the known mechanism of action allows for predictable outcomes. Administration of this compound is expected to produce an anticholinergic effect on the bladder, leading to changes indicative of detrusor relaxation.
| Cystometric Parameter | Expected Effect of this compound | Rationale |
| Bladder Capacity | Increase | Antagonism of M3 receptors delays the pressure rise during filling, allowing the bladder to hold a larger volume before the micturition reflex is triggered. |
| Voiding Pressure | Decrease | Blockade of muscarinic receptors reduces the force of the detrusor muscle contraction during voiding. |
| Intercontraction Interval | Increase | A longer time is required to reach the increased volume threshold for initiating a contraction. |
| Residual Volume | Potential Increase | A weaker detrusor contraction may lead to less efficient bladder emptying. |
These expected effects are consistent with the clinical use of antimuscarinic agents for the treatment of overactive bladder, where the therapeutic goals are to increase bladder capacity and reduce the frequency and urgency of voiding.[13]
Conclusion
The foundational pharmacology of this compound on bladder smooth muscle is centered on its function as a competitive antagonist of muscarinic receptors, primarily the M3 subtype. This antagonism blocks the acetylcholine-mediated signaling cascade, preventing the increase in intracellular calcium required for detrusor muscle contraction. In vitro studies using isolated bladder tissue confirm its direct relaxant properties, while in vivo cystometry demonstrates its integrated effect of increasing bladder capacity and reducing contractile force. This comprehensive profile underscores its mechanism as a potent spasmolytic agent for the genitourinary tract and provides a solid basis for further research and development in urological therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reflex voiding in rat occurs at consistent bladder volume regardless of pressure or infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pressure-volume analysis of rat's micturition cycles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of hyoscine N-butyl bromide efficacy on the prevention of catheter-related bladder discomfort after transurethral resection of prostate: a randomized, double-blind control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Scopolamine Butylbromide in In Vitro Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used for its spasmolytic properties on smooth muscle.[1] It is a quaternary ammonium (B1175870) derivative of scopolamine, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[1] In clinical practice, it is frequently used to treat abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal and genitourinary tracts.[2][3]
In vitro organ bath experiments are a classical pharmacological technique essential for characterizing the effects of compounds on isolated tissues.[4][5][6] This method allows for the quantitative assessment of a drug's potency and mechanism of action by measuring the contractile or relaxant responses of isolated smooth muscle preparations.[4][5][6][7] These application notes provide a detailed protocol for utilizing scopolamine butylbromide in in vitro organ bath experiments to study its antagonistic effects on muscarinic receptor-mediated smooth muscle contraction.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a high affinity for M2 and M3 subtypes located on smooth muscle cells.[8] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to induce smooth muscle contraction.[9][10] this compound blocks this interaction, thereby inhibiting acetylcholine-induced contractions and promoting muscle relaxation.[1][9] Its antagonistic action is reversible and can be overcome by increasing the concentration of a muscarinic agonist.[9]
Signaling Pathway of this compound
Caption: Mechanism of this compound as a muscarinic antagonist.
Quantitative Data
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound against bethanechol-induced contractions in human gastrointestinal smooth muscle. Bethanechol is a muscarinic agonist often used to induce smooth muscle contraction in in vitro experiments.
| Receptor Target | Tissue Source | IC50 (M) |
| Muscarinic M2 | Human Gastrointestinal Smooth Muscle | 3.1 x 10⁻⁵ |
| Muscarinic M3 | Human Gastrointestinal Smooth Muscle | 0.9 x 10⁻⁵ |
| Data sourced from a study on human gastrointestinal smooth muscle activity.[8] |
Experimental Protocol: In Vitro Organ Bath
This protocol describes the procedure for evaluating the antagonistic effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum, a classic preparation for studying muscarinic receptor pharmacology.
Materials and Reagents
-
Tissue: Freshly isolated guinea pig ileum
-
Physiological Salt Solution (PSS): Krebs-Ringer bicarbonate solution (or Tyrode's solution)[8][11]
-
Gases: Carbogen (95% O₂, 5% CO₂)[7]
-
Agonist: Acetylcholine (ACh) chloride
-
Antagonist: this compound (Hyoscine butylbromide)
-
Equipment:
Experimental Workflow
Caption: Experimental workflow for organ bath analysis.
Detailed Methodology
-
System Preparation:
-
Prepare fresh physiological salt solution (PSS) and continuously aerate with carbogen.
-
Preheat the organ bath system to 37°C.[5]
-
Calibrate the force transducer according to the manufacturer's instructions.
-
-
Tissue Preparation and Mounting:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the ileum and place it in cold, aerated PSS.
-
Gently remove the mesenteric attachment and luminal contents.
-
Cut the ileum into segments of 2-3 cm.
-
Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to the isometric force transducer using suture thread.
-
Submerge the tissue in the PSS-filled organ bath chamber.
-
-
Equilibration:
-
Apply an initial tension of approximately 1 gram to the tissue.
-
Allow the tissue to equilibrate for 30-60 minutes. During this time, replace the PSS in the bath every 15 minutes to remove metabolic waste products.[5]
-
-
Viability and Standardization:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of acetylcholine (e.g., 10⁻⁶ M) or a high concentration of potassium chloride (e.g., 60 mM).
-
Once a stable contraction is achieved, wash the tissue with fresh PSS until the tension returns to the baseline. Repeat this process until reproducible contractile responses are obtained.
-
-
Control Concentration-Response Curve for Acetylcholine:
-
Generate a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and add increasing concentrations in a stepwise manner once the response to the previous concentration has plateaued.[12]
-
Continue adding acetylcholine until a maximal contraction is observed.
-
-
Antagonist Incubation:
-
Wash the tissue repeatedly with fresh PSS to ensure complete removal of acetylcholine and allow the tension to return to baseline.
-
Add the desired concentration of this compound to the organ bath (e.g., starting with a concentration around the expected IC50, such as 10⁻⁶ M to 10⁻⁵ M).
-
Incubate the tissue with this compound for a fixed period, typically 20-30 minutes, to allow for receptor binding equilibrium.[11]
-
-
Test Concentration-Response Curve in the Presence of Antagonist:
-
While the this compound remains in the bath, repeat the cumulative concentration-response curve for acetylcholine as described in step 5. A rightward shift in the curve is expected, indicating competitive antagonism.[9]
-
-
Data Analysis:
-
Measure the peak contractile response at each agonist concentration for both the control and antagonist-treated curves.
-
Plot the responses against the logarithm of the agonist concentration to visualize the concentration-response curves.
-
Determine the EC50 (effective concentration producing 50% of the maximal response) for acetylcholine in the absence and presence of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
To further characterize the antagonism, this procedure can be repeated with multiple concentrations of this compound to generate a Schild plot and determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Conclusion
The in vitro organ bath is a robust and reliable method for investigating the pharmacological properties of this compound on smooth muscle. The protocol outlined provides a framework for researchers to quantify its antagonistic effects on muscarinic receptors and to understand its mechanism of action in a controlled experimental setting. This information is valuable for preclinical drug development and for further elucidating the therapeutic effects of this widely used antispasmodic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dmt.dk [dmt.dk]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the Muscarinic Receptors on the Colonic Smooth Muscles of Rats with Spinal Cord Injury [e-arm.org]
- 8. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. virtualpharmacologylab.com [virtualpharmacologylab.com]
Application Notes and Protocols: Using Scopolamine Butylbromide in Smooth Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine butylbromide, also known under the trade name Buscopan, is a peripherally acting antimuscarinic, anticholinergic agent.[1] It is widely used for the symptomatic relief of abdominal cramping and pain associated with smooth muscle spasms in the gastrointestinal and genitourinary tracts.[2][3] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily the M2 and M3 subtypes, located on smooth muscle cells.[4][5] By blocking the action of acetylcholine, this compound prevents the signaling cascade that leads to smooth muscle contraction, resulting in muscle relaxation and alleviation of spasms.[1][2]
Due to its quaternary ammonium (B1175870) structure, this compound is poorly absorbed systemically and does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[1][2] These characteristics make it an important compound for studying smooth muscle physiology and for the development of new antispasmodic drugs.
These application notes provide a detailed protocol for utilizing this compound in in vitro smooth muscle contractility assays, specifically using the organ bath technique. This method allows for the quantitative assessment of the inhibitory effects of this compound on agonist-induced smooth muscle contractions.
Signaling Pathway of this compound in Smooth Muscle Cells
The primary mechanism of this compound is the blockade of muscarinic receptors on smooth muscle cells. Acetylcholine released from parasympathetic nerve terminals normally binds to M3 muscarinic receptors, which are Gq-protein coupled. This binding activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade.
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Tissue Preparation and Mounting
This protocol describes the preparation of an isolated segment of guinea pig ileum, a classic model for studying muscarinic receptor pharmacology.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.2, KCl 4.6, CaCl₂ 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 24.8, and dextrose 10.0)[6]
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Silk suture thread
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Immediately perform a laparotomy and carefully excise a segment of the terminal ileum.
-
Place the excised tissue in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Tie silk sutures to both ends of each tissue segment.
-
Mount one end of the tissue to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.[7][8]
-
The tissue should be submerged in the organ bath chamber containing Krebs-Henseleit solution, continuously aerated with carbogen, and maintained at 37°C.[6][8]
Protocol 2: Evaluating the Inhibitory Effect of this compound
This protocol details the steps to determine the potency of this compound in inhibiting acetylcholine-induced smooth muscle contractions.
Materials:
-
Mounted smooth muscle tissue in organ bath system
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
-
Krebs-Henseleit solution
-
Data acquisition system
Procedure:
-
Equilibration: Allow the mounted tissue to equilibrate in the organ bath for at least 60 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.[9]
-
Viability Test: After equilibration, test the viability and contractility of the tissue by adding a submaximal concentration of potassium chloride (KCl, e.g., 60 mM) to the bath. A robust contraction confirms tissue health. Wash the tissue thoroughly to return to baseline tension.[6][7]
-
Control Agonist Response: Construct a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., by half-log increments) once the previous contraction has reached a plateau. Record the isometric tension at each concentration.[6]
-
Washout: After obtaining the maximum contraction, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to the initial baseline. Allow the tissue to rest for at least 30-45 minutes.
-
Antagonist Incubation: Add a specific concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.[10]
-
Test Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine as described in step 3.
-
Repeat: Repeat steps 4-6 with increasing concentrations of this compound.
-
Data Analysis: For each concentration of this compound, plot the acetylcholine concentration-response curve. The data is typically normalized to the maximum contraction induced by acetylcholine in the absence of the antagonist. Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of each concentration of this compound. A rightward shift in the concentration-response curve indicates competitive antagonism. The data can be used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment to assess the inhibitory effects of this compound.
Data Presentation
The inhibitory potency of this compound is typically quantified by its IC₅₀ value, which is the concentration of the drug that inhibits the response to an agonist by 50%. The following table summarizes representative data for this compound (Buscopan) on agonist-induced contractions in human gastrointestinal smooth muscle.
| Tissue Source | Agonist | This compound IC₅₀ (M) | Receptor Target | Reference |
| Human GI Smooth Muscle | Bethanechol (10μM) | 3.1 x 10⁻⁵ | Muscarinic M2 | [4] |
| Human GI Smooth Muscle | Bethanechol (10μM) | 0.9 x 10⁻⁵ | Muscarinic M3 | [4] |
Note: Bethanechol is a muscarinic agonist, similar to acetylcholine. The differing IC₅₀ values reflect the compound's relative affinity for the M2 and M3 receptor subtypes involved in the contractile response.[4]
Conclusion
The in vitro organ bath assay is a robust and reliable method for characterizing the pharmacological properties of antispasmodic agents like this compound.[7][11] The protocols outlined provide a framework for researchers to quantify its inhibitory effects on smooth muscle contractility and to investigate its mechanism of action. This information is valuable for both basic physiological research and the preclinical development of novel therapeutics targeting smooth muscle disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 10. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scopolamine Butylbromide Dose-Response Curve in Isolated Ileum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used for the treatment of abdominal pain and cramps.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, located on smooth muscle cells of the gastrointestinal tract.[1] This blockade inhibits smooth muscle contraction, leading to a spasmolytic effect. The isolated guinea pig ileum is a classical and robust ex vivo model for studying the pharmacological effects of anticholinergic drugs like scopolamine butylbromide. This preparation contains a dense population of muscarinic receptors and exhibits predictable contractile responses to cholinergic agonists such as acetylcholine (ACh). By constructing a dose-response curve for a contractile agonist in the absence and presence of this compound, researchers can quantify its antagonistic potency, typically expressed as a pA2 value. This application note provides a detailed protocol for determining the dose-response relationship of this compound in the isolated guinea pig ileum, along with data presentation and visualization of the underlying mechanisms.
Signaling Pathway of Acetylcholine-Induced Contraction and this compound Antagonism
The contractile response of the ileal smooth muscle to acetylcholine is primarily mediated through the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). Upon acetylcholine binding, the M3 receptor activates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. This compound acts as a competitive antagonist at this receptor, preventing acetylcholine from binding and initiating this cascade.
References
Application Notes and Protocols for Electrophysiology Studies with Scopolamine Butylbromide on Detrusor Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used for its spasmolytic properties on smooth muscle, including the detrusor muscle of the urinary bladder.[1][2][3][4] It is a quaternary ammonium (B1175870) compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[1][5] These application notes provide a comprehensive overview of the mechanism of action of scopolamine butylbromide on the detrusor muscle and detailed protocols for its investigation using electrophysiological and functional methods.
Mechanism of Action
This compound exerts its primary effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] In the detrusor smooth muscle, the predominant receptor subtypes involved in contraction are the M3 and M2 receptors.[6]
-
M3 Receptor Antagonism : The direct contractile effect of acetylcholine in the detrusor is mediated by M3 muscarinic receptors. These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key trigger for muscle contraction.[6][7] this compound blocks this pathway, leading to muscle relaxation. Notably, cholinergic stimulation via this pathway in some species can induce contraction with minimal change in the cell's membrane potential.[8]
-
M2 Receptor Modulation : While M3 receptors are primary for direct contraction, M2 receptors are more numerous in the detrusor muscle.[6] M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels can indirectly promote contraction by attenuating the relaxant effects of pathways that are cAMP-dependent (e.g., beta-adrenergic stimulation).[6] There is also evidence that M2 receptor activation can contribute to contraction through pathways involving Rho-associated kinase (ROCK).[9] By antagonizing M2 receptors, this compound can further contribute to detrusor relaxation.
-
Nicotinic Receptor Antagonism : At higher concentrations, this compound may also exert a moderate blocking effect on nicotinic receptors, which could contribute to a ganglion-blocking effect.[3][4][10]
The primary mechanism of action is the inhibition of acetylcholine-induced calcium release from intracellular stores, which reduces the contractility of the detrusor smooth muscle.
Signaling Pathway of this compound in Detrusor Muscle
Data Presentation
The primary effect of this compound on detrusor muscle is the inhibition of agonist-induced contractions. This is typically quantified by determining the concentration of the antagonist required to inhibit the response to an agonist (like carbachol) by 50% (IC50).
| Parameter | Agonist | This compound Concentration | Effect | Reference |
| Muscle Contraction | Bethanechol (Muscarinic Agonist) | IC50: 429 nM (in human intestine) | Concentration-dependent reduction in muscle contraction | [3] |
| Calcium Mobilization | Bethanechol | IC50: 121 nM (in human intestine) | Concentration-dependent reduction in calcium mobilization | [3] |
| Nerve-Evoked Contractions | Electrical Field Stimulation | 1-10 µmol/L | Inhibition of cholinergic nerve-mediated contractions | [3] |
| Methacholine-induced Contraction | Methacholine | pA2: 7.55 (in guinea pig gallbladder) | Competitive antagonism of muscarinic agonist-induced contraction | [11] |
Note: Data from human intestinal smooth muscle and guinea pig gallbladder are presented as representative examples of this compound's antimuscarinic effects, as specific IC50/pA2 values for detrusor muscle were not available in the searched literature. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Protocol 1: In Vitro Contractility of Detrusor Muscle Strips
This protocol details the measurement of isometric contractions of isolated detrusor muscle strips to quantify the inhibitory effect of this compound on agonist-induced and nerve-mediated contractions.
1. Materials and Solutions
-
Krebs Solution (in mM): 118 NaCl, 4.8 KCl, 1.2 MgSO4, 24 NaHCO3, 1.2 KH2PO4, 11 Glucose, 2.5 CaCl2.
-
Equipment: Organ bath system with temperature control (37°C), aeration (95% O2, 5% CO2), isometric force transducers, amplifier, data acquisition system, and electrical field stimulation (EFS) electrodes.
-
Reagents: this compound, Carbachol (B1668302) (or other muscarinic agonist), Tetrodotoxin (TTX, optional), Atropine (B194438) (as a control).
2. Tissue Preparation
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Excise the urinary bladder and place it immediately in cold (4°C) Krebs solution.
-
Remove the urothelium and any surrounding connective tissue carefully under a dissecting microscope.
-
Cut the detrusor muscle into longitudinal strips (approx. 2 mm wide and 5-7 mm long).
3. Experimental Setup
-
Mount the detrusor strips in the organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram (10 mN) and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15-20 minutes.
4. Experimental Procedure
-
Agonist-Induced Contractions:
-
Construct a cumulative concentration-response curve for a muscarinic agonist like carbachol (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Wash the tissue thoroughly until the baseline tension is restored.
-
Incubate the tissue with a specific concentration of this compound for 20-30 minutes.
-
Repeat the carbachol concentration-response curve in the presence of this compound.
-
Repeat steps c and d for a range of this compound concentrations to determine the IC50 or pA2 value.
-
-
Electrically-Evoked Contractions:
-
Determine the optimal stimulation parameters (e.g., frequency of 10-20 Hz, pulse duration of 0.5 ms, train duration of 5 s) that produce stable, reproducible contractions.
-
Record several control contractions in response to EFS.
-
Add this compound to the bath in a cumulative manner and record the EFS-evoked contraction at each concentration.
-
At the end of the experiment, TTX (e.g., 1 µM) can be added to confirm that the EFS-induced contractions are neurally mediated.
-
5. Data Analysis
-
For agonist-induced contractions, plot the contractile force against the log concentration of the agonist. Calculate the EC50 values in the absence and presence of this compound. A Schild plot can be used to determine the pA2 value for competitive antagonism.
-
For EFS-induced contractions, express the contractile response as a percentage of the pre-drug control and plot against the log concentration of this compound to determine the IC50.
Experimental Workflow for In Vitro Contractility Study
Protocol 2: Electrophysiological Recording from Isolated Detrusor Myocytes
This protocol describes the isolation of single detrusor smooth muscle cells and subsequent electrophysiological recording using the whole-cell patch-clamp technique to study the effects of this compound on membrane properties and ion channel activity.
1. Materials and Solutions
-
Digestion Solution: Ca²⁺-free physiological salt solution (PSS) containing collagenase and soybean trypsin inhibitor.
-
Physiological Salt Solution (PSS) for recording (in mM): 126 NaCl, 6 KCl, 2 CaCl₂, 1.2 MgCl₂, 14 glucose, and 10.5 HEPES (pH adjusted to 7.2 with NaOH).
-
Pipette Solution (in mM): 134 KCl, 10.5 HEPES (pH adjusted to 7.2 with KOH), may also contain EGTA, ATP, and GTP.
-
Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system.
-
Reagents: this compound, Acetylcholine or Carbachol.
2. Cell Isolation
-
Dissect the detrusor muscle as described in Protocol 1, Step 2.
-
Mince the tissue into small pieces and incubate in the digestion solution at 37°C for a specified time (e.g., 15-30 minutes), with gentle agitation.
-
Gently triturate the digested tissue with a wide-bore pipette to release single smooth muscle cells.
-
Plate the dispersed cells onto glass coverslips in a recording chamber and allow them to adhere.
3. Patch-Clamp Recording
-
Place the recording chamber with the adhered cells on the stage of the inverted microscope and perfuse with PSS at room temperature or 35-37°C.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 4-8 MΩ when filled with pipette solution.
-
Under visual control, approach a single, relaxed, spindle-shaped cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
4. Experimental Procedure
-
Current-Clamp Mode (to measure membrane potential):
-
Record the resting membrane potential and any spontaneous action potentials.
-
Perfuse the cell with a solution containing a muscarinic agonist (e.g., acetylcholine) and observe any changes in membrane potential or firing frequency.
-
After washout, pre-incubate the cell with this compound by adding it to the perfusion solution.
-
Re-apply the muscarinic agonist in the presence of this compound to observe the inhibitory effect.
-
-
Voltage-Clamp Mode (to measure ion currents):
-
Hold the cell at a specific potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit various ion currents (e.g., Ca²⁺ or K⁺ currents).
-
Investigate the effect of a muscarinic agonist on these currents.
-
Determine if this compound can block the agonist-induced changes in ion channel activity.
-
5. Data Analysis
-
In current-clamp, measure changes in resting membrane potential, action potential amplitude, duration, and frequency.
-
In voltage-clamp, measure the peak amplitude and kinetics of the recorded currents and plot current-voltage (I-V) relationships.
-
Compare the data before and after the application of the agonist and the antagonist.
Logical Flow for Patch-Clamp Experiment
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic receptor subtypes modulating smooth muscle contractility in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Elusive Electromyogram in the Overactive Bladder: A Spark of Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. [Cholinergic contraction of the dog urinary bladder by electrical stimulation of the n. pelvicus and the ligamenta lateralia nerves and its affection by atropine and scopolaminebutylbromide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of timepidium bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scopolamine Butylbromide in Small Animal MRI
Mitigating Motion Artifacts in Preclinical Abdominal Imaging
Introduction
Motion artifacts, primarily from respiration and peristalsis, represent a significant challenge in small animal Magnetic Resonance Imaging (MRI), particularly in abdominal and pelvic studies. These artifacts can obscure anatomical details, degrade image quality, and compromise the quantitative accuracy of imaging data, thereby impacting the reliability of preclinical research in areas such as oncology, gastroenterology, and drug development. Scopolamine (B1681570) butylbromide, also known by the trade name Buscopan, is a peripherally acting antimuscarinic agent that effectively reduces smooth muscle contractions. Its use in clinical and preclinical imaging helps to suppress peristaltic motion, leading to a substantial improvement in image quality.[1][2][3] This document provides detailed application notes and protocols for the use of scopolamine butylbromide to minimize motion artifacts in small animal MRI studies.
Mechanism of Action
This compound is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (specifically M3 receptors) located on smooth muscle cells in the gastrointestinal, biliary, and genitourinary tracts.[4][5] By blocking the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction, this compound induces muscle relaxation and reduces the frequency and amplitude of peristaltic waves.[4][5] Due to its chemical structure, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[4]
Signaling Pathway of this compound
References
Application Notes & Protocols for HPLC Quantification of Scopolamine Butylbromide
Introduction
Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a quaternary ammonium (B1175870) compound derived from scopolamine. It is a peripherally acting antimuscarinic, anticholinergic agent used to treat crampy abdominal pain, esophageal spasms, renal colic, and bladder spasms. Due to its clinical significance, accurate and reliable quantification in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1][2] This document provides detailed application notes and protocols for the quantification of Scopolamine butylbromide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for the quantification of this compound. This allows for a comparative assessment of different analytical approaches.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | X bridge C18 (4.6mm×150mm, 5µm)[3] | C18 (25 cm × 4.6 mm i.d., 5 μm)[4] | Brownlee RP-18, Spheri-5 (220 × 4.6mm I.D.)[5] | Octylsilanized silica (B1680970) gel (4 mm x 15-25 cm, 10 µm)[6] |
| Mobile Phase | Acetonitrile: Methanol (70:30 v/v)[3] | Water: Methanol (50:50, v/v), pH 3.9 with CF3COOH[4] | 0.05M Ammonium acetate: Methanol: Acetonitrile (48:32:20 v/v)[5] | 2g Sodium lauryl sulfate (B86663) in 370 mL water and 680 mL methanol, pH 3.6 with phosphoric acid[6] |
| Flow Rate | 1.2 mL/min[3] | 1.0 mL/min[4] | Not Specified | Adjusted for retention time of ~7 min[6] |
| Detection Wavelength | 260 nm[3] | 210 nm[4] | 220 nm[5] | 210 nm[6] |
| Injection Volume | 10 µL[3] | Not Specified | 10 µL[5] | 20 µL[6] |
| Column Temperature | Ambient | Not Specified | Not Specified | 30°C[6] |
| Run Time | 8 min[3] | Not Specified | ~10 min[5] | ~14 min[6] |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 5 (LC-MS/MS) |
| Linearity Range | 20-60 µg/mL[3] | 2.0–50.0 μg/mL[4] | 1.87 - 104 ng/µL[5] | 0.10-40.00 ng/mL[7] |
| Mean Recovery (%) | Not Specified | 100.10 ± 0.475[4] | Not Specified | 69.00%[7] |
| Precision (%RSD) | < 2.0%[3] | Not Specified | ~2% (injection reproducibility)[5] | Within acceptable range[7] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 18 ng/10 µL injection[5] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in a pharmaceutical tablet formulation based on a representative RP-HPLC method.
Objective: To quantify the amount of this compound in a tablet sample using a validated RP-HPLC method.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Tablet dosage form containing this compound
-
0.45 µm membrane filters
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
X bridge C18 column (4.6mm×150mm, 5µm particle size) or equivalent[3]
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions (based on Method 1):
-
Mobile Phase: Acetonitrile: Methanol (70:30 v/v)[3]
-
Column: X bridge C18 (4.6mm×150mm, 5µm)[3]
-
Flow Rate: 1.2 mL/min[3]
-
Detection Wavelength: 260 nm[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: Ambient
-
Run Time: 8 minutes[3]
Procedure:
1. Preparation of Mobile Phase:
- Mix 700 mL of Acetonitrile and 300 mL of Methanol.
- Degas the mixture using a sonicator for 15 minutes.
- Filter the mobile phase through a 0.45 µm membrane filter.
2. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to 10 mL. This gives a stock solution of 1000 µg/mL.
3. Preparation of Working Standard Solutions:
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 20 µg/mL to 60 µg/mL by diluting with the mobile phase.[3] These will be used to construct the calibration curve.
4. Preparation of Sample Solution:
- Weigh and powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of each working standard solution and the sample solution into the chromatograph.
- Record the peak areas of the chromatograms.
6. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained for the sample.
- Calculate the amount of this compound per tablet.
Visualizations
The following diagrams illustrate the key workflows in the HPLC analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of this compound in human plasma: application of the method to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Scopolamine Butylbromide in the Study of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders like Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold to stimuli within the gastrointestinal (GI) tract. Preclinical research into the mechanisms and potential treatments for visceral hypersensitivity heavily relies on animal models that mimic this condition. Scopolamine butylbromide (also known as hyoscine butylbromide) is a peripherally acting antimuscarinic agent with high affinity for muscarinic receptors on smooth muscle cells of the GI tract. Its established clinical use for relieving abdominal cramps and spasms makes it a valuable pharmacological tool for investigating the role of cholinergic pathways in visceral nociception.
Mechanism of Action
This compound is a quaternary ammonium (B1175870) derivative of scopolamine. Due to its polar nature, it does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, located on the smooth muscle of the gastrointestinal tract. This blockade inhibits smooth muscle contraction, leading to a spasmolytic effect and a reduction in cramping pain. While its primary effect is on smooth muscle, its influence on visceral sensory pathways is a subject of ongoing research. By reducing smooth muscle contractions, it may indirectly affect the activation of mechanoreceptors involved in visceral pain signaling.
Preclinical Models of Visceral Hypersensitivity
A widely used and well-characterized model for inducing visceral hypersensitivity is the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats. A single intracolonic administration of TNBS induces a transient colonic inflammation that resolves but leaves a sustained state of visceral hypersensitivity, mimicking features of post-infectious IBS.
Assessment of Visceral Hypersensitivity
The most common method for assessing visceral sensitivity in preclinical models is colorectal distension (CRD). This involves inserting a balloon into the distal colon and inflating it to varying pressures. The response to this stimulus can be quantified in several ways:
-
Abdominal Withdrawal Reflex (AWR): A semi-quantitative scoring of behavioral responses to graded CRD.
-
Mean Arterial Pressure (MAP): Changes in blood pressure in response to CRD can be used as an objective measure of the visceral pain response.
-
Pain Threshold: The minimum pressure required to elicit a defined pain response (e.g., a specific AWR score or a significant change in MAP).
Quantitative Data Summary
Due to a lack of direct preclinical studies investigating the effect of this compound on visceral hypersensitivity using standardized pain assessment models, the following tables summarize available data from related preclinical and clinical studies to inform potential experimental design.
Table 1: Preclinical Dosing of this compound (Hyoscine Butylbromide) in Rats
| Administration Route | Dose Range | Animal Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 1 - 5 mg/kg | Indomethacin and restraint stress-induced gastric ulcer | Dose-dependent prophylactic effect against gastric ulcers | [1] |
| Oral (p.o.) | Not specified | Healthy rats (for PK/PD) | Spasmolytic activity in colon tissue ex vivo | [2] |
| Intravenous (i.v.) | Not specified | Healthy rats (for PK/PD) | Spasmolytic activity in colon tissue ex vivo | [2] |
Table 2: Clinical Dosing of this compound (Hyoscine Butylbromide)
| Administration Route | Dose | Indication | Reference |
| Intravenous (i.v.) | 20 mg | Acute gastroenteritis with abdominal cramping | [3] |
Experimental Protocols
Protocol 1: Induction of Visceral Hypersensitivity using TNBS in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 50 mg/mL in 50% ethanol)
-
Flexible tubing (e.g., polyethylene (B3416737) tubing)
-
Isoflurane or other suitable anesthetic
Procedure:
-
Anesthetize the rats with isoflurane.
-
Gently insert a flexible tube into the colon via the anus to a depth of approximately 8 cm.
-
Slowly instill 0.5 mL of the TNBS solution into the colon.
-
To ensure the TNBS solution remains in the colon, hold the rat in a head-down position for approximately 1 minute after instillation.
-
Return the rat to its cage for recovery.
-
Visceral hypersensitivity typically develops a few days after TNBS administration and can be assessed at various time points (e.g., 7, 14, and 28 days post-TNBS).
Protocol 2: Assessment of Visceral Hypersensitivity using Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR)
Materials:
-
Latex balloon (e.g., 2 cm length) attached to a flexible catheter
-
Pressure transducer and inflation system
-
Restraining device
Procedure:
-
Acclimatize the conscious, lightly restrained rats to the testing environment.
-
Gently insert the balloon catheter into the distal colon (approximately 1 cm from the anus).
-
Secure the catheter to the tail.
-
After an adaptation period, perform graded colorectal distension by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest interval between distensions.
-
Observe and score the abdominal withdrawal reflex (AWR) for each distension pressure according to a standardized scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
-
Record the AWR scores for each pressure level. An increase in AWR scores at lower pressures in the TNBS-treated group compared to a control group indicates visceral hypersensitivity.
Proposed Protocol 3: Investigating the Effect of this compound on Visceral Hypersensitivity
Objective: To determine if this compound can attenuate visceral hypersensitivity in a rat model of TNBS-induced colitis.
Materials:
-
Rats with TNBS-induced visceral hypersensitivity (as per Protocol 1)
-
This compound solution for injection
-
Vehicle control (e.g., sterile saline)
-
CRD and AWR assessment equipment (as per Protocol 2)
Procedure:
-
Use rats with confirmed visceral hypersensitivity (e.g., 14 days post-TNBS).
-
Divide the animals into at least two groups:
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Group 2 (this compound): Administer this compound (e.g., at a dose of 2.5 mg/kg, i.p.)[1].
-
-
Allow a sufficient pretreatment time for the drug to take effect (e.g., 30 minutes).
-
Perform CRD and assess the AWR as described in Protocol 2.
-
Compare the AWR scores between the vehicle-treated and this compound-treated groups. A significant reduction in AWR scores in the drug-treated group would indicate an analgesic effect on visceral hypersensitivity.
Visualizations
Caption: Mechanism of this compound on Smooth Muscle Contraction.
Caption: Experimental Workflow for a Preclinical Study.
References
- 1. Visceral pain perception is determined by the duration of colitis and associated neuropeptide expression in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M1 receptor agonist activity is not a requirement for muscarinic antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scopolamine Butylbromide in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent that serves as a valuable tool for the investigation of cholinergic pathways.[1][2] As a quaternary ammonium (B1175870) derivative of scopolamine, its chemical structure includes a butyl-bromide moiety that significantly limits its ability to cross the blood-brain barrier.[2][3] This property is crucial for researchers aiming to selectively study the effects of muscarinic receptor antagonism in the peripheral nervous system without the confounding central nervous system effects associated with its tertiary amine parent compound, scopolamine.[2][3][4]
Scopolamine butylbromide exerts its effects as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5] By blocking the action of the neurotransmitter acetylcholine, it inhibits parasympathetic nervous system signals, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[2][3] Its primary application in clinical practice is the treatment of abdominal and genitourinary spasms.[5][6] In a research context, this targeted peripheral action allows for the precise dissection of cholinergic mechanisms in organs such as the gastrointestinal tract, bladder, and other smooth muscle-containing tissues.
This document provides detailed application notes and experimental protocols for utilizing this compound as a selective tool in the study of peripheral cholinergic systems.
Pharmacological and Pharmacokinetic Profile
Understanding the pharmacological and pharmacokinetic properties of this compound is essential for designing and interpreting experiments. Its key characteristics are summarized in the table below.
| Parameter | Value | Reference |
| Mechanism of Action | Competitive antagonist of muscarinic acetylcholine receptors (primarily M3) | [1][3] |
| Bioavailability (Oral) | <1% - 0.82% | [1][2] |
| Blood-Brain Barrier | Does not readily cross | [1][2][3] |
| Volume of Distribution | 128 L | [1][7] |
| Protein Binding | ~4% (to albumin) | [7] |
| Metabolism | Hydrolysis of the ester bond | [1] |
| Elimination Half-Life | 1-5 hours | [1][2] |
| Route of Elimination | Primarily feces (69.7%), some urine (4.4%) | [1] |
| Time to Peak Plasma Conc. | 0.25 - 2 hours | [1] |
Application Notes
Selective Investigation of Peripheral Muscarinic Pathways
The principal advantage of this compound is its peripheral selectivity. Unlike scopolamine, which readily enters the central nervous system and is used to model cognitive deficits,[8][9] this compound allows researchers to block peripheral mAChRs without directly influencing central cholinergic functions like memory and learning. This makes it an ideal tool for isolating and studying the role of cholinergic signaling in peripheral organs.
Studies of Gastrointestinal Motility and Secretion
This compound is extensively used to study the cholinergic regulation of the gastrointestinal (GI) tract. It effectively reduces smooth muscle contractions and spasms by blocking M3 receptors on smooth muscle cells.[1][5] Researchers can use it to:
-
Investigate the contribution of muscarinic signaling to peristalsis.
-
Create experimental models of reduced GI motility.
-
Assess the antispasmodic properties of novel compounds.
-
Explore its antisecretory actions on the intestinal epithelium.[6][10]
Research on Genitourinary Smooth Muscle Function
The inhibitory effect of this compound on smooth muscle is also applicable to the urinary system. It can be used in studies examining:
-
The role of cholinergic input in bladder contraction and urinary voiding.
-
The mechanisms underlying bladder spasms and ureteral colic.[3]
Differentiating Central vs. Peripheral Cholinergic Effects
In experimental designs, this compound can be used in parallel with scopolamine to differentiate between centrally and peripherally mediated cholinergic effects. If an effect is observed with scopolamine but not with this compound, it strongly suggests a centrally mediated mechanism.
Preclinical Model for Irinotecan-Induced Cholinergic Syndrome
Irinotecan (B1672180), a chemotherapy agent, can cause an acute cholinergic syndrome characterized by symptoms like diarrhea and abdominal cramping. This compound has been shown to be effective in preventing these symptoms.[4][11] This provides a valuable translational model for researchers studying drug-induced peripheral cholinergic hyperactivity and potential therapeutic interventions.
Key Experimental Data
The following tables summarize quantitative data from key studies, demonstrating the efficacy of this compound in blocking cholinergic responses.
Table 1: In Vitro Inhibitory Concentrations in Human Intestinal Tissue
| Parameter | IC50 Value (nmol/L) |
| Bethanechol-induced muscle contraction | 429 |
| Bethanechol-induced calcium mobilization | 121 |
| Bethanechol-induced epithelial secretion | 224 |
| Data from Krueger et al. (2017)[10] |
Table 2: Prophylactic Efficacy on Irinotecan-Related Cholinergic Syndrome
| Symptom | Incidence without Prophylaxis | Incidence with this compound | P-value |
| Overall Syndrome | 50.8% | 3.4% | < 0.01 |
| Hyperhidrosis | 30.5% | 3.4% | < 0.01 |
| Abdominal Pain | 16.9% | 0% | < 0.01 |
| Rhinitis | 11.9% | 0% | < 0.01 |
| Diarrhea | 3.4% | 0% | 0.05 |
| Data from Oguri et al. (2018)[4] |
Visualizations of Pathways and Workflows
Experimental Protocols
Protocol 1: In Vitro Analysis of Antispasmodic Activity on Intestinal Smooth Muscle
Objective: To determine the inhibitory concentration (IC50) of this compound on muscarinic agonist-induced contractions of isolated intestinal smooth muscle.
Materials:
-
Freshly isolated intestinal tissue (e.g., guinea pig ileum or human intestinal samples).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), gassed with 95% O2 / 5% CO2.
-
Muscarinic agonist (e.g., Bethanechol or Carbachol).
-
This compound stock solution.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Prepare longitudinal smooth muscle strips (approx. 10 mm long, 2 mm wide) from the intestine in ice-cold Krebs solution.
-
Mount the strips vertically in organ baths containing Krebs solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Control Contraction: Add a submaximal concentration of the muscarinic agonist (e.g., 1 µM Bethanechol) to the bath to induce a stable contraction. Record the peak force.
-
Wash the tissue three times with fresh Krebs solution and allow it to return to baseline tension.
-
Inhibition Curve:
-
Once the tissue is stable, add the first concentration of this compound (e.g., 1 nM) and incubate for 20 minutes.
-
Add the same concentration of muscarinic agonist used in step 5 and record the peak force.
-
Wash the tissue and repeat the process with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Data Analysis:
-
Express the contraction in the presence of this compound as a percentage of the initial control contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: In Vivo Model of Peripheral Cholinergic Blockade (Adapted from Irinotecan-Induced Cholinergic Syndrome)
Objective: To assess the ability of this compound to prevent acute cholinergic symptoms induced by a chemical agent in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Irinotecan hydrochloride.
-
This compound solution for injection (e.g., intraperitoneal - i.p.).
-
Saline solution (vehicle control).
-
Observation cages.
-
Scoring system for cholinergic symptoms (e.g., presence/absence or severity of diarrhea, salivation, lacrimation).
Procedure:
-
Acclimatize animals to the housing and experimental conditions for at least one week.
-
Divide animals into at least three groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Irinotecan
-
Group 3: this compound + Irinotecan
-
-
Dosing:
-
Administer this compound (e.g., 1-5 mg/kg, i.p.) or saline to the appropriate groups 30 minutes prior to the irinotecan challenge.
-
Administer a dose of irinotecan known to induce cholinergic symptoms (e.g., 60-100 mg/kg, i.p.).
-
-
Observation:
-
Immediately after irinotecan administration, place animals in individual observation cages with absorbent paper on the floor.
-
Observe and score the animals for signs of cholinergic syndrome for the next 4-6 hours. Key signs include:
-
Diarrhea: Note the time of onset and severity (e.g., number of wet spots, consistency of stool).
-
Salivation/Lacrimation: Note the presence and severity.
-
-
-
Data Analysis:
-
Compare the incidence of cholinergic symptoms between Group 2 and Group 3 using a Chi-square or Fisher's exact test.
-
If using a severity score, compare the scores between groups using a Mann-Whitney U test.
-
Analyze the latency to the onset of symptoms between groups.
-
This compound is a powerful and specific pharmacological tool for researchers in physiology, pharmacology, and drug development. Its inability to cross the blood-brain barrier allows for the targeted investigation of peripheral cholinergic pathways, which is critical for understanding the role of acetylcholine in various organ systems and for developing peripherally-selective therapeutics.[2][3] The protocols and data presented here provide a framework for effectively utilizing this compound to advance our understanding of cholinergic signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Prophylactic effect of this compound, a competitive antagonist of muscarinic acetylcholine receptor, on irinotecan-related cholinergic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medicine.com [medicine.com]
- 8. Scopolamine - Wikipedia [en.wikipedia.org]
- 9. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic effect of this compound, a competitive antagonist of muscarinic acetylcholine receptor, on irinotecan-related cholinergic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Scopolamine Butylbromide Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers
This document provides detailed protocols and application notes for the preparation and use of Scopolamine butylbromide stock solutions in a research setting. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent. It is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, primarily of the M3 subtype.[1] This action leads to the relaxation of smooth muscles, making it a valuable tool in preclinical research for studying conditions related to gastrointestinal and genitourinary spasms. Unlike scopolamine, its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.
Physicochemical Properties and Solubility
This compound is typically supplied as a white or almost white crystalline powder. Understanding its solubility is critical for the preparation of accurate and effective stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Very soluble | Forms a clear solution. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 10 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
| Dimethyl Sulfoxide (DMSO) | ≥ 90 mg/mL | Use freshly opened DMSO as it is hygroscopic, which can affect solubility. |
| Ethanol | Approx. 2.5 mg/mL | Can be used for initial stock preparation. |
| Dimethylformamide (DMF) | Approx. 3 mg/mL | Another organic solvent option for stock solutions. |
Preparation of Stock Solutions
The choice of solvent for a stock solution depends on the experimental application. For in vitro studies, DMSO is a common choice due to its high solubilizing capacity. For in vivo studies, aqueous-based solutions or specific formulations are required.
General Guidelines for Stock Solution Preparation
-
Weighing: Use a calibrated analytical balance to accurately weigh the this compound powder.
-
Aseptic Technique: When preparing solutions for cell culture or in vivo use, perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Dissolving: Add the solvent to the weighed powder. Vortex or sonicate gently to ensure complete dissolution. For organic solvents, purging with an inert gas like nitrogen or argon before sealing can help prevent degradation.
-
Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol for High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the molar mass of this compound).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected tubes.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Aqueous Stock Solution (for in vitro and in vivo use)
This protocol is for preparing a stock solution in an aqueous buffer, suitable for direct use in some in vitro assays or for dilution into physiological solutions for in vivo administration.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile vials
Procedure:
-
In a sterile environment, weigh the this compound powder.
-
Add the required volume of sterile PBS to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex until fully dissolved.
-
Use this solution fresh. It is not recommended to store aqueous solutions for more than one day.
Protocol for In Vivo Formulation
For animal studies, it is crucial to use a vehicle that is well-tolerated. Direct injection of DMSO can be toxic. The following is an example of a common vehicle for in vivo administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 22.5 mg/mL).
-
To prepare the final working solution, follow this formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each experiment.
Application Notes
In Vitro Applications
This compound is used in a variety of in vitro assays to study its effects on smooth muscle cells, intestinal epithelial cells, and other cell types expressing muscarinic receptors.
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line/Tissue | Recommended Concentration Range |
| Smooth Muscle Contraction | Isolated guinea pig ileum | 1 nM - 10 µM |
| Cell Viability (MTT/XTT) | Intestinal epithelial cells (e.g., Caco-2) | 1 µM - 100 µM |
| Calcium Imaging | Primary smooth muscle cells | 100 nM - 10 µM |
| Receptor Binding | CHO cells expressing M3 receptors | 1 nM - 1 µM |
Note: The optimal concentration should be determined empirically for each specific cell line and experimental condition.
In Vivo Applications
In animal models, this compound is used to investigate its therapeutic potential for conditions like irritable bowel syndrome (IBS), colitis, and other disorders involving smooth muscle spasms.
Table 3: Example Dosages for In Vivo Studies
| Animal Model | Application | Route of Administration | Dosage Range |
| Mouse | Irritable Bowel Syndrome (IBS) model | Intraperitoneal (i.p.) | 1 - 10 mg/kg |
| Rat | Colitis model | Intravenous (i.v.) or Intraperitoneal (i.p.) | 0.5 - 5 mg/kg |
| Guinea Pig | Gastrointestinal motility studies | Intravenous (i.v.) | 0.1 - 1 mg/kg |
Note: Dosages should be optimized based on the specific animal model, strain, and experimental goals.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype. In smooth muscle cells, the binding of acetylcholine to M3 receptors activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the M3 receptor, this compound prevents this signaling cascade, resulting in smooth muscle relaxation.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Experimental Workflow: In Vitro Smooth Muscle Contraction Assay
The following diagram illustrates a typical workflow for an organ bath experiment to assess the effect of this compound on smooth muscle contraction.
Caption: Workflow for an in vitro smooth muscle contraction assay.
Detailed Protocol: In Vitro Smooth Muscle Contraction using Organ Bath
This protocol describes how to assess the inhibitory effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum.
Materials:
-
Guinea pig ileum segment
-
Krebs-Henseleit solution (or similar physiological salt solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ bath system with force transducer and data acquisition software.
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
-
Surgical thread.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie a loop of surgical thread to each end of the ileum segment.
-
Mount the tissue segment vertically in the organ bath chamber containing pre-warmed and aerated Krebs-Henseleit solution.
-
Attach the lower thread to a fixed hook in the chamber and the upper thread to the force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Inducing Contraction:
-
After equilibration, add a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath to induce a stable contraction.
-
-
Testing this compound:
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing stepwise (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the tension at each concentration of this compound.
-
Calculate the percentage of relaxation relative to the initial acetylcholine-induced contraction.
-
Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that causes 50% relaxation).
-
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for Scopolamine Butylbromide in Ex Vivo Perfused Organ Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide (HBB), in ex vivo perfused organ models. This document outlines its mechanism of action, provides detailed experimental protocols for intestinal models where its application is well-documented, and suggests investigational protocols for liver and kidney models based on its pharmacological profile.
Introduction to Scopolamine Butylbromide
This compound is a quaternary ammonium (B1175870) derivative of scopolamine and acts as a peripherally acting antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly M2 and M3 subtypes, which are abundant in the smooth muscle of the gastrointestinal (GI) tract.[1] This blockade of acetylcholine's effects leads to smooth muscle relaxation and a reduction in spasms.[2] Due to its charged structure, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[3] While its primary clinical use is in treating abdominal cramping and pain, its effects on other organ systems with muscarinic receptors are a subject of research.[2][1]
Signaling Pathway of this compound
This compound exerts its effect by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells. This interrupts the signaling cascade that leads to muscle contraction.
Application in Ex Vivo Perfused Intestine Models
The primary application of this compound in ex vivo models is the study of its spasmolytic effects on intestinal smooth muscle. These models are valuable for understanding its efficacy and mechanism of action in a controlled environment that maintains the physiological complexity of the tissue.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on the effects of this compound on intestinal tissues.
| Parameter | Species | Tissue | Agonist | Value | Reference |
| IC₅₀ | Human | Intestinal Muscle | Bethanechol (B1168659) | 429 nmol/L | [4] |
| IC₅₀ | Human | Calcium Mobilization | Bethanechol | 121 nmol/L | [4] |
| IC₅₀ | Human | Epithelial Secretion | Bethanechol | 224 nmol/L | [4] |
| Effective Concentration | Human | Intestinal Muscle | Electrical Nerve Stimulation | 1 - 10 µmol/L | [4] |
| EC₅₀ (Carbachol-induced contraction) | Equine | Ileal Circular Muscle | N/A | Control: 41.57 x 10⁻⁸ mol/L; HBB-treated: 0.530 x 10⁻⁸ mol/L | [5] |
| EC₅₀ (Carbachol-induced contraction) | Equine | Ileal Longitudinal Muscle | N/A | Control: 90.84 x 10⁻⁸ mol/L; HBB-treated: 0.243 x 10⁻⁸ mol/L | [5] |
| Concentration for Inhibition of Spontaneous Contractions | Equine | Ileal Smooth Muscle | N/A | ≥30 µmol/L | [5] |
Experimental Protocol: Isolated Perfused Intestine Segment
This protocol describes a general procedure for evaluating the effect of this compound on a segment of the small intestine using an ex vivo perfusion system.
3.2.1. Materials
-
Isolated intestinal segment (e.g., rat or porcine jejunum)
-
Krebs-Henseleit buffer (or similar physiological saline solution), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Muscarinic agonist (e.g., carbachol (B1668302) or bethanechol)
-
Perfusion apparatus (including organ bath, peristaltic pump, oxygenator, and force transducer)
-
Data acquisition system
3.2.2. Experimental Workflow
3.2.3. Detailed Procedure
-
Organ Harvest: Humanely euthanize the animal and immediately harvest a segment of the desired intestinal region (e.g., jejunum or ileum).
-
Preparation: Gently flush the lumen of the intestinal segment with Krebs-Henseleit buffer to remove contents.
-
Mounting: Securely mount the intestinal segment in a temperature-controlled organ bath (37°C) filled with gassed Krebs-Henseleit buffer. Attach one end to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a basal tension (e.g., 1 gram), with continuous perfusion of fresh buffer.
-
Baseline Recording: Record the spontaneous contractile activity of the tissue for a stable period.
-
Induction of Contractions: Induce sustained contractions using a muscarinic agonist like carbachol or bethanechol at a concentration that produces a submaximal response (e.g., EC₅₀ to EC₈₀).
-
Application of this compound: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 nmol/L to 10 µmol/L).
-
Data Recording: Continuously record the changes in contractile force.
-
Data Analysis: Measure the amplitude and frequency of contractions at each concentration of this compound. Calculate the percentage inhibition of the agonist-induced contraction and determine the IC₅₀ value.
Investigational Application in Ex Vivo Perfused Liver Models
While direct studies are limited, an ex vivo perfused liver model can be used to investigate the potential effects of this compound on biliary excretion and hepatic metabolism. A study in pigs indicated that HBB can reduce bile flow and bile salt excretion, likely by inhibiting intestinal motility and thus affecting the enterohepatic circulation.[4] An ex vivo model would allow for the direct assessment of its effects on the liver.
Proposed Experimental Protocol: Isolated Perfused Liver
This hypothetical protocol is designed to investigate the direct effects of this compound on liver function.
4.1.1. Materials
-
Isolated liver (e.g., porcine or human)
-
Perfusion solution (e.g., Krebs-Henseleit buffer with red blood cells or a synthetic oxygen carrier)
-
This compound
-
Bile collection system
-
Blood gas analyzer
-
Spectrophotometer for liver function tests (e.g., AST, ALT, bile production)
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Organ Harvest and Preparation: Harvest the liver and cannulate the portal vein, hepatic artery, and common bile duct.
-
Perfusion Setup: Connect the cannulated liver to a normothermic (37°C) perfusion circuit. The perfusate should be an oxygenated, nutrient-rich solution.
-
Equilibration: Perfuse the liver for a stabilization period (e.g., 60 minutes) to allow metabolic functions to normalize.
-
Baseline Measurement: Collect baseline samples of the perfusate and bile to measure baseline liver function parameters (e.g., bile production rate, AST, ALT levels).
-
Drug Administration: Introduce this compound into the perfusate at a clinically relevant concentration.
-
Sample Collection: Collect perfusate and bile samples at regular intervals throughout the perfusion period.
-
Analysis: Analyze the collected samples for changes in bile flow rate, bile composition (bile salts), and levels of liver enzymes in the perfusate. The concentration of this compound and its potential metabolites in the perfusate and bile can also be measured to study its hepatic clearance.
Investigational Application in Ex Vivo Perfused Kidney Models
There is currently a lack of direct experimental evidence for the use of this compound in ex vivo perfused kidney models. However, given the presence of muscarinic receptors in the kidney, which are involved in regulating renal blood flow and tubular function, such a model could be used to investigate potential off-target effects.
Proposed Experimental Protocol: Isolated Perfused Kidney
This hypothetical protocol is designed to explore the potential effects of this compound on renal function.
5.1.1. Materials
-
Isolated kidney (e.g., porcine or rat)
-
Krebs-Henseleit buffer (or similar physiological saline solution) with an oncotic agent (e.g., albumin)
-
This compound
-
Perfusion apparatus (including pump, oxygenator, and pressure transducers)
-
Urine collection system
-
Analytical equipment for measuring glomerular filtration rate (GFR) (e.g., using inulin (B196767) clearance) and electrolyte concentrations.
5.1.2. Experimental Workflow
5.1.3. Detailed Procedure
-
Organ Harvest and Preparation: Harvest the kidney and cannulate the renal artery, renal vein, and ureter.
-
Perfusion Setup: Connect the cannulated kidney to a normothermic (37°C) perfusion circuit with an oxygenated, cell-free perfusate containing an oncotic agent.
-
Equilibration: Perfuse the kidney for a stabilization period (e.g., 30-60 minutes).
-
Baseline Measurement: Collect baseline samples of perfusate and urine to determine baseline renal blood flow, GFR, and electrolyte excretion.
-
Drug Administration: Introduce this compound into the perfusate.
-
Sample Collection: Continuously collect urine and take perfusate samples at regular intervals.
-
Analysis: Monitor renal blood flow and perfusion pressure. Analyze urine and perfusate samples to determine changes in GFR, urine output, and the excretion of sodium, potassium, and other electrolytes.
Conclusion
Ex vivo perfused organ models, particularly for the intestine, are powerful tools for characterizing the pharmacological effects of this compound. The provided protocols offer a framework for conducting such studies. While its application in liver and kidney models is less established, the proposed investigational protocols provide a basis for exploring its potential effects on these organs. Researchers should carefully consider the physiological relevance of their chosen model and endpoints to generate meaningful and translatable data.
References
- 1. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyoscine-N-Butyl-Bromide-Induced Hypotension and Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bile salt excretion and bile flow by spasmolytic drugs. An additional therapeutic effect in the treatment of biliary colics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Scopolamine Butylbromide Concentration for Smooth Muscle Relaxation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Scopolamine (B1681570) Butylbromide (also known as Hyoscine Butylbromide) for smooth muscle relaxation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Scopolamine Butylbromide?
A1: this compound is a peripherally acting antimuscarinic, anticholinergic agent.[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M2 and M3 subtypes, which are located on the smooth muscle cells of the gastrointestinal (GI) tract.[2][3] By binding to these receptors, it prevents acetylcholine from inducing smooth muscle contraction, thereby leading to muscle relaxation and a spasmolytic effect.[1][2] As a quaternary ammonium (B1175870) compound, it is poorly absorbed from the GI tract and does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[4][5]
Q2: What is a recommended starting concentration range for ex vivo experiments?
A2: Based on studies of human gastrointestinal smooth muscle, a concentration range of 10⁻⁹ M to 10⁻⁵ M (1 nmol/L to 10 µmol/L) is effective for inhibiting smooth muscle activity in a concentration-dependent manner.[3][6] For inhibiting spontaneous contractions in equine ileal smooth muscle, concentrations of ≥30 μmol/l have been shown to be effective.
Q3: What are the key factors that can influence the efficacy of this compound in my experiments?
A3: Several factors can impact the effectiveness of this compound:
-
Tissue Type and Receptor Density: The sensitivity to this compound can vary between different smooth muscle tissues (e.g., esophagus, jejunum, colon) due to differences in the expression of muscarinic M2 and M3 receptors.[6] Tissues with higher receptor density may require higher concentrations of the antagonist to achieve a comparable inhibitory effect.[6]
-
Agonist Concentration: The inhibitory effect of this compound is dependent on the concentration of the contractile agonist (e.g., acetylcholine, carbachol, bethanechol) used to induce smooth muscle contraction.[6][7]
-
Tissue Viability: The health of the isolated smooth muscle tissue is critical. Factors such as proper oxygenation, temperature maintenance (37°C), and appropriate resting tension are essential for obtaining reliable and reproducible results.[8]
-
Drug Stability: Ensure that the this compound stock solution is freshly prepared and has not degraded, as this can lead to a diminished response.
Q4: What are the common side effects observed at high concentrations?
A4: While this compound is generally well-tolerated due to its poor systemic absorption, high concentrations in in vitro or systemic administration in in vivo models may lead to anticholinergic side effects. These can include dry mouth, blurred vision, constipation, and tachycardia.[9] In rare instances, particularly with systemic administration, more severe effects like urinary retention and confusion have been reported.[9][10]
Data Presentation
Table 1: Inhibitory Concentrations of this compound on Human Intestinal Tissue
| Parameter | IC50 Value (nmol/L) |
| Bethanechol-induced Muscle Contractions | 429 |
| Bethanechol-induced Calcium Mobilization | 121 |
| Bethanechol-induced Epithelial Secretion | 224 |
Data extracted from functional in vitro studies on human intestinal samples.[11]
Table 2: Inhibitory Concentrations of this compound on Muscarinic Receptors
| Receptor Subtype | IC50 Value (µM) |
| Muscarinic M2 | 31 |
| Muscarinic M3 | 9 |
Data from studies on human gastrointestinal smooth muscle.[6]
Experimental Protocols
Detailed Methodology for Isolated Organ Bath Experiments
This protocol outlines the key steps for assessing the effect of this compound on isolated smooth muscle strips.
1. System Preparation and Setup:
-
Prepare a physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution, and ensure it is continuously aerated with 95% O₂ and 5% CO₂.[1][8]
-
Preheat the organ bath system to 37°C using a circulating water bath.[1][8]
-
Power on and calibrate the force transducers at least 15 minutes prior to the experiment to allow for temperature equilibration.[1]
-
Fill the organ bath reservoirs with the prepared PSS and ensure the system is free of air bubbles.[1]
2. Tissue Preparation:
-
Dissect the desired smooth muscle tissue (e.g., intestinal segment, bladder strip) from the animal and immediately place it in chilled, aerated PSS.[1]
-
Carefully prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm long and 2-3 mm wide).[4]
-
Mount the tissue strips in the organ baths, attaching one end to a fixed hook and the other to a force transducer.[1]
3. Equilibration and Viability Check:
-
Apply a small initial resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions are stable.[1][4]
-
During equilibration, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.[1]
-
To check for tissue viability, challenge the tissue with a high-potassium solution (e.g., 40-80 mM KCl). A robust contraction indicates a viable preparation.[4]
4. Experimental Procedure:
-
After a washout period following the KCl challenge, allow the tissue to return to a stable baseline.
-
To study the inhibitory effect of this compound, pre-incubate the tissue with the desired concentration of the drug for a sufficient period (e.g., 20-30 minutes) before adding a contractile agonist.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the agonist (e.g., acetylcholine, carbachol) to the organ bath in a stepwise manner.
-
Record the isometric contractions using a data acquisition system.
5. Data Analysis:
-
Measure the amplitude of contraction at each agonist concentration.
-
Normalize the responses, often as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate pharmacological parameters such as EC50 or IC50 values.
Troubleshooting Guides
Table 3: Troubleshooting Common Issues in Smooth Muscle Relaxation Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to contractile agonists | - Non-viable tissue.- Improper resting tension.- Degraded agonist solution. | - Perform a viability check with high-K+ solution. Discard non-responsive tissue.[4]- Optimize the resting tension for the specific tissue type.- Prepare fresh agonist solutions.[4] |
| Inconsistent or variable results between tissues | - Receptor desensitization.- Inconsistent tissue preparation.- Fluctuations in temperature or oxygenation. | - Avoid prolonged exposure to high agonist concentrations. Use the lowest concentration that gives a consistent, submaximal response.[4]- Ensure uniformity in the size and handling of tissue strips.- Maintain a constant temperature of 37°C and consistent aeration.[8] |
| Lack of a clear dose-response curve for this compound | - Incorrect concentration range (too high or too low).- Insufficient pre-incubation time.- Compound degradation. | - Test a wider range of logarithmic concentrations.[4]- Ensure adequate pre-incubation time for the antagonist to reach its target receptors.- Prepare fresh this compound solutions for each experiment.[4] |
| High baseline noise or artifacts in recordings | - Excessive aeration.- Electrical interference.- Mechanical vibrations. | - Adjust the gas flow to avoid direct disturbance of the tissue.- Ensure proper grounding of all equipment.- Place the organ bath setup on a vibration-dampening table. |
Mandatory Visualizations
Caption: Signaling pathway of this compound's inhibitory action.
Caption: Experimental workflow for organ bath studies.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dmt.dk [dmt.dk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. journals.physiology.org [journals.physiology.org]
- 9. radnoti.com [radnoti.com]
- 10. [The muscle relaxant action of this compound (buscopan)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Scopolamine butylbromide stability in physiological solution
Welcome to the technical support center for Scopolamine (B1681570) Butylbromide (also known as Hyoscine Butylbromide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of scopolamine butylbromide in physiological solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in physiological solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond. This process is significantly influenced by the pH of the solution.
Q2: How stable is this compound in different pH conditions?
A2: this compound is highly susceptible to degradation in alkaline conditions. It shows extensive decomposition under basic hydrolysis.[1][2] Conversely, it is more stable in acidic to neutral pH ranges, showing less degradation under acidic stress conditions.[1][2] A solution of this compound in water typically has a pH between 5.5 and 6.5.
Q3: What is the effect of temperature on the stability of this compound?
A3: Increased temperature accelerates the degradation of this compound, particularly in alkaline solutions. Forced degradation studies often utilize elevated temperatures (e.g., 80°C) to simulate long-term instability.[2] For optimal stability, it is recommended to store stock solutions at -20°C or -80°C.[3]
Q4: Is this compound sensitive to light?
A4: Based on forced degradation studies, this compound does not show significant degradation under photolytic conditions, indicating it is relatively stable to light.[1][2] However, as a general laboratory practice, it is always advisable to protect solutions from prolonged exposure to direct light.[4][5]
Q5: What are the main degradation products of this compound?
A5: The main degradation of this compound occurs via the hydrolysis of the ester bond.[6]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in physiological solutions.
Issue 1: Inconsistent or lower-than-expected pharmacological effects in in vitro assays.
-
Possible Cause 1: Degradation in alkaline culture media.
-
Explanation: Many standard cell culture media are buffered to a physiological pH of around 7.4. As this compound is prone to hydrolysis in alkaline conditions, it may degrade over the course of a lengthy experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare this compound solutions immediately before use.
-
pH monitoring: Monitor the pH of your experimental buffer or culture medium.
-
Time-course experiments: If possible, conduct time-course experiments to assess if the drug's effect diminishes over time, which could indicate degradation.
-
Use of buffered solutions: For shorter-term experiments, using a buffer system that maintains a slightly acidic to neutral pH could enhance stability.
-
-
-
Possible Cause 2: Precipitation in physiological buffers.
-
Explanation: While this compound is soluble in water, high concentrations or interactions with components of complex physiological buffers could potentially lead to precipitation.
-
Troubleshooting Steps:
-
Visual inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Solubility testing: Determine the solubility of this compound in your specific experimental buffer at the intended concentration and temperature.
-
Dilution strategy: Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in your physiological buffer immediately before the experiment.
-
-
Issue 2: Unexpected off-target effects observed in experiments.
-
Possible Cause: Non-specific binding or interaction with other cellular components.
-
Explanation: As a quaternary ammonium (B1175870) compound, this compound is generally less likely to cross the blood-brain barrier and cause central nervous system effects compared to tertiary amines.[7][8][9] However, in in vitro systems, high concentrations may lead to non-specific interactions.
-
Troubleshooting Steps:
-
Dose-response curves: Perform careful dose-response experiments to use the lowest effective concentration.
-
Control experiments: Include appropriate controls, such as other muscarinic antagonists or vehicle controls, to differentiate specific from non-specific effects.
-
Literature review: Consult the literature for known off-target effects of quaternary ammonium anticholinergic drugs.
-
-
Data on Stability under Forced Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies. This data is primarily qualitative and intended to guide experimental design.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 12 hours | Minimal Degradation | [1][2] |
| 5 N HCl | 80°C | 3 hours | ~35% Degradation | [1][2] | |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 12 hours | ~75% Degradation | [1][2] |
| 5 N NaOH | 80°C | 3 hours | Complete Degradation | [1][2] | |
| Oxidative | 3% H₂O₂ | Room Temp | 12 hours | ~10% Degradation | [1] |
| 30% H₂O₂ | Room Temp | 12 hours | ~28% Degradation | [1] | |
| Photolytic | Direct Sunlight | Room Temp | 12 hours | No Significant Degradation | [1][2] |
Experimental Protocols
Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of water and methanol (B129727) (50:50, v/v) with the pH adjusted to 3.9 with trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
For stability studies, subject the solution to the desired stress conditions (e.g., acid, base, heat).
-
Before injection, dilute the samples to an appropriate concentration with the mobile phase.
-
Filter the samples through a 0.45 µm membrane filter.
-
-
Injection Volume: 20 µL.
-
Analysis: The retention time for intact this compound is approximately 6.2 minutes under these conditions. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Signaling Pathway and Experimental Workflow Diagrams
This compound primarily acts as a competitive antagonist at muscarinic M3 receptors. The following diagram illustrates the M3 receptor signaling pathway leading to smooth muscle contraction, which is inhibited by this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition by this compound.
The following diagram illustrates a typical experimental workflow for assessing the stability of this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hyoscine butylbromide (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 9. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]
Technical Support Center: Overcoming Tachyphylaxis with Scopolamine Butylbromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in experiments involving Scopolamine Butylbromide.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur with this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[1][2][3] With this compound, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, tachyphylaxis is thought to occur primarily through mechanisms like receptor desensitization and internalization.[1][4] Continuous or frequent exposure to the antagonist can lead to changes in the receptor's sensitivity and availability on the cell surface, diminishing the drug's inhibitory effect on smooth muscle contraction.[1][5]
Q2: What are the typical signs of this compound tachyphylaxis in an experimental setting?
A2: In a laboratory setting, tachyphylaxis to this compound would be observed as a progressive reduction in its ability to inhibit agonist-induced smooth muscle contraction. For example, if you are repeatedly applying an agonist to a smooth muscle preparation, the inhibitory effect of a constant concentration of this compound will decrease with each application. This can also manifest as a rightward shift in the concentration-response curve for this compound, indicating that a higher concentration is needed to achieve the same level of inhibition.
Q3: How quickly can tachyphylaxis to this compound develop in vitro?
A3: The onset of tachyphylaxis can be rapid, sometimes occurring within minutes to hours of repeated drug administration.[1] The exact timeframe in an in vitro setup will depend on factors such as the specific tissue being used, the concentration of this compound, the frequency of agonist stimulation, and the temperature of the experimental medium.
Q4: Is tachyphylaxis to this compound reversible?
A4: Tachyphylaxis is generally a temporary and reversible phenomenon.[1] Removing the drug from the experimental system and allowing for a "washout" period can often restore the tissue's sensitivity to this compound. The duration of the required washout period will vary depending on the experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Diminishing inhibitory effect of this compound with repeated agonist stimulation. | Tachyphylaxis due to receptor desensitization or internalization. | 1. Incorporate washout periods: Between applications of this compound and/or the agonist, ensure adequate washout periods to allow for receptor re-sensitization. The duration of the washout should be determined empirically for your specific experimental model. 2. Optimize drug concentration: Use the lowest effective concentration of this compound to achieve the desired inhibition. Higher concentrations may accelerate the development of tachyphylaxis. 3. Intermittent Dosing: If the experimental design allows, use an intermittent dosing schedule rather than continuous exposure to the drug.[1] |
| High variability in the inhibitory response to this compound across experiments. | Inconsistent development of tachyphylaxis. | 1. Standardize protocols: Ensure that the timing of drug application, incubation periods, and washout times are strictly consistent across all experiments. 2. Control for tissue viability: Monitor the health of the tissue preparation throughout the experiment, as tissue degradation can be mistaken for tachyphylaxis. |
| Complete loss of response to this compound. | Severe tachyphylaxis or potential tissue death. | 1. Implement a prolonged washout and recovery period. 2. Verify tissue responsiveness: At the end of the experiment, test the tissue's response to a maximal agonist concentration and a known relaxant (e.g., papaverine) to confirm its viability. 3. Consider alternative antagonists: If tachyphylaxis remains a persistent issue, explore the use of other muscarinic antagonists that may have a different profile regarding tachyphylaxis development, such as Glycopyrrolate, which is noted for not crossing the blood-brain barrier and may have different receptor interaction kinetics.[6] |
Experimental Protocols
Protocol for Assessing Tachyphylaxis to this compound in Isolated Guinea Pig Ileum
This protocol provides a method to induce and measure tachyphylaxis to the inhibitory effects of this compound on acetylcholine-induced contractions of guinea pig ileum.
-
Tissue Preparation:
-
A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a petri dish containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
The muscle strip is mounted in an organ bath containing Krebs-Henseleit solution at 37°C and connected to an isometric force transducer.
-
-
Equilibration and Baseline Response:
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.
-
A baseline contractile response is established by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath. After the contraction reaches a plateau, the tissue is washed three times with fresh Krebs-Henseleit solution and allowed to return to baseline.
-
-
Induction and Measurement of Tachyphylaxis:
-
The tissue is pre-incubated with a specific concentration of this compound (e.g., 10 nM) for 15 minutes.
-
The contractile response to acetylcholine (1 µM) is recorded in the presence of this compound.
-
The tissue is then washed, and the process of pre-incubation with this compound followed by acetylcholine challenge is repeated multiple times (e.g., every 30 minutes for 2 hours).
-
The peak tension developed in response to acetylcholine is measured for each cycle. A progressive decrease in the inhibitory effect of this compound (i.e., an increase in the acetylcholine-induced contraction) indicates the development of tachyphylaxis.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as a percentage of the baseline acetylcholine-induced contraction.
-
The percentage of inhibition is plotted against time or the number of stimulation cycles to visualize the development of tachyphylaxis.
-
Data Presentation
Table 1: Hypothetical Data Demonstrating Tachyphylaxis to this compound
| Stimulation Cycle | Acetylcholine-Induced Contraction (grams) in the presence of 10 nM this compound | % Inhibition of Baseline Contraction |
| 1 | 0.2 | 80% |
| 2 | 0.4 | 60% |
| 3 | 0.6 | 40% |
| 4 | 0.8 | 20% |
| 5 | 0.9 | 10% |
| (Baseline acetylcholine-induced contraction without this compound = 1.0 g) |
Visualizations
Caption: Signaling pathway of muscarinic M3 receptor and mechanisms of tachyphylaxis.
Caption: Workflow for assessing this compound tachyphylaxis in vitro.
References
Scopolamine butylbromide solubility issues in research buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with scopolamine (B1681570) butylbromide in research buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of scopolamine butylbromide in common laboratory solvents?
A1: this compound, also known as hyoscine butylbromide, is a white crystalline powder that is generally very soluble in water.[1][2][3][4] Its solubility in organic solvents varies. For instance, it is soluble in chloroform, sparingly soluble in ethanol, and practically insoluble in diethyl ether.[1][2][3]
Q2: What is the specific solubility of this compound in Phosphate-Buffered Saline (PBS)?
A2: The solubility of this compound in PBS at a pH of 7.2 is approximately 10 mg/mL.[5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is influenced by pH. It is more soluble in slightly acidic conditions compared to basic conditions.[6] The pH of a 10% w/v solution in water is typically between 5.5 and 6.5.[1][3]
Q4: Can I prepare a concentrated stock solution in an organic solvent?
A4: Yes, stock solutions can be prepared in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] However, it is crucial to make further dilutions in your aqueous experimental buffer to ensure that the final concentration of the organic solvent is negligible, as it may have physiological effects.[5]
Q5: How should I store this compound solutions?
A5: Aqueous solutions of this compound are not recommended for storage for more than one day.[5] For longer-term storage, stock solutions in organic solvents should be kept at -20°C for up to one month or -80°C for up to six months.[7] The solid compound should be stored at -20°C and is stable for at least four years.[5]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Reported Solubility | Citation(s) |
| Water | Very Soluble / Freely Soluble | [1][3][4] |
| Water | 50 mg/mL | [8][9] |
| Water for Injection | 500 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] |
| 0.1 N HCl (Acidic) | More soluble than in basic media | [6] |
| 0.1 N NaOH (Basic, pH ~8.5) | 375 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [5] |
| DMSO (newly opened) | ≥ 90 mg/mL | [7] |
| Ethanol | Sparingly/Slightly Soluble | [1][2] |
| Ethanol | ~2.5 mg/mL | [5] |
| Dimethylformamide (DMF) | ~3 mg/mL | [5] |
| Chloroform | Freely Soluble / Soluble | [1][2] |
| Diethyl Ether | Practically Insoluble | [3] |
Troubleshooting Guide
Problem: My this compound is not dissolving in my aqueous buffer.
This is a common issue that can often be resolved by following a systematic approach. The flowchart below provides a logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Problem: The compound dissolved initially but then precipitated out of solution.
-
Possible Cause 1: Temperature Change. Solubility can be temperature-dependent. If the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature or experimental temperature.
-
Solution: Maintain the temperature at which the compound is soluble if your experimental setup allows. Otherwise, you may be working with a supersaturated solution and should remake it at a lower concentration.
-
-
Possible Cause 2: Buffer Instability. The aqueous solution may not be stable for long periods.
-
Solution: Prepare fresh aqueous solutions for each experiment and do not store them for more than one day.[5]
-
-
Possible Cause 3: Interaction with Buffer Components. While unlikely with standard buffers like PBS, ensure no unusual components in your custom buffer could be causing precipitation.
-
Solution: Test solubility in a simpler buffer system (e.g., saline or water) to identify if a specific buffer component is the issue.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol is for preparing a solution directly in an aqueous buffer, such as PBS.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration in your final volume. Do not exceed the known solubility limit (e.g., ~10 mg/mL in PBS).
-
Weigh Compound: Accurately weigh the solid this compound in a suitable container.
-
Add Buffer: Add a portion (e.g., 80%) of the final volume of your research buffer (e.g., PBS, pH 7.2) to the container.
-
Dissolve: Agitate the mixture. If dissolution is slow, gentle warming (to ~37°C) or brief sonication can be used to facilitate the process.[7]
-
Final Volume: Once fully dissolved, add the remaining buffer to reach the final desired volume and mix thoroughly.
-
Use Promptly: Use the freshly prepared aqueous solution immediately or within the same day.[5]
Caption: Workflow for preparing an aqueous solution.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol is useful for experiments requiring very low final concentrations or when direct aqueous solubility is a challenge.
-
Select Solvent: Use a new, unopened bottle of anhydrous DMSO, as hygroscopic DMSO can affect solubility.[7]
-
Weigh Compound: Accurately weigh the this compound into a microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve your desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Vortex thoroughly until the solid is completely dissolved. Purging the solvent with an inert gas before capping is recommended for long-term stability.[5]
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container.[7]
-
Dilution: Before use, dilute the stock solution into your final experimental buffer. Ensure the final DMSO concentration is minimal (typically <0.1%) and that a vehicle control is included in your experiments.
Factors Affecting Solubility
Several physicochemical factors can influence the dissolution of this compound in a research setting. Understanding these can help prevent and troubleshoot solubility issues.
Caption: Key factors influencing this compound solubility.
References
- 1. prisminltd.com [prisminltd.com]
- 2. Hyoscine butylbromide [chembk.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cas 149-64-4,this compound | lookchem [lookchem.com]
- 9. This compound | 149-64-4 [chemicalbook.com]
Identifying and minimizing Scopolamine butylbromide off-target effects
Welcome to the technical support center for Scopolamine Butylbromide (also known as Hyoscine Butylbromide). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peripherally acting antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype.[1] These receptors are located on smooth muscle cells in the gastrointestinal tract. By blocking the action of acetylcholine, this compound leads to smooth muscle relaxation, resulting in an antispasmodic effect.[1][2]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The on-target effects are related to its anticholinergic properties, leading to the relaxation of gastrointestinal smooth muscle. Potential off-target effects, which may also be extensions of its anticholinergic activity in other tissues, can include dry mouth, blurred vision, tachycardia (increased heart rate), and urinary retention.[3] Due to its quaternary ammonium (B1175870) structure, it does not readily cross the blood-brain barrier, which minimizes central nervous system side effects commonly seen with its parent compound, scopolamine.[4]
Q3: Are there any known specific off-target binding interactions for this compound?
A3: While comprehensive public data on the broad off-target binding profile of this compound is limited, its parent compound, scopolamine, has been shown to have a micromolar binding affinity for serotonin (B10506) 5-HT3 receptors. This interaction is considered a secondary pharmacological effect. Given the structural similarity, it is plausible that this compound could have some affinity for this receptor, although likely with different potency.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro experiments with this compound.
Receptor Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | - Non-specific binding of the radioligand to filters or plates.- Poor quality of the membrane preparation.- Radioligand degradation. | - Use filter plates pre-treated with a blocking agent like polyethyleneimine (PEI).- Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer.- Ensure the radioligand is not expired and has been stored correctly. |
| Low specific binding signal | - Inactive receptor preparation.- Incorrect assay buffer composition.- Insufficient incubation time. | - Prepare fresh cell membranes or use a new batch of commercially available membranes.- Verify the pH and ionic strength of the buffer.- Determine the optimal incubation time to reach binding equilibrium. |
| Inconsistent results between experiments | - Variability in reagent preparation.- Pipetting errors.- Inconsistent incubation times or temperatures. | - Prepare large batches of buffers and reagents to minimize lot-to-lot variability.- Ensure pipettes are calibrated and use proper pipetting techniques.- Standardize all incubation steps. |
Functional Cell-Based Assays (e.g., Calcium Flux, cAMP)
| Issue | Potential Cause | Troubleshooting Steps |
| No response to agonist after pre-incubation with this compound | - this compound concentration is too high, causing complete and irreversible blockade (at the tested timescale).- Cells are not healthy or have low receptor expression. | - Perform a dose-response curve to determine the optimal concentration of this compound.- Check cell viability and passage number. Ensure receptor expression is adequate. |
| High well-to-well variability | - Uneven cell seeding.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low signal window for the agonist | - Suboptimal agonist concentration.- Low receptor expression. | - Titrate the agonist to determine the EC80 or EC90 concentration for use in antagonist assays.- Consider using a cell line with higher receptor expression. |
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening using a Receptor Binding Assay Panel
This protocol outlines a general procedure for screening this compound against a panel of off-target receptors.
Objective: To determine the binding affinity (Ki) of this compound for a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Membrane Preparation: Use commercially available membrane preparations or prepare them from cell lines overexpressing the target receptors.
-
Binding Assay:
-
In a microplate, combine the cell membrane preparation, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Off-Target Assessment using a Calcium Flux Assay
This protocol describes how to assess the functional antagonist activity of this compound at a Gq-coupled off-target receptor.
Objective: To determine if this compound can inhibit the agonist-induced calcium mobilization mediated by a specific Gq-coupled receptor.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the Gq-coupled receptor of interest in a black, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Plot the percentage of agonist response against the concentration of this compound.
-
Determine the IC50 value for the inhibition of the agonist response.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target screening.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pulmonary , gastrointestinal and urogenital pharmacology Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model : Are there any differences for various sections ? | Semantic Scholar [semanticscholar.org]
- 3. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 4. Hyoscine N-butylbromide inhalation: they know, how about you? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scopolamine Butylbromide Smooth Muscle Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scopolamine Butylbromide in smooth muscle studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on smooth muscle?
This compound, also known as Hyoscine Butylbromide, is a quaternary ammonium (B1175870) derivative of scopolamine.[1] It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily the M2 and M3 subtypes, which are prevalent in gastrointestinal smooth muscle.[2][3][4] By blocking these receptors, it prevents acetylcholine (ACh) from binding and inducing smooth muscle contraction, leading to a spasmolytic effect.[1][5][6]
Q2: Why am I observing variable responses to this compound across different smooth muscle tissues?
The sensitivity of smooth muscle to this compound can vary significantly depending on the tissue's origin. This variability is largely attributed to differences in the density and proportion of M2 and M3 muscarinic receptors.[7][8] For instance, the density of M2 receptors is often greater than M3 receptors in the ileum, colon, and bladder smooth muscle.[7] Studies on human gastrointestinal tissue have shown an increasing sensitivity to Buscopan (a brand name for this compound) from the esophagus and stomach to the colon, jejunum, and ileum.[8]
Q3: Can this compound affect other receptors besides muscarinic receptors?
While its primary action is on muscarinic receptors, high concentrations of this compound (e.g., 10 μmol L⁻¹) have been observed to moderately inhibit nicotinic acetylcholine receptors in the enteric nervous system.[9] This could contribute to its overall spasmolytic activity by reducing intrinsic reflexes associated with motility and secretion.[10]
Q4: What are the expected IC50 values for this compound in smooth muscle preparations?
The IC50 values for this compound can vary depending on the specific tissue, the agonist used to induce contraction, and the experimental conditions. In studies on human intestinal smooth muscle, the following IC50 values have been reported:
| Application | Agonist | IC50 Value |
| Muscle Contraction | Bethanechol | 429 nmol L⁻¹[9] |
| Calcium Mobilization | Bethanechol | 121 nmol L⁻¹[9] |
| Epithelial Secretion | Bethanechol | 224 nmol L⁻¹[9] |
| Antagonism on M2 Receptors | - | 3.1 x 10⁻⁵ M[8] |
| Antagonism on M3 Receptors | - | 0.9 x 10⁻⁵ M[8] |
Troubleshooting Guides
Issue 1: Inconsistent or Weak Response to this compound
Possible Causes & Solutions
| Confounding Factor | Troubleshooting Steps |
| Tissue Viability | Problem: The smooth muscle tissue may not be viable. Solution: Before starting the experiment, test the tissue's viability by challenging it with a high-potassium solution (e.g., 40-80 mM KCl). A robust contraction indicates viable tissue. If there is no response, the tissue should be discarded.[11] |
| Incorrect Drug Concentration | Problem: The concentration range of this compound may be inappropriate. Solution: Ensure you are using a logarithmic concentration range to capture the full dose-response curve. Prepare fresh drug solutions for each experiment to avoid degradation. |
| Insufficient Equilibration/Incubation Time | Problem: The tissue may not have stabilized, or the antagonist (this compound) may not have had enough time to bind to the receptors. Solution: Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes, or until spontaneous contractions are stable.[11] When using this compound as an antagonist, pre-incubate the tissue with it for a sufficient period before adding the agonist. |
| Tachyphylaxis | Problem: Repeated application of agonists can lead to desensitization of the receptors (tachyphylaxis), resulting in a diminished response.[12] Solution: Ensure adequate washout periods between agonist applications to allow the tissue to return to baseline. If tachyphylaxis is suspected, a longer washout or the use of a fresh tissue preparation may be necessary. |
Issue 2: High Variability in Dose-Response Curves
Possible Causes & Solutions
| Confounding Factor | Troubleshooting Steps |
| Inconsistent Tissue Preparation | Problem: Variations in the size and orientation of the smooth muscle strips can lead to inconsistent results. Solution: Standardize the dissection of the muscle strips to a consistent length and width (e.g., 1-2 cm long and 2-3 mm wide).[11] Always orient the strips in the direction of the muscle fibers (longitudinal or circular). |
| Variable Resting Tension | Problem: Applying inconsistent resting tension to the tissue strips will affect their contractility. Solution: Apply a consistent and optimal initial resting tension (e.g., 1-2 g) to each tissue strip and record this value.[11] |
| Spontaneous Contractions | Problem: Spontaneous rhythmic contractions of the smooth muscle can interfere with the measurement of drug-induced responses. Solution: Allow the tissue to equilibrate until spontaneous contractions are stable.[11] The peak of these spontaneous contractions should be used as the baseline for measuring agonist-induced contractions.[13] |
Issue 3: Unexpected Experimental Results
Possible Causes & Solutions
| Confounding Factor | Troubleshooting Steps |
| Solvent/Vehicle Effects | Problem: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have its own effects on smooth muscle contractility.[14][15][16] Solution: Always run a vehicle control to determine if the solvent itself is affecting the tissue. Use the lowest possible concentration of the solvent. |
| pH and Temperature Fluctuations | Problem: Smooth muscle contractility is sensitive to changes in pH and temperature.[17][18][19][20] Solution: Maintain a constant physiological temperature (e.g., 37°C) and pH (e.g., 7.4) in the organ bath throughout the experiment.[11] Use a buffered physiological salt solution and continuously bubble it with a gas mixture (e.g., 95% O₂ / 5% CO₂).[7] |
| Drug Stability | Problem: this compound may degrade in solution, especially under certain pH and temperature conditions. Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions under appropriate conditions as recommended by the manufacturer. |
Experimental Protocols
Key Experiment: Isolated Organ Bath for Smooth Muscle Contractility
This protocol outlines the general procedure for studying the effects of this compound on isolated smooth muscle strips.
1. Tissue Preparation:
-
Euthanize the animal model (e.g., guinea pig, rat) according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue (e.g., ileum, colon, bladder) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[7][21]
-
Carefully remove any adhering connective or fatty tissue.
-
Cut smooth muscle strips of a standardized size (e.g., 1.5 cm long, 0.5 cm wide).
2. Mounting the Tissue:
-
Mount the tissue strip in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[7][21]
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply a consistent initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the PSS every 15-20 minutes.[9]
3. Experimental Procedure:
-
Baseline Recording: Record the spontaneous contractile activity of the tissue for a stable period.
-
Viability Test: Add a high concentration of KCl (e.g., 60 mM) to the bath to induce a maximal contraction and confirm tissue viability. Wash out the KCl and allow the tissue to return to baseline.
-
Agonist-Induced Contraction: Add a contractile agonist (e.g., acetylcholine, carbachol, bethanechol) in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Antagonist Effect: To test the effect of this compound, pre-incubate the tissue with a specific concentration of the drug for a defined period (e.g., 20-30 minutes) before generating the agonist dose-response curve.
-
Data Analysis: Measure the amplitude and frequency of contractions. Express the response to the agonist as a percentage of the maximal contraction induced by KCl or the maximal agonist response in the absence of the antagonist. Calculate EC50 and IC50 values.
Visualizations
Caption: M3 muscarinic receptor signaling pathway in smooth muscle and the inhibitory action of this compound.
Caption: General experimental workflow for an isolated organ bath study with this compound.
Caption: Logical relationship between confounding factors and experimental outcomes in this compound studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dmt.dk [dmt.dk]
- 6. KNUST Open Educational Resources [websys.knust.edu.gh]
- 7. dmt.dk [dmt.dk]
- 8. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro [pubmed.ncbi.nlm.nih.gov]
- 13. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethanol Attenuates Contraction of Primary Cultured Rat Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethanol inhibits contractility of esophageal smooth muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of dimethyl sulfoxide on the proliferation of cultured arterial smooth muscle cells: relationship to the cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ukessays.com [ukessays.com]
- 19. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
How to prevent degradation of Scopolamine butylbromide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Scopolamine Butylbromide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is highly dependent on the pH of the solution, with significantly accelerated degradation occurring under basic (alkaline) conditions.[1][2][3][4]
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in acidic to neutral solutions (pH 3.6-6.5).[5] It is highly susceptible to degradation in basic environments. Forced degradation studies have shown extensive decomposition in the presence of sodium hydroxide (B78521) (NaOH).[2][3][4]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Form: Store in a well-closed container, protected from light.[5]
-
Stock Solutions: For short-term storage (up to one day), aqueous solutions should be stored at controlled room temperature. For longer-term storage, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. However, it is always best to use freshly prepared solutions for experiments.
Q4: Is this compound sensitive to light?
A4: While it is standard practice to protect this compound from light, studies have shown that it does not undergo significant degradation when exposed to photolytic conditions.[2][3][4]
Q5: What are the main degradation products of this compound?
A5: The hydrolysis of the ester bond in this compound results in the formation of Scopine Butylbromide and Tropic Acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound in solution. | - Ensure the pH of your experimental solution is acidic to neutral (ideally pH < 7). - Prepare fresh solutions for each experiment. - If using a buffer, ensure it is compatible and does not create a basic environment. - Store stock solutions appropriately (frozen in an anhydrous solvent if necessary). |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | - Confirm the identity of the extra peaks using a stability-indicating method like HPLC-MS. The primary degradation products are Scopine Butylbromide and Tropic Acid. - Review your experimental protocol to identify and eliminate sources of basic pH. |
| Precipitation in aqueous solution | Exceeding solubility or interaction with other components. | - this compound is generally soluble in water. If precipitation occurs, verify the concentration and the composition of your solution. - Ensure all components of your mixture are compatible. |
Quantitative Data on Degradation
The following table summarizes the degradation of this compound under various stress conditions. It is important to note that reaction times and temperatures can significantly influence these results.
| Condition | Concentration | Temperature | Duration | Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 12 hours | Not significant | - |
| 5 N HCl | 80°C | Not specified | ~35% | Scopine Butylbromide, Tropic Acid | |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 12 hours | ~75% | Scopine Butylbromide, Tropic Acid |
| 5 N NaOH | 80°C | Not specified | Complete | Scopine Butylbromide, Tropic Acid | |
| Oxidative | 3% H₂O₂ | 25°C | Not specified | Moderate | Oxidative degradation products |
| 30% H₂O₂ | 25°C | Not specified | Moderate | Oxidative degradation products | |
| Photolytic | UV light | Ambient | Not specified | No significant change | - |
Data compiled from forced degradation studies.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials: this compound powder, sterile water for injection (or appropriate buffer), calibrated pH meter, volumetric flasks, and pipettes.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a small amount of the chosen solvent (e.g., water or a slightly acidic buffer, pH 4-6) in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Measure and record the pH of the final solution.
-
Use the solution immediately. If short-term storage is necessary, store it in a tightly sealed, light-resistant container at controlled room temperature. For longer-term storage, consider preparing stock solutions in an anhydrous solvent like DMSO and storing at ≤ -20°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on typical reversed-phase HPLC methods used for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to ~3.9 with a suitable acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Forced Degradation Samples: Subject this compound solutions to various stress conditions (e.g., heat, acid, base, oxidation) for a defined period. Neutralize the acid and base-stressed samples before injection.
-
Experimental Samples: Dilute your experimental samples to an appropriate concentration within the linear range of the assay using the mobile phase.
-
-
Analysis: Inject the prepared samples into the HPLC system. The retention time for this compound is typically around 6-7 minutes under these conditions. Degradation products will appear as separate peaks.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed/experimental sample to that of a non-degraded reference standard.
Visualizations
References
Scopolamine butylbromide and its interaction with other research compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of scopolamine (B1681570) butylbromide in experimental settings, particularly concerning its interactions with other research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of scopolamine butylbromide?
This compound, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, thus primarily exerting its effects on peripheral smooth muscle, such as that found in the gastrointestinal tract.[1] By blocking the action of acetylcholine at these receptors, particularly the M3 subtype, it leads to smooth muscle relaxation and a reduction in spasms.[1]
Q2: What are the expected pharmacokinetic properties of this compound in preclinical studies?
Researchers should be aware of the following pharmacokinetic characteristics of this compound:
-
Low Oral Bioavailability: Oral bioavailability is very low, typically less than 1%.[1]
-
Distribution: Due to its charged quaternary ammonium group, it does not readily cross the blood-brain barrier.[1]
-
Metabolism: It is primarily metabolized via hydrolysis of the ester bond.
-
Elimination: The elimination half-life is generally in the range of 1-5 hours.[2] It is mainly eliminated in the feces.[1]
Q3: We are observing weaker than expected antagonism in our in vitro smooth muscle contraction assay. What could be the cause?
Several factors could contribute to this observation:
-
Agonist Concentration: Ensure the agonist concentration used is not excessively high, which can overcome the competitive antagonism. Construct a full agonist dose-response curve to determine the EC50 and use concentrations around this value for inhibition studies.
-
Incubation Time: Insufficient pre-incubation with this compound may not allow for equilibrium to be reached at the receptor. A pre-incubation period of at least 30-60 minutes is generally recommended.
-
Tissue Viability: The health of the isolated tissue is critical. Ensure proper oxygenation and temperature control of the organ bath and check for tissue responsiveness to a standard stimulus like potassium chloride (KCl) at the beginning and end of the experiment.
-
Compound Stability: Verify the stability of your this compound solution under the experimental conditions (e.g., buffer composition, pH, temperature).
-
Receptor Subtype: The tissue being used may express muscarinic receptor subtypes for which this compound has a lower affinity.
Q4: Are there known classes of compounds that are likely to interact with this compound in our experiments?
Yes, co-administration with certain classes of compounds can lead to additive or synergistic effects. Researchers should be cautious when using this compound with:
-
Other Anticholinergic Agents: Co-administration with other muscarinic antagonists (e.g., atropine, ipratropium) will result in additive anticholinergic effects.[3]
-
CNS Depressants: Although this compound has limited CNS penetration, interactions can still occur, especially at higher doses or with compounds that may enhance its permeability. Co-administration with CNS depressants like benzodiazepines or opioids could potentially lead to enhanced sedative effects.[3][4]
-
Tricyclic and Tetracyclic Antidepressants: These compounds often possess significant anticholinergic properties and can potentiate the effects of this compound.[3]
-
Antihistamines: First-generation antihistamines (e.g., diphenhydramine) have anticholinergic side effects that can be additive with this compound.[3]
-
Neuroleptics (Antipsychotics): Some antipsychotic drugs have anticholinergic activity and can increase the risk of anticholinergic side effects when used with this compound.
-
Beta-Adrenergic Agonists: The combination may lead to an increased risk of tachycardia.
Troubleshooting Guides
In Vitro Smooth Muscle Contraction Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No response to agonist | Tissue is not viable. | Check tissue viability with a high concentration of KCl (e.g., 80 mM). If no contraction is observed, the tissue is likely non-viable. |
| Incorrect buffer composition or pH. | Verify the composition and pH of the Krebs-Henseleit buffer. Ensure it is properly aerated with 95% O2 / 5% CO2. | |
| High variability between tissue preparations | Inconsistent tissue dissection or mounting. | Standardize the dissection technique to obtain strips of uniform size. Ensure consistent tension is applied during mounting. |
| Differences in receptor expression between animals/batches. | Use tissues from the same animal for internal controls where possible. If using tissues from different animals, increase the sample size (n) to account for biological variability. | |
| Inconsistent antagonist effect | Incomplete washout of the antagonist. | Ensure a sufficient washout period between antagonist applications to allow for complete removal from the tissue. |
| Non-equilibrium conditions. | Increase the pre-incubation time with the antagonist to ensure equilibrium is reached. |
Quantitative Data
Table 1: Binding Affinities (Ki) of Scopolamine for Human Muscarinic Receptor Subtypes
Note: Data presented is for scopolamine, the parent compound of this compound. The butylbromide moiety is not expected to significantly alter the binding affinity for the muscarinic receptor itself, but it does significantly impact the pharmacokinetic properties of the molecule.
| Receptor Subtype | Ki (nM) |
| M1 | 0.83 |
| M2 | 5.3 |
| M3 | 0.34 |
| M4 | 0.38 |
| M5 | 0.34 |
Data sourced from a study on muscarinic receptor antagonists.[5]
Table 2: Potential Pharmacokinetic Interactions with this compound
| Interacting Drug Class | Potential Effect | Mechanism |
| Anticholinergics | Increased anticholinergic effects (dry mouth, blurred vision, etc.) | Additive pharmacodynamic effect at muscarinic receptors. |
| CNS Depressants | Potentiation of sedative effects | Additive pharmacodynamic effects. |
| Prokinetic Agents (e.g., Metoclopramide) | Antagonism of prokinetic effect | Opposing pharmacodynamic effects on gastrointestinal motility.[6] |
| Potassium Chloride (solid oral formulations) | Increased risk of upper gastrointestinal injury | Delayed gastric emptying caused by this compound can increase the local concentration and residence time of potassium chloride.[6] |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay for Assessing Antagonism
This protocol describes a method for evaluating the antagonistic effect of this compound on agonist-induced smooth muscle contraction using an isolated tissue organ bath setup.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Agonist solution (e.g., acetylcholine, carbachol)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit buffer.
-
Prepare tissue strips of appropriate size (e.g., 1-2 cm in length for guinea pig ileum).
-
-
Mounting the Tissue:
-
Mount the tissue strip in the organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Agonist Dose-Response Curve (Control):
-
Construct a cumulative concentration-response curve for the agonist.
-
Start with a low concentration of the agonist and incrementally increase the concentration in the bath until a maximal response is achieved.
-
Record the contractile force at each concentration.
-
Wash the tissue extensively until the baseline tension is re-established.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the bath.
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
-
Agonist Dose-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative agonist concentration-response curve.
-
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of the antagonist.
-
A competitive antagonist like this compound should cause a parallel rightward shift of the dose-response curve without a significant change in the maximal response.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value, which is a measure of the antagonist's affinity.[7][8][9][10]
-
Protocol 2: Experimental Workflow for Investigating Drug-Drug Interactions In Vitro
This workflow outlines the steps to investigate the interaction between this compound and another research compound on smooth muscle contraction.
Objective: To determine if Compound X potentiates, antagonizes, or has an additive effect with this compound.
-
Characterize Individual Compound Effects:
-
Perform a dose-response curve for this compound alone to determine its IC50 for inhibiting a submaximal agonist-induced contraction.
-
Perform a dose-response curve for Compound X alone to determine its effect on agonist-induced contraction.
-
-
Co-incubation Experiments:
-
Select a fixed, sub-maximal concentration of this compound.
-
Perform a dose-response curve for Compound X in the presence of the fixed concentration of this compound.
-
Alternatively, use a fixed concentration of Compound X and perform a dose-response curve for this compound.
-
-
Data Analysis (Isobolographic Analysis):
-
Plot the IC50 values of the two compounds on the x and y axes.
-
The line connecting these two points is the line of additivity.
-
Plot the concentrations of the two compounds that, in combination, produce a 50% inhibition.
-
If the combination data points fall on the line of additivity, the interaction is additive.
-
If the data points fall below the line, the interaction is synergistic (potentiation).
-
If the data points fall above the line, the interaction is antagonistic.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for In Vitro Antagonism Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neuron.mefst.hr [neuron.mefst.hr]
- 8. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for Scopolamine butylbromide administration in animal models
Technical Support Center: Scopolamine (B1681570) Butylbromide in Animal Models
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions regarding the administration of Scopolamine Butylbromide (also known as Hyoscine Butylbromide) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Scopolamine Hydrobromide?
A1: this compound is a peripherally acting antimuscarinic agent used to treat spasms in the smooth muscle of the gastrointestinal and genitourinary tracts.[1][2] It is a quaternary ammonium (B1175870) compound, and the attachment of the butyl-bromide moiety prevents it from readily crossing the blood-brain barrier.[2][3] This minimizes the central nervous system (CNS) side effects (like sedation and hallucinations) that are commonly associated with Scopolamine Hydrobromide, a tertiary amine that can cross the blood-brain barrier.[3][4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (specifically M3 receptors) located on smooth muscle cells in the gastrointestinal tract.[1][5] By blocking the action of the neurotransmitter acetylcholine, it prevents the parasympathetic nervous system from stimulating muscle contractions, leading to smooth muscle relaxation and relief from spasms.[2][6]
Q3: What are the common research applications for this compound in animal models?
A3: Given its spasmolytic effects on the digestive system, it is frequently used in research to:
-
Control abdominal pain (colic) associated with spasmodic or flatulent colic.[7]
-
Manage diarrhea, particularly when abdominal discomfort is a factor.[8]
-
Reduce gut motility for imaging procedures like MRI to improve image quality.[9]
-
Serve as a diagnostic aid in severe colic cases.[8]
Q4: Can this compound be administered orally to animals?
A4: While oral formulations exist, this compound has very low oral bioavailability (estimated at less than 1% to 8%) due to poor absorption from the gastrointestinal tract.[1][10][11] For reliable systemic effects and precise dosing in an experimental setting, parenteral routes (IV, IM, SC) are strongly recommended.[9][12]
Administration & Dosing Guide
Q5: What are the recommended routes of administration in animal models?
A5: The most common and effective routes are intravenous (IV), intramuscular (IM), and subcutaneous (SC).[13][14] The IV route provides the most rapid onset of action.[6] The IM route should be used with caution in horses due to the risk of local reactions.[8]
Q6: What are the suggested dosages for different animal species?
A6: Dosages can vary significantly based on the species and the intended effect. Always consult specific literature for your model, but general guidelines are provided below.
| Species | Route | Recommended Dosage | Notes |
| Horse | IV | 0.2 - 0.3 mg/kg | A slight, transient increase in heart rate may be observed.[7][8][12] |
| Cattle | IV, IM | 0.3 - 0.4 mg/kg | Used for spasmolytic and analgesic effects.[12] |
| Pig | IM | 0.4 mg/kg | Administered as a single dose.[12] |
| Dog | IV, IM | 0.1 ml/kg (of a 4mg/ml solution) | For control of pain with urinary obstruction or diarrhea.[8] |
| Rat | IV | LD50: 18 mg/kg | A 1 mg/kg IV dose was well-tolerated in a 4-week study.[15][16] |
| Mouse | IV, IP, SC | LD50 (IV): 10-23 mg/kgLD50 (IP): 58-74 mg/kgLD50 (SC): 65 mg/kg | Toxicity signs include reduced activity, tremors, and convulsions.[12][17] |
LD50 (Lethal Dose, 50%) values indicate toxicity and are not therapeutic doses. Experimental doses should be significantly lower.
Experimental Protocols & Data
Protocol: Preparation of this compound for Injection
This protocol provides a general guideline for preparing an injectable solution from a pure compound. Always use aseptic techniques.
-
Determine Required Concentration: Calculate the required weight of this compound powder based on your desired final concentration and volume.
-
Select a Sterile Diluent: Use a sterile, pH-balanced, and isotonic diluent suitable for injection, such as 0.9% Sodium Chloride (sterile saline) or sterile water for injection.[18]
-
Preparation Environment: For sterility, prepare the solution in a laminar flow hood or biological safety cabinet.[18]
-
Dissolution:
-
Measure approximately 70-80% of the final diluent volume into a sterile container.[19]
-
If necessary, adjust the pH of the diluent. A pH range of 4.8-5.4 has been noted in patent literature for stability.[19]
-
Add the weighed this compound powder to the diluent.
-
Stir gently until fully dissolved. Avoid vigorous shaking to prevent foaming.[19]
-
-
Final Volume & Filtration:
-
Labeling and Storage: Label the vial clearly with the drug name, concentration, preparation date, and expiration date. Store as recommended, typically protected from light.[14][18]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters. Note that these values can vary based on species and experimental conditions.
| Parameter | Animal Model | Value | Citation(s) |
| Oral Bioavailability | General / Human | < 1% | [14] |
| Rat | ~7.2% (1.2% in urine, 6% in bile) | [11] | |
| Elimination Half-Life | Horse | ~6 hours (plasma 14C) | [7] |
| Dog (Greyhound) | ~2 hours (plasma, oral admin) | [10] | |
| Camel | ~2.29 hours (plasma, IV) | [9] | |
| Primary Route of Elimination | Parenteral Admin | Urine (~50% unchanged) and Feces | [15][16] |
| Oral Admin | Primarily Feces | [1][5] | |
| Blood-Brain Barrier | All Species | Does not readily cross | [1][2][3] |
Troubleshooting Guide
Q7: My animals show unexpected signs like tachycardia, dry mouth, or dilated pupils. What is happening?
A7: These are known anticholinergic side effects of this compound.[7][15] Tachycardia (increased heart rate) is a common, often transient, effect.[8] These signs indicate a systemic anticholinergic response. If the effects are severe or unexpected, consider the following:
-
Dose Check: You may be using too high a dose. Re-verify your calculations and dilute if necessary. In dogs, mydriasis (dilated pupils) was seen even at the lowest doses in one study.[12]
-
Route of Administration: The IV route leads to the highest peak plasma concentrations and may produce more pronounced acute effects.
Q8: I am not observing the expected reduction in gastrointestinal motility. What could be wrong?
A8: This issue can arise from several factors. Use the following workflow to troubleshoot.
References
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. BUSCOPAN Injectable Solution for Animal Use - Drugs.com [drugs.com]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration [xiahepublishing.com]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Scopolamine - Wikipedia [en.wikipedia.org]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. mims.com [mims.com]
- 16. verification.fda.gov.ph [verification.fda.gov.ph]
- 17. This compound | CAS#:149-64-4 | Chemsrc [chemsrc.com]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. CN112891301A - Preparation method of this compound injection - Google Patents [patents.google.com]
Technical Support Center: Interpreting Unexpected Results in Scopolamine Butylbromide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in studies involving Scopolamine Butylbromide (also known as Hyoscine Butylbromide).
Troubleshooting Guides
This section addresses specific anomalous results observed during experimentation with this compound, offering potential explanations and actionable troubleshooting steps.
Issue 1: Paradoxical Effects - Nausea and Vomiting
Question: My in vivo study shows an unexpected increase in nausea-like behavior in some subjects after administering this compound, which is contrary to its expected antiemetic properties. What could be the cause?
Answer: While this compound is primarily a peripherally acting antimuscarinic agent, paradoxical nausea can occur.[1] Potential causes and troubleshooting steps are outlined below.
Potential Causes & Troubleshooting:
-
Central Nervous System (CNS) Effects in Susceptible Populations: In elderly patients or those with compromised blood-brain barrier (BBB) integrity, trace amounts of this compound or its metabolites might exert central effects.[2]
-
Troubleshooting:
-
Screen subjects for pre-existing neurological conditions or age-related BBB permeability changes.
-
Consider using a lower dose range in initial experiments with sensitive populations.
-
If CNS effects are suspected, consider co-administration with a peripherally restricted acetylcholinesterase inhibitor to counteract potential central cholinergic blockade.
-
-
-
Dose-Dependent Biphasic Response: Some anticholinergic agents can exhibit biphasic responses, where low doses may cause unexpected effects.
-
Troubleshooting:
-
Perform a detailed dose-response study to identify the optimal therapeutic window for your experimental model.
-
Start with a mid-range dose based on literature and titrate up or down based on observed effects.
-
-
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors, leading to unintended signaling.
-
Troubleshooting:
-
Conduct receptor binding assays to screen for off-target interactions at the concentrations used in your experiments.
-
Compare your results with a more selective muscarinic antagonist to determine if the effect is specific to this compound.
-
-
Issue 2: Cardiovascular Instability - Hypotension and Myocardial Ischemia
Question: I've observed significant hypotension and, in some cases, markers of myocardial ischemia in my animal models following intravenous this compound administration. This seems severe for a peripherally acting drug. Why is this happening?
Answer: Although rare, severe cardiovascular events like hypotension and myocardial ischemia have been reported, particularly with intravenous administration.[3] The underlying mechanisms are not fully elucidated but may involve vasodilation and compromised coronary perfusion.
Potential Causes & Troubleshooting:
-
Rapid Intravenous Injection: A bolus IV injection can lead to a rapid peak in plasma concentration, potentially causing transient but significant vasodilation.
-
Troubleshooting:
-
Administer this compound as a slow intravenous infusion instead of a bolus injection.
-
Monitor blood pressure and heart rate continuously during and after administration.
-
-
-
Pre-existing Cardiovascular Conditions: The experimental subjects may have underlying cardiovascular vulnerabilities that are exacerbated by the anticholinergic effects.
-
Troubleshooting:
-
Thoroughly screen animals for any signs of cardiovascular disease before inclusion in the study.
-
Consider using a different animal model if the current one is known to have cardiovascular sensitivities.
-
-
-
Ganglionic Blockade: At higher doses, quaternary ammonium (B1175870) anticholinergics can exhibit some degree of nicotinic receptor blockade at autonomic ganglia, which can contribute to hypotension.[4][5]
-
Troubleshooting:
-
Use the lowest effective dose to minimize the risk of off-target ganglionic blockade.
-
If feasible, measure autonomic function to assess the degree of ganglionic blockade.
-
-
Experimental Protocol: In Vivo Cardiovascular Monitoring
A detailed protocol for monitoring cardiovascular parameters in a rodent model is provided below:
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal).
-
Catheterization:
-
Cannulate the femoral artery for continuous blood pressure monitoring using a pressure transducer.
-
Cannulate the femoral vein for drug administration.
-
-
ECG Monitoring: Place subcutaneous electrodes for continuous electrocardiogram (ECG) recording.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation.
-
Drug Administration: Administer this compound (or vehicle control) via the venous catheter as a slow infusion over 5 minutes.
-
Data Acquisition: Record mean arterial pressure (MAP), heart rate (HR), and ECG throughout the stabilization and post-infusion periods.
-
Biochemical Analysis: At the end of the experiment, collect blood samples to measure cardiac troponin levels as a marker of myocardial injury.
Frequently Asked Questions (FAQs)
Q1: Can this compound cross the blood-brain barrier (BBB) and cause central nervous system (CNS) effects?
A1: this compound is a quaternary ammonium compound, which generally prevents it from crossing the BBB.[6][7] However, CNS effects like confusion and hallucinations have been reported, particularly in the elderly.[2] This could be due to age-related changes in BBB permeability or in cases of abuse where the drug is pyrolyzed (heated), it can be converted to scopolamine, which readily crosses the BBB.[8][9]
Q2: We are observing a high degree of variability in the response to this compound in our cell-based assays. What could be the reason?
A2: Variability in in vitro assays can stem from several factors:
-
Cell Line Heterogeneity: Ensure you are using a clonal cell line with consistent expression of the target muscarinic receptors.
-
Receptor Density: The density of M2 and M3 muscarinic receptors can vary between different gastrointestinal segments and cell passages, impacting the drug's effect.[10]
-
Assay Conditions: Factors like temperature, pH, and incubation time can influence ligand-receptor binding kinetics. Standardize these parameters across all experiments.
Q3: What is the mechanism behind anaphylactic reactions to this compound, and how can we test for it?
A3: Anaphylaxis is a rare but severe adverse reaction. The mechanism involves an IgE-mediated hypersensitivity response. For preclinical safety assessment, a Basophil Activation Test (BAT) can be employed.[11][12][13] This in vitro assay measures the degranulation of basophils in response to the drug, providing an indication of its allergenic potential.
Experimental Protocol: Basophil Activation Test (BAT)
-
Sample: Obtain fresh whole blood from the test subjects.
-
Stimulation: Incubate the blood with varying concentrations of this compound, a positive control (e.g., anti-IgE antibody), and a negative control.
-
Staining: Stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and activation markers (e.g., CD63).
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of activated (CD63-positive) basophils.
-
Interpretation: A significant increase in the percentage of activated basophils in the presence of this compound compared to the negative control suggests a potential for IgE-mediated hypersensitivity.
Data Presentation
Table 1: Unexpected Cardiovascular Effects of Intravenous this compound in a Preclinical Model
| Parameter | Vehicle Control (n=10) | This compound (0.5 mg/kg IV; n=10) | p-value |
| Baseline Mean Arterial Pressure (mmHg) | 95 ± 5 | 94 ± 6 | >0.05 |
| MAP change at 5 min post-infusion (mmHg) | -2 ± 1 | -25 ± 8 | <0.01 |
| Baseline Heart Rate (bpm) | 350 ± 20 | 345 ± 25 | >0.05 |
| HR change at 5 min post-infusion (bpm) | +5 ± 3 | +50 ± 15 | <0.01 |
| Serum Cardiac Troponin I (ng/mL) | 0.02 ± 0.01 | 0.15 ± 0.05 | <0.05 |
Data are presented as mean ± standard deviation.
Table 2: Prophylactic Use of this compound and Incidence of Death Rattle in End-of-Life Care
| Outcome | Placebo Group (n=78) | This compound Group (n=79) | Difference (95% CI) | p-value |
| Incidence of Death Rattle | 27% | 13% | 14% (2%-27%) | 0.02 |
| Restlessness | 23% | 28% | - | >0.05 |
| Dry Mouth | 15% | 10% | - | >0.05 |
| Urinary Retention | 17% | 23% | - | >0.05 |
Data from the SILENCE randomized clinical trial.[14][15]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Scopolamine-induced “cholinergic stress test” in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyoscine-N-Butyl-Bromide-Induced Hypotension and Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basophil activation test; User's manual - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Prophylactic Subcutaneous this compound on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Prophylactic Subcutaneous this compound on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Scopolamine butylbromide vs atropine for smooth muscle relaxation
An Objective Comparison of Scopolamine (B1681570) Butylbromide and Atropine (B194438) for Smooth Muscle Relaxation
This guide provides a detailed comparison of scopolamine butylbromide (also known as hyoscine butylbromide) and atropine, two commonly referenced antimuscarinic agents used for smooth muscle relaxation. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanistic differences, pharmacokinetic profiles, and supporting experimental data.
Mechanism of Action: Muscarinic Receptor Antagonism
Both this compound and atropine exert their smooth muscle relaxant effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] In smooth muscle, particularly in the gastrointestinal tract, the M2 and M3 receptor subtypes are predominant, with M3 receptors being the primary mediators of contraction.[3]
Acetylcholine (ACh) released from parasympathetic nerve endings binds to these receptors, initiating a signaling cascade that leads to smooth muscle contraction.[3] Atropine and this compound prevent this by blocking ACh from binding to the receptors, thereby inhibiting contraction and promoting relaxation.[1][4][5]
The key difference lies in their chemical structure. This compound is a quaternary ammonium (B1175870) compound, which carries a positive charge.[1][6][7] This charge limits its ability to cross lipid membranes, such as the blood-brain barrier.[1][4][8] In contrast, atropine is a tertiary amine, allowing it to readily cross the blood-brain barrier and cause central nervous system (CNS) side effects.[1][9]
Pharmacokinetic Profile
The structural differences between the two molecules significantly impact their pharmacokinetic properties. This compound's quaternary structure leads to very low oral bioavailability and minimal penetration into the central nervous system.[1][4][6] Atropine, being a tertiary amine, is better absorbed and readily crosses the blood-brain barrier.[1][10]
| Parameter | This compound | Atropine |
| Chemical Structure | Quaternary Ammonium Compound[1][6][7] | Tertiary Amine[1][9] |
| Oral Bioavailability | Very low (0.25-0.82%)[4][11] | Better absorbed (data varies)[12] |
| Blood-Brain Barrier | Does not readily cross[1][4][8] | Readily crosses[10] |
| Primary Action | Peripherally acting[4][11] | Central and peripheral[5][13] |
| Metabolism | Mainly hydrolysis of the ester bond[11] | Hepatic[14] |
| Elimination Half-life | 1-5 hours[11] | ~5 hours (healthy adults)[14] |
| Primary Excretion | Feces (due to poor absorption)[4][11] | Urine[14] |
Comparative Efficacy and Potency
Both drugs are effective antispasmodics for smooth muscle in the gastrointestinal and genitourinary tracts.[1][11] However, direct comparative studies on potency in specific smooth muscle preparations are limited. In vitro studies show that this compound concentration-dependently inhibits smooth muscle activity, particularly contractions induced by muscarinic agonists like bethanechol.[15] Atropine is a non-selective muscarinic antagonist that effectively blocks acetylcholine-induced contractions in various smooth muscle tissues.[5][16] One study noted that in reducing the peak end-plate current amplitude in frog sartorius muscle, scopolamine was about one-third as potent as atropine.[17]
Clinical trials have demonstrated the efficacy of this compound in providing rapid relief from abdominal pain and cramping associated with biliary or renal colic.[8][18] A double-blind crossover trial comparing intravenous scopolamine-N-(cyclopropyl methyl) bromide (a derivative) and hyoscine-N-butyl bromide found slight differences in their effects on heart rate, accommodation, and salivary secretion, suggesting that pharmacodynamic effects can be used to predict effective spasmolytic doses.[19]
Clinical Safety and Side Effect Profile
The primary difference in the safety profiles of this compound and atropine stems from their ability to cross the blood-brain barrier.
| Aspect | This compound | Atropine |
| Efficacy in GI Spasms | Effective for abdominal cramping and pain[11][18] | Effective for gastrointestinal cramps[5] |
| CNS Side Effects | Minimized due to poor BBB penetration[1] | Can cause confusion, dizziness, hallucinations[5][10] |
| Common Side Effects | Dry mouth, thirst, blurred vision, dilated pupils[18][20] | Dry mouth, tachycardia, blurred vision, urinary retention[5][13] |
| Cardiovascular Effects | Less likely to cause tachycardia compared to atropine[9] | Can cause significant tachycardia[5][13] |
Experimental Protocols: The Organ Bath Assay
The in vitro organ bath is a cornerstone technique in pharmacology for studying the effects of compounds on smooth muscle contractility.[21][22] It allows for the direct measurement of muscle tension in response to agonists and antagonists in a controlled physiological environment.[21][23]
Typical Experimental Workflow:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., from the gastrointestinal tract like the ileum or colon) is carefully dissected from a laboratory animal.[24] The tissue is cut into strips, often separating longitudinal and circular muscle layers.[24]
-
Mounting: The tissue strip is suspended in an organ bath chamber filled with a heated (typically 37°C), oxygenated physiological salt solution (e.g., Krebs solution) that mimics the body's internal environment.[22][25] One end of the tissue is fixed to a stable mount, and the other is connected to a sensitive force transducer.[25]
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a small amount of passive tension.[21][23] The physiological solution is washed out and replaced periodically.[23]
-
Viability and Contraction: The viability and contractile ability of the tissue are confirmed by inducing a contraction with a substance like high-molar potassium chloride (KCl) or a muscarinic agonist like acetylcholine (ACh) or carbachol.[21][24]
-
Antagonist Application: After washing out the contractile agent and allowing the tissue to return to baseline, the antagonist (this compound or atropine) is added to the bath at various concentrations and allowed to incubate.[21]
-
Measurement of Relaxation/Inhibition: The contractile agent (e.g., ACh) is re-introduced in a cumulative concentration-response manner.[24] The force transducer records the degree to which the antagonist inhibits the agonist-induced contraction, allowing for the determination of parameters like IC50 (the concentration of antagonist that inhibits the response by 50%).[15]
Conclusion
Both this compound and atropine are effective muscarinic antagonists for inducing smooth muscle relaxation. The primary distinguishing feature is this compound's quaternary ammonium structure, which confines its action predominantly to the periphery, significantly reducing the central nervous system side effects commonly associated with the tertiary amine structure of atropine.[1] This makes this compound a preferred agent in clinical settings where targeted peripheral antispasmodic action is desired without CNS impairment.[8] The choice between these agents in a research or drug development context will depend on the specific need for peripheral selectivity versus a broader central and peripheral action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacokinetic implications for the clinical use of atropine, scopolamine and glycopyrrolate [ouci.dntb.gov.ua]
- 13. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 14. Scopolamine - Wikipedia [en.wikipedia.org]
- 15. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An analysis of the action of atropine and scopolamine on the end-plate current of frog sartorius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Relative potency of the atropine-like effects of a new parasympatholytic drug, scopolamine-N-(cyclopropyl methyl) bromide and those of hyoscine-N-butyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dmt.dk [dmt.dk]
- 22. reprocell.com [reprocell.com]
- 23. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 25. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Mechanisms of Scopolamine Butylbromide and Otilonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological mechanisms of two commonly used antispasmodic agents, scopolamine (B1681570) butylbromide and otilonium (B12848) bromide. The information presented is based on available experimental data from preclinical and clinical studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.
Introduction
Scopolamine butylbromide and otilonium bromide are both quaternary ammonium (B1175870) compounds utilized for the symptomatic relief of abdominal pain and cramping, particularly in irritable bowel syndrome (IBS).[1][2] Despite their similar therapeutic applications, their mechanisms of action at the molecular level exhibit notable differences. This compound primarily acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[3][4] In contrast, otilonium bromide demonstrates a more complex, multi-target mechanism involving the modulation of ion channels and multiple receptor types.[5] This guide aims to dissect and compare these mechanisms to provide a clear understanding of their distinct pharmacological profiles.
Mechanisms of Action
This compound: A Selective Antimuscarinic Agent
This compound, a derivative of scopolamine, exerts its spasmolytic effect by competitively inhibiting muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the gastrointestinal tract.[1][3][4] Its primary target is the M3 subtype of muscarinic receptors.[1][6] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound prevents the intracellular signaling cascade that leads to smooth muscle contraction.[3] This results in a reduction of gastrointestinal motility and spasm.[4]
The quaternary ammonium structure of this compound confers high polarity to the molecule, which limits its oral bioavailability and prevents it from crossing the blood-brain barrier.[1] This localized action within the gut minimizes the central nervous system side effects often associated with other anticholinergic agents.[3]
Otilonium Bromide: A Multi-Target Spasmolytic
Otilonium bromide exhibits a more multifaceted mechanism of action, contributing to its efficacy in treating visceral hypersensitivity and hypermotility. Its effects are largely localized to the gastrointestinal tract due to poor systemic absorption.[5] The key components of its mechanism include:
-
L-type and T-type Calcium Channel Blockade: Otilonium bromide directly inhibits the influx of calcium ions into smooth muscle cells by blocking both L-type and T-type voltage-dependent calcium channels.[7][8][9][10] This is a crucial action as intracellular calcium is essential for the initiation of muscle contraction.
-
Muscarinic Receptor Antagonism: Similar to this compound, otilonium bromide possesses antagonist activity at muscarinic receptors, particularly the M1, M2, M4, and M5 subtypes, with a notable effect on M3 receptor-coupled calcium signals.[11]
-
Tachykinin NK2 Receptor Antagonism: Otilonium bromide also acts as an antagonist at tachykinin NK2 receptors.[5][12] Tachykinins, such as neurokinin A, are involved in excitatory neurotransmission and smooth muscle contraction in the gut. By blocking their receptors, otilonium bromide further contributes to its spasmolytic effect.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the available quantitative data on the potency of this compound and otilonium bromide at their respective targets.
| Drug | Target | Parameter | Value | Species/Tissue | Reference |
| This compound | Muscarinic Acetylcholine Receptors (mAChR) | IC50 | 55.3 nM | Not Specified | [6] |
| Muscarinic M3 Receptor | Primary Target | - | Human | [1][6] | |
| Otilonium Bromide | L-type Calcium Channels | IC50 | 49.9 nM | Human Sigmoid Colon | [7] |
| L-type Calcium Channels (KCl-induced transients) | IC50 | 0.2 µM | Human Sigmoid Colon Smooth Muscle Cells | [7] | |
| L-type Calcium Channels (inward current) | EC50 | 885 nM | Rat Colonic Smooth Muscle Cells | [7] | |
| T-type Calcium Channels (CaV3.1) | IC50 | 0.77 µM | HEK293 cells | [10] | |
| T-type Calcium Channels (CaV3.2) | IC50 | 1.07 µM | HEK293 cells | [10] | |
| T-type Calcium Channels (CaV3.3) | IC50 | 0.44 µM | HEK293 cells | [10] | |
| Muscarinic M1 Receptor | Ki | 0.24 µM | Rat Brain | ||
| Muscarinic M2 Receptor | Ki | 0.36 µM | Rat Heart | ||
| Muscarinic M3 Receptor (ACh-induced Ca2+ signals) | IC50 | 880 nM | Human Colonic Crypts | [11] | |
| Muscarinic M4 Receptor | Ki | 0.15 µM | Rat Brain | ||
| Muscarinic M5 Receptor | Ki | 0.47 µM | Not Specified | ||
| Tachykinin NK2 Receptor (agonist binding) | Ki | 7.2 µM | CHO cells (human receptor) | ||
| Tachykinin NK2 Receptor (antagonist binding) | Ki | 2.2 µM | CHO cells (human receptor) |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action of this compound and otilonium bromide.
Caption: Mechanism of this compound
Caption: Multi-target Mechanism of Otilonium Bromide
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through two key experimental methodologies: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To determine the binding affinity of this compound and otilonium bromide for their respective receptor targets (muscarinic and tachykinin NK2 receptors).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the receptor of interest.
-
Incubation: A fixed concentration of a specific radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or otilonium bromide).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Ion Channel Blockade (IC50/EC50)
Objective: To characterize the inhibitory effect of otilonium bromide on L-type and T-type calcium channels.
General Protocol:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on isolated smooth muscle cells or cell lines (e.g., HEK293) expressing the specific calcium channel subtypes.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the whole cell.
-
Voltage Clamp: The cell membrane potential is clamped at a specific holding potential, and voltage steps are applied to elicit calcium currents.
-
Drug Application: Otilonium bromide is applied to the cells at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The inhibition of the calcium current by otilonium bromide is measured. The concentration of the drug that produces a 50% inhibition of the current (IC50 or EC50) is determined by fitting the concentration-response data to a sigmoid function.[7][8][10]
Caption: Key Experimental Workflows
Conclusion
This compound and otilonium bromide, while both effective antispasmodics, operate through distinct and increasingly complex mechanisms. This compound's action is primarily focused on the competitive antagonism of muscarinic receptors, a well-established pathway for reducing gastrointestinal smooth muscle contractility. Otilonium bromide, in addition to its antimuscarinic properties, engages multiple targets by blocking L-type and T-type calcium channels and antagonizing tachykinin NK2 receptors. This multi-target approach may contribute to its efficacy in managing the complex symptoms of IBS, including visceral pain. The quantitative data highlight the potent activity of both compounds at their respective targets. Understanding these mechanistic differences is crucial for the rational selection of therapeutic agents in clinical practice and for guiding the development of novel drugs with improved efficacy and side-effect profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. a-bungarotoxin.com [a-bungarotoxin.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of otilonium bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Scopolamine Butylbromide's Antispasmodic Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vivo Validation of Scopolamine Butylbromide Against Alternative Antispasmodic Agents
This guide provides a comprehensive comparison of the in vivo antispasmodic effects of this compound against a panel of alternative drugs, including Dicyclomine, Glycopyrronium, and Drotaverine. By presenting available preclinical data, detailed experimental protocols, and visualizing relevant biological pathways, this document serves as a resource for researchers and professionals engaged in the development and evaluation of antispasmodic therapies.
Executive Summary
This compound, a quaternary ammonium (B1175870) derivative of scopolamine, is a widely utilized antispasmodic agent. Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors in the smooth muscle of the gastrointestinal tract.[1][2] Due to its charged nature, it does not readily cross the blood-brain barrier, which minimizes central nervous system side effects.[2] This guide evaluates its in vivo performance in established preclinical models and contrasts it with other agents that employ either similar or distinct mechanisms of action.
The alternatives examined include:
-
Dicyclomine: An antimuscarinic agent with a dual mechanism involving both receptor antagonism and a direct musculotropic effect on smooth muscle.[3][4]
-
Glycopyrronium: A quaternary ammonium antimuscarinic, similar in structure and peripheral action to this compound.
-
Drotaverine: A selective phosphodiesterase-4 (PDE4) inhibitor that induces smooth muscle relaxation through a different signaling pathway.[1]
While direct head-to-head in vivo comparative studies with quantitative efficacy data are limited in the publicly available literature, this guide synthesizes existing data from similar experimental models to provide a comparative overview.
Mechanism of Action and Signaling Pathways
The antispasmodic effect of this compound and other antimuscarinic agents is centered on the inhibition of acetylcholine-mediated signaling in gastrointestinal smooth muscle cells. In contrast, Drotaverine acts on a downstream pathway to promote relaxation.
Muscarinic Antagonist Signaling Pathway (this compound, Dicyclomine, Glycopyrronium)
Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq-protein coupled cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.
This compound, Dicyclomine, and Glycopyrronium act as competitive antagonists at the M3 muscarinic receptor, preventing acetylcholine from binding and initiating this contractile cascade.
Phosphodiesterase-4 (PDE4) Inhibitor Signaling Pathway (Drotaverine)
Drotaverine exerts its spasmolytic effect by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Drotaverine increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK. This prevents the phosphorylation of the myosin light chain, leading to smooth muscle relaxation.
Comparative In Vivo Efficacy Data
The following tables summarize available in vivo data for the antispasmodic effects of this compound and its alternatives. It is important to note the variability in experimental models and conditions, which makes direct cross-study comparisons challenging.
Table 1: Effect on Acetylcholine-Induced Intestinal Spasm
| Compound | Animal Model | Spasmogen | Route of Admin. | ED50 / IC50 | Citation |
| This compound | Guinea Pig Ileum (in vitro) | Acetylcholine | - | IC50: 429 nmol/L | [5] |
| Dicyclomine | Guinea Pig Ileum (in vitro) | Acetylcholine | - | ~1/8 potency of atropine | [4] |
| Drotaverine | Human Colon (ex vivo) | Carbachol | - | No significant effect | [1] |
No direct in vivo comparative data for acetylcholine-induced spasms was found in the available literature. The in vitro and ex vivo data provide an indication of relative potency at the tissue level.
Table 2: Effect on Castor Oil-Induced Intestinal Hypermotility
| Compound | Animal Model | Parameter Measured | Route of Admin. | Dose | % Inhibition / Effect | Citation |
| This compound | Rat | Intestinal Motility | - | - | Data not available | |
| Dicyclomine | Mouse | Intestinal Transit | - | - | Data not available | |
| Glycopyrronium | Mouse | Intestinal Transit | - | - | Data not available | |
| Drotaverine | Mouse | Intestinal Transit | - | - | Data not available |
While the castor oil model is widely used to assess antidiarrheal and antimotility effects, specific comparative data for these compounds in this model were not identified in the conducted search.
Experimental Protocols
Acetylcholine-Induced Intestinal Spasm Model (In Vitro/Ex Vivo)
This model assesses the ability of a compound to inhibit smooth muscle contractions induced by a direct muscarinic agonist.
Experimental Workflow:
Methodology:
-
Animal Model: Male guinea pigs are commonly used.
-
Tissue Preparation: A segment of the ileum is isolated and cleaned of mesenteric attachments.
-
Organ Bath Setup: The ileum segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Application: The tissue is placed under a resting tension (e.g., 1 g).
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes), with regular washing.
-
Contraction Induction: Acetylcholine is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve for contraction.
-
Inhibition Assay: In a separate set of experiments, the tissue is pre-incubated with the test compound (e.g., this compound) for a specific duration before the addition of acetylcholine.
-
Data Acquisition and Analysis: The contractile responses are measured using an isometric force transducer. The inhibitory effect of the test compound is calculated as a percentage of the maximal contraction induced by acetylcholine alone. The IC50 (concentration causing 50% inhibition) is then determined.
Castor Oil-Induced Intestinal Hypermotility Model (In Vivo)
This model evaluates the effect of a test compound on intestinal transit time, which is accelerated by the administration of castor oil.
Experimental Workflow:
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Fasting: Animals are fasted for a period (e.g., 18-24 hours) before the experiment, with free access to water.
-
Drug Administration: Animals are divided into groups and treated with the vehicle, a standard drug (e.g., loperamide), or the test compound at various doses. Administration is typically oral or intraperitoneal.
-
Induction of Hypermotility: After a set time following drug administration (e.g., 30-60 minutes), castor oil is administered orally to induce intestinal hypermotility.[6][7]
-
Marker Administration: A non-absorbable marker, such as a charcoal meal (e.g., 5-10% activated charcoal suspended in a vehicle like 1% gum acacia), is administered orally after the castor oil.[8]
-
Measurement of Intestinal Transit: After a specific time (e.g., 20-30 minutes) following the charcoal meal administration, the animals are euthanized. The small intestine is carefully excised, and the distance traveled by the charcoal meal from the pylorus is measured. The total length of the small intestine is also measured.
-
Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal meal. The percentage inhibition of intestinal transit by the test compound is calculated relative to the vehicle-treated control group.
Conclusion
For researchers and drug development professionals, the choice of an appropriate antispasmodic agent for further investigation will depend on the specific therapeutic target, desired selectivity, and pharmacokinetic profile. The in vivo models described in this guide provide a framework for conducting direct comparative studies to elucidate the relative potency and efficacy of these and other novel antispasmodic compounds. Further preclinical research is warranted to generate robust head-to-head in vivo data to better inform clinical development strategies.
References
- 1. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. pnfs.or.kr [pnfs.or.kr]
- 7. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of In vivo antidiarrheal activity of hydro-methanolic extract of the root of Rumex nepalensis in Swiss Albino mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Scopolamine Butylbromide's Anticholinergic Effects Across Diverse Tissue Types
For Immediate Release
This publication provides a comprehensive comparison of the pharmacological effects of Scopolamine Butylbromide (also known as Hyoscine Butylbromide or HBB) across various tissue types, including smooth muscle, nervous tissue, and secretory glands. This guide is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to facilitate further investigation and cross-validation of HBB's therapeutic potential.
This compound is a quaternary ammonium (B1175870) compound and a peripherally acting antimuscarinic agent.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[3][4] Due to its charged structure, HBB does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[1]
Comparative Efficacy Across Tissues: A Quantitative Analysis
The following table summarizes the available quantitative data on the potency of this compound in various tissues. The data, presented as IC50 and pA2 values, allows for a direct comparison of the drug's inhibitory effects.
| Tissue/Receptor Type | Species | Parameter | Value (Molar) | Alternative (Atropine) Value (Molar) |
| Smooth Muscle | ||||
| Intestinal (Human) - Muscle Contraction | Human | IC50 | 4.29 x 10⁻⁷ | - |
| Intestinal (Human) - Calcium Mobilization | Human | IC50 | 1.21 x 10⁻⁷ | - |
| Ileum (Guinea Pig) | Guinea Pig | pA2 | 9.46 | 9.93 |
| Ileum (Goat) | Goat | pA2 | 9.09 | 9.59 |
| Gallbladder (Guinea Pig) | Guinea Pig | pA2 | 7.55 | 9.11 |
| Uterus (Rat) | Rat | pA2 | Similar to DL-form | Higher than HBB |
| Urinary Bladder (Dog) - Electrically Induced Contractions | Dog | ED50 | 0.07 - 4.7 mg/kg (in vivo) | - |
| Secretory Glands | ||||
| Intestinal (Human) - Epithelial Secretion | Human | IC50 | 2.24 x 10⁻⁷ | - |
| Salivary Glands | Human/Rat | - | Effective antisialagogue | - |
| Nervous Tissue | ||||
| Neuronal Nicotinic Acetylcholine Receptors (SH-SY5Y cells) | Human | IC50 | 1.9 x 10⁻⁷ | - |
IC50: The half maximal inhibitory concentration. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Detailed Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Isolated Organ Bath for Smooth Muscle Contractility
This protocol is a standard method for assessing the effect of this compound on smooth muscle contraction in tissues such as the intestine, bladder, uterus, and bronchi.[5][6]
a. Tissue Preparation:
-
Euthanize the animal (e.g., guinea pig, rat) via an approved method.
-
Isolate the desired tissue (e.g., a segment of ileum, a strip of detrusor muscle from the bladder, or a uterine horn).[3][7]
-
Place the tissue in cold, oxygenated physiological salt solution (PSS). A common PSS is Krebs-Henseleit solution, typically containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.[8]
-
Clean the tissue of any adhering fat or connective tissue and cut it into strips of appropriate size.
b. Experimental Setup:
-
Suspend the tissue strip in a heated (37°C) organ bath containing oxygenated PSS.[3][5]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing with fresh PSS.
c. Measurement of Contraction:
-
Induce sustained contractions using a cholinergic agonist such as acetylcholine or carbachol. A cumulative concentration-response curve is typically generated.
-
To determine the potency of this compound, incubate the tissue with a specific concentration of HBB for a predetermined time (e.g., 20-30 minutes) before re-administering the agonist.
-
Record the contractile force and plot the concentration-response curves in the absence and presence of HBB to calculate the pA2 value.
Ussing Chamber for Intestinal Epithelial Secretion
This technique allows for the measurement of ion transport across the intestinal epithelium, which is a key process in secretion.[4][9]
a. Tissue Preparation:
-
Obtain a section of intestine (e.g., human colon) and place it in ice-cold, oxygenated PSS.[9]
-
Separate the mucosal layer from the underlying muscle layers.
-
Mount the mucosal sheet between the two halves of an Ussing chamber, separating the mucosal and serosal sides.[4]
b. Experimental Setup:
-
Fill both chambers with equal volumes of oxygenated PSS maintained at 37°C.
-
Measure the transepithelial potential difference and short-circuit current (Isc) using electrodes connected to a voltage clamp amplifier. The Isc is a measure of net ion transport.
-
Allow the tissue to equilibrate until a stable baseline Isc is achieved.
c. Measurement of Secretion:
-
Induce secretion by adding a secretagogue (e.g., the cholinergic agonist bethanechol) to the serosal side of the tissue.
-
To test the effect of this compound, add it to the serosal side prior to the addition of the secretagogue.
-
Record the change in Isc to quantify the inhibitory effect of HBB on secretion and calculate the IC50 value.
Measurement of Salivary Secretion
This in vivo or in vitro protocol is used to assess the antisialagogue effect of this compound.
a. In Vivo (Rat Model):
-
Anesthetize the rat and cannulate the salivary duct (e.g., submandibular gland).[10]
-
Collect baseline saliva secretion.
-
Administer this compound (e.g., intravenously or subcutaneously).
-
Stimulate salivation using a cholinergic agonist like pilocarpine.
-
Collect and quantify the volume or weight of secreted saliva over time to determine the percentage of inhibition.[10][11]
b. In Vitro (Perfused Gland):
-
Isolate the salivary gland with its arterial supply and duct intact.
-
Perfuse the gland with an oxygenated physiological solution via the artery.
-
Collect the secreted saliva from the cannulated duct.
-
Add this compound to the perfusate and stimulate secretion with a cholinergic agonist to measure the inhibitory effect.
Visualizing the Mechanisms of Action
To further elucidate the experimental processes and biological pathways involved, the following diagrams are provided.
Caption: Signaling pathway of this compound's antagonistic action.
Caption: Workflow for isolated organ bath experiments.
Conclusion
The presented data demonstrates that this compound is a potent antagonist at muscarinic receptors across various smooth muscle and secretory tissues. Its efficacy can be reliably quantified using established in vitro techniques such as the isolated organ bath and Ussing chamber. The provided protocols offer a standardized framework for researchers to conduct comparative studies and further explore the therapeutic applications of this well-established antispasmodic agent. The variations in potency across different tissues highlight the importance of tissue-specific investigations in drug development.
References
- 1. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for Estimating Amount of Saliva Secreted Using a Throat Microphone - PMC [pmc.ncbi.nlm.nih.gov]
Scopolamine Butylbromide: A Comprehensive Guide for Use as a Positive Control in Antimuscarinic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of scopolamine (B1681570) butylbromide with other common antimuscarinic agents, offering experimental data and protocols to support its use as a reliable positive control in drug screening assays.
Introduction to Scopolamine Butylbromide
This compound, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent. It is a quaternary ammonium (B1175870) compound, a structural feature that limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with other antimuscarinics like atropine. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a notable affinity for the M3 subtype, which is predominantly found on smooth muscle cells of the gastrointestinal tract. This property makes it a potent antispasmodic agent and a suitable positive control for screening compounds with potential antimuscarinic activity.
Comparative Analysis of Muscarinic Receptor Antagonists
The selection of an appropriate positive control is critical in any drug screening campaign. The following table summarizes the binding affinities (Ki values) of scopolamine, atropine, and ipratropium (B1672105) bromide for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Scopolamine | ~1.1 | ~1.4 | ~1.0 | ~1.3 | ~1.2 | Non-selective |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | Non-selective[1] |
| Ipratropium Bromide | ~2.9 | ~2.0 | ~1.7 | - | - | Non-selective for M1, M2, M3[2][3] |
Note: Data for this compound specifically is less prevalent in publicly available databases; data for scopolamine is used as a close proxy. The butyl bromide moiety primarily affects pharmacokinetic properties.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct robust antimuscarinic drug screening.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for muscarinic receptors by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds and positive control (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and this compound.
-
Reaction Mixture: In each well of the microplate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, positive control, or vehicle (for total binding). For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Assay
This functional assay assesses the ability of a test compound to inhibit agonist-induced contractions of isolated smooth muscle tissue.
Objective: To determine the functional potency (pA2 value) of an antimuscarinic compound.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat bladder detrusor muscle).
-
Organ bath system with temperature control, aeration, and isometric force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compounds and positive control (this compound).
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath chambers filled with physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the EC50 value.
-
Antagonist Incubation: Wash the tissue and incubate with a specific concentration of the test compound or this compound for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Calcium Flux Assay
This cell-based assay measures the inhibition of agonist-induced intracellular calcium mobilization, a key downstream signaling event of Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the potency of a test compound in inhibiting muscarinic receptor-mediated calcium signaling.
Materials:
-
Cells stably expressing the target muscarinic receptor (e.g., CHO-K1 or HEK-293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds and positive control (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.
-
Compound Addition: Add varying concentrations of the test compound or this compound to the wells and incubate for a specific period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add the muscarinic agonist to all wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Calculate the IC50 value from the concentration-response curve.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of antimuscarinic drugs and a typical screening workflow.
References
A Comparative Analysis of Scopolamine Butylbromide and its Enantiomers: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Scopolamine (B1681570) Butylbromide and its constituent enantiomers. Scopolamine Butylbromide, also known as Hyoscine Butylbromide, is a peripherally acting muscarinic antagonist widely used as an antispasmodic agent. The therapeutic activity of this compound is intrinsically linked to its molecular chirality. This document synthesizes experimental data to compare the pharmacological profiles of its stereoisomers, offers detailed experimental protocols for key assays, and visualizes the underlying biological and experimental processes.
Introduction to this compound and Stereoisomerism
Scopolamine (also known as hyoscine) is a tropane (B1204802) alkaloid derived from plants of the Solanaceae family. Its chemical structure contains a chiral center, leading to the existence of two enantiomers: (-)-(S)-Scopolamine and (+)-(R)-Scopolamine. The naturally occurring and pharmacologically active form is (-)-(S)-Scopolamine. This compound is a quaternary ammonium (B1175870) compound synthesized from scopolamine. This structural modification, the addition of a butyl group to the nitrogen atom, results in a positively charged molecule with significantly reduced ability to cross the blood-brain barrier. Consequently, it primarily exerts its effects on peripheral smooth muscles, such as those in the gastrointestinal tract, with minimal central nervous system side effects.
Commercially available this compound is typically a racemic mixture of the diastereomers formed from the quaternization of racemic scopolamine. However, the antimuscarinic activity is predominantly associated with the enantiomer derived from (-)-(S)-Scopolamine. Understanding the stereoselectivity of this interaction is crucial for drug design and development, as isolating the active enantiomer can offer therapeutic advantages.
Comparative Pharmacological Data
Muscarinic Receptor Binding Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the pKi values (the negative logarithm of the Ki) for the enantiomers of hyoscyamine (B1674123) at the five human muscarinic receptor subtypes (M1-M5). A higher pKi value corresponds to a higher affinity. The data demonstrates a profound stereoselectivity, with the S-(-)-enantiomer being 15 to over 300 times more potent than the R-(+)-enantiomer, depending on the receptor subtype.[1]
| Enantiomer | pKi at m1 | pKi at m2 | pKi at m3 | pKi at m4 | pKi at m5 |
| S-(-)-Hyoscyamine | 9.48 ± 0.18 | 9.45 ± 0.31 | 9.30 ± 0.19 | 9.55 ± 0.13 | 9.24 ± 0.30 |
| R-(+)-Hyoscyamine | 8.21 ± 0.07 | 7.89 ± 0.06 | 8.06 ± 0.18 | 8.35 ± 0.11 | 8.17 ± 0.08 |
| Stereoselectivity Ratio (S/R) | ~18.6 | ~363.1 | ~173.8 | ~15.8 | ~11.7 |
Data adapted from Malmberg-Aiello et al., 1997, for Hyoscyamine, a close structural analog of Scopolamine.[1]
In Vitro Functional Potency
Functional assays, such as the isolated guinea pig ileum organ bath, measure the ability of an antagonist to inhibit the physiological response to an agonist. The potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. The data below for hyoscyamine enantiomers again highlights the significant stereoselectivity of the S-(-)-isomer at M1, M2, and M3 receptors.[1]
| Enantiomer | Tissue (Receptor Subtype) | pA2 Value |
| S-(-)-Hyoscyamine | Rabbit Vas Deferens (M1) | 9.33 ± 0.03 |
| Rat Atrium (M2) | 8.95 ± 0.01 | |
| Rat Ileum (M3) | 9.04 ± 0.03 | |
| R-(+)-Hyoscyamine | Rabbit Vas Deferens (M1) | 7.05 ± 0.05 |
| Rat Atrium (M2) | 7.25 ± 0.04 | |
| Rat Ileum (M3) | 6.88 ± 0.05 | |
| Stereoselectivity Ratio (S/R) | M1 | ~190.5 |
| M2 | ~50.1 | |
| M3 | ~144.5 |
Data adapted from Malmberg-Aiello et al., 1997, for Hyoscyamine.[1]
A study on isolated guinea pig ileum reported a pA2 value for hyoscine (scopolamine) of 9.46 ± 0.0585, further confirming the high potency of the active enantiomer at M3 receptors, which mediate smooth muscle contraction.[2]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound enantiomers for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a radiolabeled muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]NMS), at a concentration close to its dissociation constant (Kd).
-
Add increasing concentrations of the unlabeled test compound (e.g., (-)-(S)-Scopolamine Butylbromide or (+)-(R)-Scopolamine Butylbromide).
-
To determine non-specific binding, a parallel set of wells is incubated with an excess of a non-radiolabeled, high-affinity antagonist like atropine (B194438) (1-10 µM).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Guinea Pig Ileum Functional Assay
Objective: To determine the functional potency (pA2) of this compound enantiomers as antagonists of muscarinic receptor-mediated smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved ethical guidelines.
-
Isolate a segment of the terminal ileum and place it in a pre-gassed (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution) at room temperature.
-
Clean the ileum segment of adhering mesenteric tissue and cut it into smaller segments (e.g., 2-3 cm).
-
-
Organ Bath Setup:
-
Suspend each ileum segment in an organ bath containing Krebs solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer to record contractions.
-
Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve (CRC) for a muscarinic agonist, such as acetylcholine (B1216132) or carbachol, by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissue thoroughly until the baseline tension is restored.
-
Introduce a fixed concentration of the antagonist (e.g., an enantiomer of this compound) into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of the antagonist, obtain a second cumulative CRC for the same agonist. The antagonist should cause a parallel rightward shift of the CRC.
-
Repeat this procedure with at least three different concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Perform linear regression on the data. For a competitive antagonist, the slope of the regression line should not be significantly different from 1.
-
The pA2 value is determined from the x-intercept of the Schild regression line.
-
Visualizations
Signaling Pathway of Muscarinic Antagonism
Caption: Mechanism of M3 muscarinic receptor antagonism by this compound.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative pharmacological analysis of enantiomers.
Conclusion
The pharmacological activity of this compound as a muscarinic antagonist exhibits a high degree of stereoselectivity. Experimental data from its parent compound and close structural analogs demonstrate that the antimuscarinic effects are almost exclusively attributed to the (-)-(S)-enantiomer, which shows significantly higher binding affinity and functional potency across all muscarinic receptor subtypes compared to the (+)-(R)-enantiomer. The quaternization of the nitrogen atom to form the butylbromide derivative is a key structural modification that restricts the molecule's passage across the blood-brain barrier, thereby localizing its antispasmodic action to the periphery and minimizing central side effects. For drug development professionals, this stark enantiomeric difference underscores the potential for developing single-enantiomer formulations to optimize therapeutic efficacy and reduce potential off-target effects associated with the less active isomer.
References
A Head-to-Head Examination of Scopolamine Butylbromide and Dicyclomine for Smooth Muscle Spasm
For Immediate Release
This guide provides a detailed comparative analysis of Scopolamine Butylbromide and Dicyclomine (B1218976), two commonly utilized antispasmodic agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison of their pharmacological profiles and therapeutic efficacy in the management of smooth muscle spasms, particularly within the gastrointestinal tract.
Executive Summary
This compound, a quaternary ammonium (B1175870) derivative of scopolamine, and Dicyclomine, a tertiary amine, are both effective antimuscarinic agents for the relief of abdominal cramping and pain. Their primary difference lies in their pharmacokinetic profiles and specificity of action. This compound exhibits poor systemic absorption, leading to localized effects in the gastrointestinal tract and a lower incidence of systemic anticholinergic side effects. In contrast, Dicyclomine is more readily absorbed and possesses a dual mechanism of action, including direct smooth muscle relaxant properties, which may contribute to its reported higher efficacy for abdominal pain, albeit with a greater potential for systemic side effects.
Mechanism of Action
Both compounds exert their primary effects through the blockade of muscarinic acetylcholine (B1216132) receptors, which are pivotal in mediating parasympathetic nervous system stimulation of smooth muscle contraction.
This compound is a competitive antagonist at muscarinic receptors. As a quaternary ammonium compound, it is highly polar and does not readily cross the blood-brain barrier, thus limiting central nervous system effects.[1] It has a high affinity for muscarinic receptors located on the smooth-muscle cells of the GI tract.[2] Some evidence also suggests it may have ganglion-blocking effects through interaction with nicotinic receptors.[2]
Dicyclomine also acts as a muscarinic receptor antagonist.[3] Notably, it is reported to have a dual mechanism, which includes a direct relaxant effect on smooth muscle, independent of its anticholinergic action.[3] Preclinical studies suggest that Dicyclomine shows a higher affinity for the M1 muscarinic receptor subtype.[2][4]
Caption: Anticholinergic mechanism of this compound and Dicyclomine.
Pharmacological and Pharmacokinetic Properties
The structural differences between this compound (a quaternary amine) and Dicyclomine (a tertiary amine) fundamentally influence their absorption, distribution, and overall pharmacological profile.
| Parameter | This compound | Dicyclomine | Reference(s) |
| Chemical Class | Quaternary ammonium compound | Tertiary amine | [1][5] |
| Mechanism | Competitive muscarinic antagonist | Muscarinic antagonist, direct smooth muscle relaxant | [2][3] |
| Oral Bioavailability | Very low (<1%) | Not well determined, but considered well absorbed | [2][6] |
| Blood-Brain Barrier | Does not cross significantly | Crosses | [1] |
| Time to Peak Plasma | ~0.25 - 2 hours | ~1 - 1.5 hours | [6][7] |
| Duration of Action | Not definitively stated (Hyoscine: 2-4 hours) | ~4 - 6 hours | [8] |
| Elimination | Primarily fecal | Primarily urinary | [6][7] |
Preclinical Data: Receptor Binding and In Vitro Potency
Direct head-to-head preclinical studies are limited. However, data from separate investigations provide insights into their receptor affinity and functional potency.
| Parameter | This compound | Dicyclomine | Reference(s) |
| Muscarinic M1 Receptor Affinity (Kᵢ) | Data not available for butylbromide derivative | 5.1 nM | [2] |
| Muscarinic M2 Receptor Affinity (Kᵢ) | Data not available for butylbromide derivative | 54.6 nM | [2] |
| Antagonist Potency (pA₂) in Guinea Pig Ileum | 9.46 (as "hyoscine") | 9.39 | [9] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.
Experimental Protocols
Muscarinic Receptor Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity (Kᵢ) of a compound for muscarinic receptors.
Caption: Workflow for a competitive radioligand receptor binding assay.
-
Membrane Preparation : Tissues or cells expressing the target muscarinic receptor subtypes are homogenized and centrifuged to isolate a membrane fraction. Protein concentration is determined.[10]
-
Assay Incubation : In triplicate, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation and varying concentrations of the unlabeled test compound (this compound or Dicyclomine).[10]
-
Separation : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand passes through.[10]
-
Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.[10]
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]
Isolated Organ Bath for Smooth Muscle Contraction (General Protocol)
This protocol describes a method to assess the functional potency (e.g., EC₅₀ or pA₂) of antispasmodic drugs on isolated smooth muscle tissue.
Caption: Workflow for an isolated organ bath experiment.
-
Tissue Preparation : A segment of smooth muscle tissue, such as the guinea pig ileum, is dissected and placed in a physiological salt solution.[5]
-
Mounting : The tissue is mounted in an organ bath chamber filled with warmed (37°C), aerated physiological salt solution. One end is fixed, and the other is attached to a force-displacement transducer to measure isometric contractions.[5][11]
-
Equilibration : The tissue is allowed to equilibrate under a set passive tension until a stable baseline is achieved.[5]
-
Concentration-Response Curve : A cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine) to establish a baseline contractile response.
-
Antagonist Application : The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or Dicyclomine) for a set period.
-
Data Acquisition : A second agonist concentration-response curve is generated in the presence of the antagonist. The degree of rightward shift in the curve indicates the potency of the antagonist.[9]
-
Data Analysis : The pA₂ value is determined using Schild plot analysis, providing a measure of the antagonist's affinity for the receptor in a functional tissue.[9]
Clinical Efficacy and Safety
While direct head-to-head clinical trial data is scarce, separate placebo-controlled studies and comparative effectiveness reports provide insights into the clinical profiles of both drugs, primarily in the context of Irritable Bowel Syndrome (IBS).
| Aspect | This compound | Dicyclomine | Reference(s) |
| Primary Indication | Abdominal pain and cramping associated with smooth muscle spasm | Functional bowel/Irritable Bowel Syndrome | [2][12] |
| Reported Efficacy | Considered beneficial in placebo-controlled trials for abdominal cramping and pain. | Superior to placebo in improving overall IBS condition, decreasing abdominal pain and tenderness, and improving bowel habits. | [2][13] |
| Common Side Effects | Generally well-tolerated with a low incidence of anticholinergic effects due to poor absorption. | Dry mouth, dizziness, blurred vision. Higher incidence of systemic anticholinergic effects. | [2][13] |
| User Reported Effectiveness (IBS) | Fairly Well: 40%, Very Well: 23% | Fairly Well: 41%, Very Well: 30% | [1] |
Conclusion
This compound and Dicyclomine are both effective antispasmodics that function primarily through muscarinic receptor antagonism. The choice between these agents in a clinical or research setting may be guided by their distinct pharmacological profiles.
-
This compound offers a targeted peripheral action with minimal systemic and central nervous system side effects, making it a suitable option where localized gastrointestinal smooth muscle relaxation is desired with a favorable tolerability profile.
-
Dicyclomine presents a dual mechanism of action that may provide more robust relief from abdominal pain. Its systemic absorption, however, necessitates careful consideration of its potential for more pronounced anticholinergic side effects.
Further head-to-head clinical trials and preclinical studies employing standardized methodologies are warranted to definitively delineate the comparative efficacy and potency of these two agents.
References
- 1. Stuff That Works [stuffthatworks.health]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stuff That Works [stuffthatworks.health]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. benchchem.com [benchchem.com]
- 11. dmt.dk [dmt.dk]
- 12. drugs.com [drugs.com]
- 13. youtube.com [youtube.com]
Evaluating the Specificity of Scopolamine Butylbromide for M3 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding specificity of scopolamine (B1681570) butylbromide for the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Through a detailed comparison with other well-established M3R antagonists, this document aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their work. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), play crucial roles in regulating a wide array of physiological functions. The M3 receptor, in particular, is a key mediator of smooth muscle contraction and glandular secretion. Consequently, M3R antagonists are of significant therapeutic interest for conditions such as overactive bladder and chronic obstructive pulmonary disease. Scopolamine butylbromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a peripherally acting antimuscarinic agent widely used as an antispasmodic. This guide evaluates its specificity for the M3R compared to other muscarinic receptor subtypes and other prominent M3R antagonists.
Comparative Analysis of Muscarinic Receptor Binding Affinities
The binding affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the binding affinities (Ki in nM) of this compound, its parent compound scopolamine, and several other M3R antagonists across the five human muscarinic receptor subtypes.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Tiotropium (B1237716) | ~1.0 | ~1.0 | ~1.0 | Data not available | Data not available |
| Darifenacin (B195073) | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 |
| Solifenacin | 26 | 170 | 12 | 110 | 31 |
| Oxybutynin (B1027) | ~20 | ~158 | ~12.6 | ~100 | ~158 |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (drug) and a receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds: this compound and comparator drugs.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand ([³H]-NMS).
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (binding in the absence of a competitor) against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
M3 Receptor Signaling Pathway
The M3 muscarinic receptor is coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine, it initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and glandular secretion.
Figure 1. Simplified signaling pathway of the M3 muscarinic receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay used to determine the binding affinity of a compound.
Figure 2. General workflow of a radioligand binding assay.
Discussion and Conclusion
In comparison, other M3R antagonists exhibit varying degrees of selectivity. Darifenacin shows a clear preference for the M3 receptor over the other subtypes.[6] Solifenacin also demonstrates some selectivity for M3, although to a lesser extent than darifenacin.[7] Oxybutynin and tiotropium are considered relatively non-selective, with high affinity for M1, M2, and M3 receptors.[5][8]
The lack of specific Ki values for this compound across all five muscarinic receptor subtypes is a notable gap in the publicly available literature. Further research is warranted to fully characterize its binding profile and to definitively compare its M3 receptor specificity to that of other antagonists. Such data would be invaluable for the rational design and development of new therapeutics targeting the muscarinic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
Unraveling the Consistency of Scopolamine Butylbromide's Effects: A Comparative Guide for Researchers
An in-depth analysis of the reproducibility and variability of Scopolamine (B1681570) Butylbromide's therapeutic effects across diverse research settings, providing valuable insights for researchers, scientists, and drug development professionals.
Scopolamine butylbromide, a widely used antispasmodic agent, is a quaternary ammonium (B1175870) compound derived from scopolamine.[1] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are abundant in the smooth muscles of the gastrointestinal tract.[2][3] By blocking the action of acetylcholine, this compound inhibits parasympathetic nervous system signaling, leading to smooth muscle relaxation and alleviation of spasms.[2] A key characteristic that distinguishes it from scopolamine is its limited ability to cross the blood-brain barrier, which significantly reduces central nervous system side effects.[1][2] This guide synthesizes data from various studies to provide a comparative overview of its efficacy and adverse effect profile, addressing the crucial aspect of reproducibility in its pharmacological effects.
Comparative Efficacy Across Different Clinical Studies
| Study Focus | Condition | N | Dosage | Comparator | Primary Efficacy Outcome | Result |
| Kearney et al. (2021) [4] | Death Rattle at End of Life | 157 | 20 mg/mL continuous subcutaneous infusion | Placebo (saline) | Development of death rattle | 13% in the this compound group vs. 27% in the placebo group developed a death rattle (Difference, 14%; 95% CI, 2%-27%; P = .02). |
| van den Berg et al. (2020) [5][6] | Renal Colic | 128 | 100 mg/24h continuous IV infusion | Placebo (saline) | Amount of opioid escape medication | Median of one dose of escape medication in both groups. Placebo was found to be non-inferior to butylscopolamine (B1205263). |
| Lee et al. (2018) [7] | Premedication for Colonoscopy | 100 | 20 mg intramuscularly | Glucagon (1 mg) | Time to cecal intubation and pain score | No significant difference in time to cecal intubation (14.5 min vs. 16.3 min) or pain score (1.5 vs. 1.7) compared to glucagon. |
| Ge et al. (2017) [8] | Acute Gastric or Intestinal Spasm-like Pain | 295 | 20 mg single injection (second dose if needed) | Anisodamine (B1666042) (10 mg) | Pain intensity difference (PID) at 20 min | PID of -4.09 (95% CI -4.41, -3.76) for the HBB group and -3.66 (95% CI -4.02, -3.31) for the anisodamine group (p<0.0001 for non-inferiority). |
| Weitemeyer et al. (2017) [9] | Non-specific Colicky Abdominal Pain in Children | 131 | 0.5-1.0 mg/kg | Paracetamol | Pain intensity on a 100 mm visual analog scale | Clinically important pain reduction in both groups, with no superiority of HBB over paracetamol established. |
Variability in Adverse Effects
The reporting of adverse effects provides another dimension for assessing the consistency of a drug's profile across studies. The following table compares the incidence of common side effects reported in different clinical trials.
| Study | N | Reported Adverse Events in this compound Group |
| Ge et al. (2017) [8] | 153 | Thirst (7.8%), Dry mouth (2.6%) |
| Lee et al. (2018) [7] | 50 | Increase in heart rate of >10 bpm from baseline (44%) |
| van den Berg et al. (2020) [5] | 64 | Side effects were reported by 24 patients in total, with no statistical differences between the butylscopolamine and placebo groups. |
The variability in reported side effects can be attributed to differences in study design, patient populations, dosage, and the specific methods of data collection for adverse events. For instance, the higher incidence of tachycardia in the colonoscopy premedication study by Lee et al. might be related to the context of the procedure itself.
Experimental Protocols
To understand the context of the presented data, it is crucial to consider the methodologies employed in these studies.
Generalized Protocol for a Randomized Controlled Trial of this compound for Abdominal Pain:
-
Patient Selection: Patients presenting with acute abdominal pain, meeting specific inclusion criteria (e.g., age, pain score) and without any contraindications, are recruited.
-
Randomization: Participants are randomly assigned to receive either this compound or a placebo/active comparator. The study is often double-blinded, where neither the patient nor the investigator knows the treatment allocation.
-
Intervention: The assigned treatment (e.g., 20 mg of this compound intravenously) is administered.
-
Outcome Assessment: The primary outcome, typically a change in pain intensity, is measured at predefined time points using a validated scale (e.g., Visual Analog Scale or Numeric Rating Scale). Secondary outcomes, such as the need for rescue medication and the incidence of adverse events, are also recorded.
-
Data Analysis: Statistical methods are used to compare the outcomes between the treatment groups to determine the efficacy and safety of this compound.
Protocol for Investigating Antispasmodic Effects on Isolated Organs:
-
Tissue Preparation: An organ with smooth muscle, such as the guinea pig ileum, is isolated and placed in an organ bath containing a physiological solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated.[10]
-
Induction of Contraction: A spasmogen, such as acetylcholine, is added to the bath to induce smooth muscle contraction, which is measured and recorded.
-
Application of Antispasmodic: this compound is then added to the bath at varying concentrations to assess its ability to inhibit the acetylcholine-induced contractions.
-
Data Analysis: The inhibitory effect is quantified, often by calculating the ED50 (the concentration of the drug that causes a 50% reduction in the maximal contraction).[11]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound's antagonistic action on muscarinic M3 receptors.
Caption: Generalized workflow for a randomized controlled clinical trial of this compound.
References
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of Prophylactic Subcutaneous this compound on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of antispasmodic drugs on colonic motility. Part I: Laboratory study of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Scopolamine Butylbromide and N-methylscopolamine in Peripheral Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Scopolamine Butylbromide and N-methylscopolamine, two quaternary ammonium (B1175870) derivatives of scopolamine, focusing on their interactions with peripheral muscarinic acetylcholine (B1216132) receptors. The information presented is supported by experimental data to assist in the selection of appropriate pharmacological tools for research and drug development.
Introduction
This compound (also known as Hyoscine Butylbromide) and N-methylscopolamine are both peripherally acting muscarinic receptor antagonists.[1] Their quaternary ammonium structure limits their ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[2] Both compounds are valuable tools in studying the physiological roles of peripheral muscarinic receptors and have clinical applications as antispasmodics.[3][4] This guide delves into a detailed comparison of their receptor binding profiles and the experimental methodologies used to characterize them.
Quantitative Comparison of Muscarinic Receptor Antagonists
The binding affinity of a ligand for a receptor is expressed as the inhibition constant (Ki), which is the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| N-methylscopolamine | ~0.4 | ~0.5 | ~0.6 | ~0.4 | ~0.5 | Non-selective |
| Scopolamine * | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | Non-selective |
Note: Data for Scopolamine is presented as a proxy for this compound. The addition of the butyl group may influence the binding affinity and selectivity profile.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and N-methylscopolamine for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[8]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[9]
-
Test compounds: this compound and N-methylscopolamine.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of the radioligand ([³H]-NMS) and a fixed amount of cell membrane preparation are incubated with increasing concentrations of the unlabeled test compound (this compound or N-methylscopolamine).
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Functional Assays
Isolated organ bath assays are used to determine the functional consequences of receptor binding, such as the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the potency of this compound and N-methylscopolamine in antagonizing agonist-induced contractions of isolated smooth muscle tissue.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).
-
Organ bath system with a temperature-controlled chamber, aeration, and a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compounds: this compound and N-methylscopolamine.
Procedure:
-
Tissue Preparation: A segment of the desired tissue is dissected and mounted in the organ bath chamber filled with physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to determine the maximal contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (this compound or N-methylscopolamine) for a set period to allow for receptor binding.
-
Antagonism Assessment: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
Data Analysis: The antagonist's potency is determined by the degree of the rightward shift of the agonist's concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to quantify the antagonist's potency.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins to initiate intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This pathway is generally excitatory, leading to effects such as smooth muscle contraction and glandular secretion.[7]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of Gi/o can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and an inhibitory effect, for example, slowing of the heart rate.[7]
This compound and N-methylscopolamine, as muscarinic antagonists, block these signaling pathways by preventing the binding of acetylcholine to the muscarinic receptors.
Summary and Conclusion
Both this compound and N-methylscopolamine are potent, peripherally acting muscarinic antagonists. N-methylscopolamine is well-established as a non-selective antagonist, exhibiting high affinity for all five muscarinic receptor subtypes. This compound is particularly effective in antagonizing muscarinic receptors in the gastrointestinal tract and is suggested to be non-selective, though a complete quantitative binding profile across all subtypes is less consistently reported in comparative studies.
The choice between these two compounds in peripheral receptor studies will depend on the specific research question. N-methylscopolamine is an excellent tool for studies requiring a general blockade of all peripheral muscarinic receptors. This compound, with its established clinical use as an antispasmodic, is particularly relevant for studies focused on the gastrointestinal and genitourinary systems.
The experimental protocols described herein, namely radioligand binding assays and isolated organ bath functional assays, are the gold standards for characterizing the affinity and functional activity of such compounds. A thorough understanding of these methodologies and the underlying signaling pathways is crucial for the accurate interpretation of experimental data in the field of pharmacology and drug development.
References
- 1. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 3. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic cholinergic receptor subtypes in the rat brain. I. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Schild Analysis of Scopolamine Butylbromide: A Comparative Guide to its Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist properties of scopolamine (B1681570) butylbromide (also known as hyoscine butylbromide) against other common muscarinic receptor antagonists. The data presented is derived from Schild analysis, a cornerstone method in pharmacology for quantifying the potency of a competitive antagonist. Detailed experimental protocols and visual representations of the underlying pharmacology are included to support researchers in their understanding and application of this essential analytical technique.
Comparative Antagonist Potency at Muscarinic Receptors
The potency of a competitive antagonist is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist.
The following table summarizes the pA2 values for scopolamine butylbromide and other muscarinic antagonists, as determined by Schild analysis on isolated guinea pig ileum, a standard model for studying M3 muscarinic receptor activity.
| Antagonist | pA2 Value (Guinea Pig Ileum) | Antagonism Type |
| This compound | 9.46 ± 0.05 | Competitive |
| Atropine (B194438) | 9.93 ± 0.04 | Competitive |
| Dicyclomine | 9.39 ± 0.12 | Non-competitive |
| Valethamate | 9.80 ± 0.12 | Non-competitive |
Data sourced from Deepraj and Nandakumar, 2008.[1]
In a separate study on isolated guinea pig gallbladder, the following pA2 values were reported against methacholine-induced contractions:
| Antagonist | pA2 Value (Guinea Pig Gallbladder) | Antagonism Type |
| This compound | 7.55 | Competitive |
| Atropine | 9.11 | Competitive |
| Timepidium (B10763114) Bromide | 8.44 | Competitive |
Data sourced from a study on the effects of timepidium bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder.[2]
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
This compound is a quaternary ammonium (B1175870) derivative of scopolamine.[3] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are prevalent in the smooth muscle of the gastrointestinal tract.[4] By blocking these receptors, this compound prevents acetylcholine-induced muscle contractions, leading to its clinical efficacy as an antispasmodic agent for conditions such as abdominal cramping.[4] Being a quaternary ammonium compound, its systemic absorption is limited, and it does not readily cross the blood-brain barrier.
The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the site of action for this compound.
Caption: M3 Muscarinic Receptor Signaling and Antagonism.
Experimental Protocol: Schild Analysis for Muscarinic Antagonists
The following is a generalized protocol for performing a Schild analysis to determine the pA2 value of a muscarinic antagonist using an isolated guinea pig ileum preparation.
1. Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by a humane method.
-
A segment of the terminal ileum is isolated and cleaned of mesenteric attachments.
-
Sections of the ileum (approximately 2 cm in length) are prepared and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
2. Experimental Setup:
-
One end of the ileum segment is attached to a fixed point in the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.
3. Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve for an agonist, typically acetylcholine (ACh) or carbachol, is generated.
-
The agonist is added to the organ bath in increasing concentrations, and the resulting contractile response is recorded until a maximal response is achieved.
4. Antagonist Incubation:
-
The tissue is washed repeatedly to remove the agonist and allowed to return to baseline.
-
A known concentration of the antagonist (e.g., this compound) is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.
5. Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
This procedure is repeated with increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the concentration-response curve without a change in the maximal response.
6. Data Analysis and Schild Plot Construction:
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined for the control curve and for each of the curves generated in the presence of the antagonist.
-
The Dose Ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the resulting plot should be a straight line with a slope of approximately 1.
-
The pA2 value is determined by the x-intercept of the Schild regression line.
The following diagram illustrates the experimental workflow for a Schild analysis.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Effects of timepidium bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Scopolamine Butylbromide and Ipratropium Bromide on Airway Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two anticholinergic agents, Scopolamine Butylbromide (also known as Hyoscine Butylbromide) and Ipratropium (B1672105) Bromide, on the airways. While both are muscarinic receptor antagonists, their clinical application and supporting data in respiratory medicine differ significantly. This document synthesizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways to offer a clear, objective comparison for research and development purposes.
Executive Summary
Ipratropium Bromide is a well-established, non-selective muscarinic antagonist widely used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its efficacy and safety profile for inhaled administration are supported by extensive clinical trials.[3][4][5] this compound, a quaternary ammonium (B1175870) derivative of scopolamine, is primarily utilized as an abdominal antispasmodic.[6] While it shares a common mechanism of anticholinergic action, its application and investigation as an inhaled bronchodilator in humans are not well-documented in publicly available research. Comparative data is largely indirect, relying on mechanistic understanding and studies on related compounds or in animal models.
Mechanism of Action: Muscarinic Receptor Antagonism
Both this compound and Ipratropium Bromide exert their effects by competitively inhibiting acetylcholine (B1216132) (ACh) at muscarinic receptors. In the airways, the M3 subtype on smooth muscle cells is the primary mediator of bronchoconstriction.[6][7] By blocking these receptors, both drugs prevent the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and bronchodilation.[1]
Ipratropium Bromide is a non-selective antagonist, meaning it blocks M1, M2, and M3 receptors.[1][7] While M3 blockade is desired for bronchodilation, the blockade of presynaptic M2 autoreceptors can potentially counteract this effect by increasing acetylcholine release.[1][6]
This compound also acts as a muscarinic antagonist.[6] Its receptor selectivity profile in the airways is not as extensively characterized as that of ipratropium.
Comparative Efficacy Data
Direct, head-to-head clinical trials comparing inhaled this compound and Ipratropium Bromide in human airways are lacking in the current body of scientific literature. The following table summarizes available quantitative data from separate studies to facilitate an indirect comparison.
| Parameter | This compound (Hyoscine Butylbromide) | Ipratropium Bromide | Source(s) |
| Indication | Primarily abdominal spasms; investigational for airway effects. | COPD, Asthma | [1],[6] |
| Route of Administration (Airways) | Intravenous (in equine study); Inhaled (not established in humans). | Inhalation (Metered-Dose Inhaler, Nebulizer) | [8],[1] |
| Onset of Action (Bronchodilation) | ~5-10 minutes (IV in horses) | ~15 minutes (Inhaled) | [8],[1],[9] |
| Peak Effect | ~10 minutes (IV in horses) | 1-2 hours (Inhaled) | [8],[1],[9] |
| Duration of Action | < 1 hour (IV in horses) | 2-4 hours (Inhaled) | [8],[1],[9] |
| Receptor Affinity | Muscarinic antagonist | Non-selective muscarinic antagonist (M1, M2, M3) | [7],[6] |
| Clinical Efficacy (FEV1 Increase) | Data not available for inhaled administration in humans. | Mean peak increase of 24-25% over baseline in COPD patients. | [1] |
Experimental Protocols
Bronchodilator Reversibility Testing
A standard method to assess the efficacy of a bronchodilator is through pulmonary function testing, specifically spirometry, before and after drug administration.
Objective: To measure the change in lung function, primarily Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC), following the administration of a bronchodilator.
Patient Preparation:
-
Patients should withhold short-acting beta-agonists for at least 6 hours and short-acting anticholinergics (like ipratropium) for 12 hours before the test.[10]
-
Long-acting bronchodilators should be withheld for longer periods (e.g., 24-48 hours).[10]
-
Patients should avoid smoking, heavy exercise, and large meals for at least 2 hours before the test.[10]
Procedure:
-
Baseline Spirometry: Perform at least three acceptable spirometry maneuvers to establish a baseline FEV1 and FVC. The two largest values should be within 0.150 L of each other.[11]
-
Drug Administration: Administer the investigational drug (e.g., Ipratropium Bromide via nebulizer, typically 500 µg) or the comparator.[12]
-
Post-Bronchodilator Spirometry: Repeat spirometry after a specified waiting period. For ipratropium bromide, this is typically 30 minutes.[11][12]
-
Data Analysis: Calculate the change in FEV1 and FVC. A positive response is generally defined as an increase of at least 12% and 200 mL in either FEV1 or FVC from the baseline measurement.[12]
Discussion and Future Directions
The available evidence strongly supports the use of inhaled Ipratropium Bromide as a short-acting bronchodilator for obstructive airway diseases. Its pharmacokinetic and pharmacodynamic profiles are well-characterized through numerous clinical trials.[1][4][5]
In contrast, the potential of this compound as an inhaled therapeutic for airway diseases remains largely unexplored in humans. The primary barrier is its formulation and intended use for gastrointestinal smooth muscle relaxation. While a study in horses demonstrated a rapid onset but short duration of bronchodilation with intravenous administration, these findings cannot be directly extrapolated to inhaled use in humans.[8] The quaternary ammonium structure of both compounds limits systemic absorption when inhaled, which is a favorable safety feature.[2]
Future research should focus on head-to-head in vitro studies on human bronchial smooth muscle to compare the relaxant potency and receptor affinity of this compound and Ipratropium Bromide. Should these studies show promise, well-designed clinical trials would be necessary to evaluate the efficacy and safety of inhaled this compound in patients with asthma or COPD. Such trials should follow established protocols for assessing bronchodilator response, as outlined above.
Conclusion
Based on current scientific literature, Ipratropium Bromide is the established and evidence-backed choice for a short-acting anticholinergic bronchodilator. This compound, while mechanistically similar, lacks the necessary clinical data for its use in airway diseases via inhalation. This guide highlights the significant data gap for this compound in this indication and underscores the need for further research to explore its potential therapeutic utility in respiratory medicine.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bronchodilator responses to anticholinergic and beta-adrenergic agents in acute and stable COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-blind study of ipratropium bromide, a new anticholinergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qdcxjkg.com [qdcxjkg.com]
- 8. Comparative study of the bronchodilator efficacy and adverse effects of salbutamol and hyoscine butylbromide in horses with severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pulmonary Function Tests | NHLBI, NIH [nhlbi.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. droracle.ai [droracle.ai]
Validating Scopolamine Butylbromide's Lack of Central Nervous System Effects: A Comparative Guide
A comprehensive analysis of scopolamine (B1681570) butylbromide's peripheral selectivity compared to its tertiary amine counterparts, scopolamine hydrobromide and atropine, reveals a stark contrast in their ability to cross the blood-brain barrier and elicit central nervous system effects. This guide provides a detailed comparison supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
Scopolamine butylbromide, a quaternary ammonium (B1175870) compound, is structurally designed to limit its passage across the blood-brain barrier (BBB). This peripheral selectivity is a key differentiator from scopolamine hydrobromide and atropine, which are tertiary amines known to readily enter the central nervous system (CNS) and cause a range of side effects. Experimental evidence consistently demonstrates the significantly lower CNS penetration of this compound, validating its favorable safety profile for treating conditions requiring peripheral anticholinergic action without centrally mediated adverse events.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The fundamental difference in the CNS effects of these compounds stems from their chemical structures. The presence of a permanently charged quaternary ammonium group in this compound drastically reduces its lipophilicity and ability to passively diffuse across the tightly regulated BBB. In contrast, the tertiary amines, scopolamine hydrobromide and atropine, are more lipophilic and can easily traverse this barrier.
| Property | This compound | Scopolamine Hydrobromide | Atropine |
| Chemical Structure | Quaternary Ammonium | Tertiary Amine | Tertiary Amine |
| Blood-Brain Barrier Penetration | Minimal[1][2][3][4] | Readily Crosses[1][2] | Readily Crosses |
| Brain-to-Plasma Concentration Ratio (Rat) | Not available in direct comparative studies, but similar quaternary compounds show negligible brain uptake. | ~0.25 (calculated from data 0.5h post-IP injection)[5][6][7] | Data not available for direct comparison under identical conditions. |
Muscarinic Receptor Binding Affinity
All three compounds exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors. However, their affinity for different receptor subtypes can vary. The following table summarizes the available inhibitory constant (Ki) values for each compound at the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Scopolamine Hydrobromide (Ki, nM) | Atropine (Ki, nM) |
| M1 | Data not available | 0.83[8] | 1.27[9] |
| M2 | Data not available | 5.3[8] | 3.24[9] |
| M3 | Data not available | 0.34[8] | 2.21[9] |
| M4 | Data not available | 0.38[8] | 0.77[9] |
| M5 | Data not available | 0.34[8] | 2.84[9] |
Evidence from Preclinical Behavioral Studies
Animal models provide crucial in-vivo evidence of the differential CNS effects of these compounds. Behavioral tests are designed to assess cognitive functions such as learning, memory, and motor coordination, which are known to be affected by centrally acting anticholinergic drugs.
| Behavioral Test | This compound/Methylbromide | Scopolamine Hydrobromide | Atropine |
| Radial Arm Maze (Spatial Memory) | No impairment observed in rats with scopolamine methylbromide (a similar quaternary compound)[10] | Impaired performance in rats, indicating memory deficits. | Impaired performance in rodents. |
| Fear Conditioning (Learning & Memory) | Not typically studied due to lack of CNS penetration. | Impairs contextual and cued fear conditioning in rats. | Impairs fear conditioning. |
| Rotarod Test (Motor Coordination) | No significant effect expected. | Can impair motor coordination at higher doses. | Can impair motor coordination. |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
In Vivo Blood-Brain Barrier Permeability Assessment
Objective: To determine the brain-to-plasma concentration ratio of a compound.
Protocol:
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Administration: Administer the test compound (e.g., scopolamine hydrobromide) via intraperitoneal (IP) injection at a specified dose.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, and 4 hours post-injection), anesthetize the animals and collect blood via cardiac puncture. Immediately following blood collection, perfuse the circulatory system with ice-cold saline to remove blood from the brain tissue.
-
Brain Tissue Homogenization: Excise the brain and homogenize it in a suitable buffer.
-
Sample Analysis: Determine the concentration of the compound in both plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6][7].
-
Calculation: Calculate the brain-to-plasma concentration ratio by dividing the concentration of the compound in the brain tissue by its concentration in the plasma at each time point.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.
Protocol:
-
Receptor Source: Use cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.
-
Radioligand: Use a radiolabeled antagonist with high affinity for muscarinic receptors, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Competition Binding Assay: Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., atropine, scopolamine hydrobromide).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radial Arm Maze Test for Spatial Working Memory
Objective: To assess the effect of a compound on spatial learning and memory in rodents.
Protocol:
-
Apparatus: An eight-arm radial maze with a central platform. Food wells are located at the end of each arm.
-
Acclimatization and Food Restriction: Acclimatize the rats to the maze and restrict their food intake to 85-90% of their free-feeding body weight to motivate them to search for food rewards.
-
Training: Bait all eight arms with a food reward. Place the rat on the central platform and allow it to explore the maze and consume the rewards for a set period (e.g., 10 minutes). The optimal strategy is for the rat to visit each arm only once.
-
Drug Administration: Administer the test compound or vehicle to the rats at a specified time before the test session.
-
Testing: Bait all eight arms. Place the rat on the central platform and record the sequence of arm entries and the time taken to consume all eight rewards.
-
Data Analysis: Measure the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm, if applicable in other variations of the task). Compare the performance of the drug-treated group with the control group.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams generated using Graphviz illustrate the cholinergic signaling pathway and the experimental workflow for assessing CNS effects.
Caption: Cholinergic signaling and antagonist interaction.
Caption: Experimental workflow for assessing CNS effects.
References
- 1. differencebetween.com [differencebetween.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 5. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Scopolamine Butylbromide in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. Scopolamine (B1681570) butylbromide, an anticholinergic agent, requires specific procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for its proper disposal in a laboratory context, adhering to stringent safety protocols.
Core Principles of Scopolamine Butylbromide Waste Management
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of in standard trash or discharged into sewer systems.[1] The primary recommended methods involve chemical destruction or incineration by a licensed facility. Adherence to all applicable local, regional, and national regulations is mandatory.[2]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-impermeable gloves are necessary to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be used to protect from dust or splashes.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[1]
2. Waste Collection and Segregation:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound."
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container Integrity: Use suitable, closed containers for disposal to prevent leaks or spills.[1][4]
3. Disposal of Unused or Expired this compound: The material should be disposed of through one of the following methods, in accordance with institutional and regulatory guidelines:
-
Licensed Chemical Destruction Plant: Arrange for pickup and disposal by a certified hazardous waste management company.[1]
-
Controlled Incineration: This method, often carried out by waste management services, should include flue gas scrubbing to manage emissions.[1]
-
Approved Waste Disposal Plant: The contents and container must be disposed of at an approved waste disposal facility.
4. Handling Spills and Contaminated Materials: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Prevent further spillage and stop the material from entering drains.[1]
-
Clean-up:
-
Decontamination: Clean the affected area thoroughly.
5. Disposal of Contaminated Packaging:
-
Triple Rinsing: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.
-
Recycling or Reconditioning: After proper decontamination, the packaging may be offered for recycling or reconditioning.[1]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Scopolamine Butylbromide
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients such as Scopolamine Butylbromide is paramount. This document provides immediate safety, operational, and disposal information in a clear, procedural format to support laboratory safety and chemical management.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, adherence to appropriate personal protective equipment protocols is critical to minimize exposure. The following table summarizes the recommended PPE and available occupational exposure limit guidelines.
| Parameter | Recommendation | Standard | Notes |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields.[1] | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2] | A face shield may be required for tasks with a high risk of splashing. |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile or Butyl rubber).[1] | EN 374 (EU). | Gloves must be inspected before use and changed regularly. Avoid PVC gloves as they may offer little protection. |
| Skin and Body Protection | Laboratory coat or impervious clothing.[1] | N/A | For larger quantities, a disposable coverall of low permeability may be recommended. |
| Respiratory Protection | Required when dusts are generated. | NIOSH/MSHA or EN 149 approved respirator.[2] | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] |
| Occupational Exposure Limits (OELs) | No specific OEL established for pharmacological effects. Limits for "Particulates Not Otherwise Regulated" (PNOR) or "Particulates Not Otherwise Classified" (PNOC) may apply. | Varies by region. | Oregon PEL: 10 mg/m³ (Total Dust), 5 mg/m³ (Respirable).[2] Tennessee & California PEL: 5 mg/m³ (Respirable).[2] Ontario OEL: 10 mg/m³ (Inhalable), 3 mg/m³ (Respirable).[2] British Columbia OEL: 10 mg/m³ (Total Dust), 3 mg/m³ (Respirable).[2] |
Standard Operating Procedure for Handling
1. Engineering Controls:
-
Handle this compound in a well-ventilated area.[1]
-
Use a chemical fume hood or other ventilated enclosure, especially when handling powders to avoid dust formation.
2. General Hygiene:
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.
-
Avoid contact with skin and eyes.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Spill Management Protocol
In the event of a spill, a structured response is crucial to ensure safety and minimize contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Before entering the spill area, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation.[2] A HEPA-filtered vacuum can also be used.[2] For liquid spills, use an inert absorbent material.
-
Collection: Place the collected material into a suitable, labeled, and sealed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan
-
Unused Material: Unused this compound should be disposed of as hazardous chemical waste.
-
Containers: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.
-
Contaminated Materials: All materials contaminated with this compound, including cleaning materials and disposable PPE, must be handled as hazardous waste.
-
Method of Disposal: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
